1-Palmitoyl-2-oleoylglycerol
Beschreibung
Eigenschaften
IUPAC Name |
(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309430 | |
| Record name | 1-Palmitoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3123-73-7 | |
| Record name | 1-Palmitoyl-2-oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2844DJ8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of 1-Palmitoyl-2-Oleoyl-sn-Glycerol in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) species that acts as a critical second messenger in a multitude of cellular signaling pathways. Its unique molecular structure, featuring a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position of the glycerol backbone, dictates its distinct biological functions. This technical guide provides an in-depth exploration of the synthesis, degradation, and downstream signaling cascades of POG. We will delve into the enzymatic machinery responsible for its production and metabolism, its allosteric regulation of key effector proteins, and the subsequent cellular responses. Furthermore, this guide offers detailed protocols for the extraction, quantification, and functional analysis of POG, empowering researchers to investigate its role in health and disease.
Introduction: The Significance of Stereospecificity in Diacylglycerol Signaling
Diacylglycerols (DAGs) are fundamental lipid molecules that serve not only as building blocks for more complex lipids but also as potent second messengers in signal transduction. The stereochemistry of DAGs, specifically the nature and position of the fatty acyl chains on the glycerol backbone, is a critical determinant of their biological activity.[1] 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a prominent and physiologically relevant DAG species generated in response to a variety of extracellular stimuli.[2] Its specific structure allows for differential interactions with downstream effector proteins, leading to nuanced and specific cellular outcomes. Understanding the biology of POG is therefore crucial for deciphering the complexity of lipid-mediated signaling in processes ranging from cell proliferation and differentiation to immune responses and neurotransmission.
The Metabolic Lifecycle of 1-Palmitoyl-2-Oleoyl-sn-Glycerol
The cellular concentration of POG is tightly regulated through a dynamic balance of its synthesis and degradation. This intricate control ensures that POG is available to participate in signaling events in a spatially and temporally precise manner.
Biosynthesis of 1-Palmitoyl-2-Oleoyl-sn-Glycerol
POG is primarily generated through the enzymatic hydrolysis of membrane phospholipids. Two major pathways contribute to its formation: the Phospholipase C (PLC) pathway and the Phospholipase D (PLD) pathway.
2.1.1. The Phospholipase C (PLC) Pathway
The canonical pathway for POG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC enzymes. Upon activation by various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PLC translocates to the plasma membrane and cleaves PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[3][4] While IP3 diffuses into the cytosol to mobilize intracellular calcium, POG remains embedded in the plasma membrane, where it can recruit and activate its downstream effectors.
Mammalian cells express several PLC isozymes, which are classified into six families: β, γ, δ, ε, ζ, and η.[5] While the specific PLC isozymes responsible for generating POG from its corresponding PIP2 precursor (1-palmitoyl-2-oleoyl-phosphatidylinositol 4,5-bisphosphate) have not been definitively identified, the substrate specificity of PLC isozymes is influenced by the fatty acyl chain composition of the PIP2 substrate. The PLC-γ subfamily, for instance, is activated downstream of RTKs and is crucial in immune cell signaling.[6][7]
2.1.2. The Phospholipase D (PLD) Pathway
An alternative route for POG synthesis involves the concerted action of PLD and phosphatidic acid phosphatase (PAP). PLD hydrolyzes phosphatidylcholine (PC), a major component of cellular membranes, to produce phosphatidic acid (PA) and choline.[8][9] Mammalian PLD1 and PLD2 are highly selective for PC.[10] The resulting PA, which retains the palmitoyl and oleoyl chains from the parent PC molecule, is then dephosphorylated by PAP to yield POG.[11] This pathway can be activated by a variety of stimuli, including growth factors and stress signals, and contributes to a more sustained production of DAG compared to the transient signaling from the PLC pathway.
Diagram of POG Synthesis Pathways
Figure 1. Major enzymatic pathways for the synthesis of 1-palmitoyl-2-oleoyl-sn-glycerol (POG).
Degradation of 1-Palmitoyl-2-Oleoyl-sn-Glycerol
The signaling activity of POG is terminated through its conversion into other lipid species by two main classes of enzymes: diacylglycerol kinases (DGKs) and diacylglycerol lipases (DAGLs).
2.2.1. Phosphorylation by Diacylglycerol Kinases (DGKs)
DGKs catalyze the phosphorylation of DAG to PA, thereby attenuating DAG-mediated signaling.[8] Mammalian cells express at least ten DGK isozymes, which exhibit distinct substrate specificities, subcellular localizations, and regulatory mechanisms. Some DGK isoforms show a preference for DAG species with specific fatty acyl chains. For instance, DGKε displays a preference for DAGs containing an arachidonoyl chain at the sn-2 position.[12] While the specific DGK isozymes that preferentially phosphorylate POG have not been fully elucidated, it is likely that different DGKs contribute to the termination of POG signaling in different cellular contexts.
2.2.2. Hydrolysis by Diacylglycerol Lipases (DAGLs)
DAGLs hydrolyze the ester bond at the sn-1 or sn-3 position of DAG, releasing a free fatty acid and a monoacylglycerol.[13] The sn-1 specific DAGLs are of particular interest as they generate 2-arachidonoylglycerol (2-AG), an important endocannabinoid, from arachidonic acid-containing DAGs.[5] The bovine brain diacylglycerol lipase has been shown to preferentially hydrolyze stearate over palmitate from the sn-1 position of mixed 1,2-diacyl-sn-glycerols.[14] The activity of DAGLs represents another crucial mechanism for terminating POG signaling and for generating other bioactive lipid mediators.
Downstream Effectors of 1-Palmitoyl-2-Oleoyl-sn-Glycerol
POG exerts its biological effects by binding to and allosterically activating a variety of downstream effector proteins. These interactions are highly specific and are governed by the unique structural features of POG.
Protein Kinase C (PKC) Family
The most well-characterized effectors of DAG are the members of the Protein Kinase C (PKC) family of serine/threonine kinases.[15] PKCs are classified into three subfamilies: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Both cPKCs and nPKCs possess a C1 domain that serves as the binding site for DAGs like POG.[15] The binding of POG to the C1 domain induces a conformational change in PKC, leading to its translocation to the plasma membrane and its subsequent activation.
The activation of different PKC isoforms can be influenced by the fatty acyl chain composition of the DAG molecule.[1] For example, studies have shown that certain PKC isoforms exhibit preferential activation by DAG species with unsaturated fatty acids at the sn-2 position.[16] While direct binding studies of POG to individual PKC isoforms are limited, the presence of the unsaturated oleoyl chain at the sn-2 position of POG suggests that it is a potent activator of cPKCs and nPKCs.
Non-PKC Effectors
In addition to PKC, POG can also activate other signaling proteins that contain DAG-binding C1 domains. These non-PKC effectors have expanded the known repertoire of DAG-mediated signaling pathways.
3.2.1. Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)
RasGRPs are a family of guanine nucleotide exchange factors (GEFs) that activate the small GTPase Ras, a key regulator of cell proliferation and differentiation.[12][17] RasGRPs possess a C1 domain that binds to DAG, leading to their recruitment to the plasma membrane and the subsequent activation of Ras. This provides a direct link between lipid second messengers and the Ras-MAPK signaling cascade. The activation of RasGRP1 is particularly important in T-cell activation.[18]
3.2.2. Munc13 Family
The Munc13 family of proteins are essential for the priming of synaptic vesicles for exocytosis in neurons.[19] Munc13-1 contains a C1 domain that binds to DAG, and this interaction is thought to promote a conformational change that facilitates the assembly of the SNARE complex, a critical step in vesicle fusion.[14][17][20][21][22][23]
Diagram of POG Downstream Signaling
Figure 2. Downstream signaling pathways activated by 1-palmitoyl-2-oleoyl-sn-glycerol (POG).
Cellular Functions of 1-Palmitoyl-2-Oleoyl-sn-Glycerol Signaling
The activation of these diverse downstream effectors by POG leads to a wide array of cellular responses, highlighting its importance in regulating fundamental biological processes.
Role in Cancer
Aberrant lipid metabolism is a hallmark of cancer, and altered levels of specific DAG species have been implicated in tumor progression.[24] Given that POG can activate PKC and RasGRP, both of which are key players in signaling pathways that control cell proliferation and survival, it is likely that dysregulation of POG signaling contributes to oncogenesis. Further research is needed to elucidate the precise role of POG in different cancer types.
Role in Immunology
DAG signaling is central to the activation of T lymphocytes.[25] Upon T-cell receptor (TCR) engagement, PLC-γ is activated, leading to the production of DAG and the subsequent activation of PKCθ and RasGRP1.[18] These events are critical for T-cell proliferation, cytokine production, and the mounting of an effective immune response. A structurally related molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to have immunomodulatory functions.[25]
Experimental Protocols for Studying 1-Palmitoyl-2-Oleoyl-sn-Glycerol
Investigating the biological function of POG requires a combination of analytical techniques to quantify its levels and functional assays to probe its signaling activity.
Quantification of 1-Palmitoyl-2-Oleoyl-sn-Glycerol by Mass Spectrometry-Based Lipidomics
Objective: To accurately quantify the levels of POG in biological samples.
Principle: This method utilizes liquid chromatography-mass spectrometry (LC-MS) to separate and detect specific lipid species based on their mass-to-charge ratio.
Protocol:
-
Lipid Extraction:
-
Homogenize cell or tissue samples in a suitable buffer.
-
Perform a Bligh-Dyer or a modified lipid extraction using a chloroform:methanol:water solvent system to separate the lipid-containing organic phase.[15]
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
LC-MS Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Inject the sample onto a reverse-phase or normal-phase liquid chromatography column to separate the different lipid species.
-
Elute the lipids into a mass spectrometer for detection and quantification.
-
Use a POG standard for absolute quantification.
-
-
Data Analysis:
-
Identify the POG peak based on its retention time and mass-to-charge ratio.
-
Integrate the peak area and compare it to the standard curve to determine the concentration of POG in the sample.
-
In Vitro PKC Activity Assay
Objective: To determine the ability of POG to activate PKC in a cell-free system.
Protocol:
-
Prepare Lipid Vesicles:
-
Mix POG and phosphatidylserine (PS) in chloroform in a glass tube.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in a suitable buffer and sonicate to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a reaction tube, combine the lipid vesicles, a PKC substrate (e.g., a specific peptide or histone), purified PKC enzyme, and a buffer containing ATP and magnesium.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period.
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding a quenching buffer.
-
Spot the reaction mixture onto a phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Cellular Assay for T-Cell Activation
Objective: To assess the effect of modulating POG signaling on T-cell activation.
Protocol:
-
Cell Treatment:
-
Isolate primary T-cells from peripheral blood or use a T-cell line.
-
Treat the cells with a cell-permeable POG analog or with inhibitors of enzymes involved in POG metabolism.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
-
Flow Cytometry Analysis:
-
Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).
-
For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of stimulation.
-
Fix and permeabilize the cells, and then stain with antibodies against cytokines of interest (e.g., IL-2, IFN-γ).
-
Analyze the stained cells using a flow cytometer to quantify the expression of activation markers and intracellular cytokines.[25][26]
-
Conclusion and Future Directions
1-Palmitoyl-2-oleoyl-sn-glycerol is a key player in the intricate network of lipid signaling. Its specific generation, downstream targets, and degradation pathways underscore the importance of lipid stereochemistry in dictating cellular responses. While significant progress has been made in understanding the general principles of DAG signaling, many questions regarding the specific roles of POG remain. Future research should focus on:
-
Identifying the specific PLC and PLD isozymes responsible for POG generation.
-
Quantifying the binding affinities and activation potencies of POG for individual PKC isoforms and non-PKC effectors.
-
Elucidating the precise subcellular localization of POG signaling hubs.
-
Investigating the therapeutic potential of targeting POG metabolism and signaling in diseases such as cancer and autoimmune disorders.
A deeper understanding of the biological function of 1-palmitoyl-2-oleoyl-sn-glycerol will undoubtedly open new avenues for the development of novel therapeutic strategies.
References
Sources
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- 2. 1-Palmitoyl-2-oleoyl-sn-glycerol | C37H70O5 | CID 5282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Regulation of Phosphoinositide-Specific Phospholipase C - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AtDGK2, a novel diacylglycerol kinase from Arabidopsis thaliana, phosphorylates 1-stearoyl-2-arachidonoyl-sn-glycerol and 1,2-dioleoyl-sn-glycerol and exhibits cold-inducible gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Membrane bridging by Munc13-1 is crucial for neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
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The Pivotal Role of 1-Palmitoyl-2-Oleoyl-Glycerol in Protein Kinase C Activation: A Mechanistic and Methodological Compendium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a vast array of cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis. The activation of conventional and novel PKC isozymes is intricately linked to the generation of the second messenger diacylglycerol (DAG). However, not all DAG species are created equal. This technical guide delves into the specific and critical role of 1-palmitoyl-2-oleoyl-glycerol (POG), a prominent endogenous DAG species, in the activation of PKC. We will dissect the molecular mechanisms, explore the structural nuances that dictate its efficacy, and provide detailed, field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of PKC regulation and strategies for its therapeutic modulation.
Introduction: The Protein Kinase C Family - A Hub of Cellular Regulation
The Protein Kinase C (PKC) family comprises at least 10 isozymes in humans, broadly classified into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ. These isoforms require both calcium (Ca²⁺) and diacylglycerol (DAG) for their activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ. Their activation is dependent on DAG but is independent of Ca²⁺.
-
Atypical PKCs (aPKCs): ζ and ι/λ. These are regulated by protein-protein interactions and are independent of both Ca²⁺ and DAG.
The activation of conventional and novel PKC isozymes is a cornerstone of signal transduction. It begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), yielding two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG. IP₃ mobilizes intracellular Ca²⁺, which, for cPKCs, triggers their translocation to the plasma membrane. At the membrane, both cPKCs and nPKCs encounter DAG, leading to a conformational change that relieves autoinhibition and activates the kinase domain.
The Specificity of Diacylglycerol: Why 1-Palmitoyl-2-Oleoyl-Glycerol Matters
While "diacylglycerol" is often discussed as a single entity, it represents a class of molecules with varying fatty acid compositions at the sn-1 and sn-2 positions of the glycerol backbone. This structural diversity is not trivial; it has profound implications for the kinetics and amplitude of PKC activation. 1-palmitoyl-2-oleoyl-glycerol (POG) is a physiologically abundant DAG species, particularly in response to agonist-induced PIP₂ hydrolysis.
Structural Determinants of POG-Mediated PKC Activation
The efficacy of POG in activating PKC stems from its specific stereochemistry and acyl chain composition:
-
sn-1 Palmitate (16:0): A saturated fatty acid that provides a stable anchor within the inner leaflet of the plasma membrane.
-
sn-2 Oleate (18:1): A monounsaturated fatty acid that introduces a "kink" in the acyl chain. This kink is crucial for creating the optimal conformation for interaction with the C1 domain of PKC.
The C1 domain, a conserved zinc-finger motif, is the DAG-binding site. The specific spatial arrangement of the carbonyl and hydroxyl groups on the glycerol backbone of POG, combined with the orientation of its acyl chains, allows for high-affinity binding to the C1 domain, effectively recruiting the kinase to the membrane and inducing its active conformation.
POG vs. Other DAGs and Phorbol Esters
The subtle differences in DAG structure lead to differential activation of PKC isoforms. For instance, DAGs with two saturated fatty acids are generally less effective activators. Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that act as potent, non-hydrolyzable analogs of DAG. They bind to the C1 domain with very high affinity, leading to sustained and often pathological activation of PKC. Understanding the interaction of a natural, transient activator like POG is therefore critical for dissecting physiological signaling from pathological states.
Visualizing the PKC Activation Pathway
The following diagram illustrates the canonical pathway leading to PKC activation, highlighting the central role of POG.
Caption: Canonical signaling pathway for PKC activation.
Methodologies for Studying POG-Mediated PKC Activation
The following section provides detailed protocols for investigating the role of POG in PKC activation. These protocols are designed to be self-validating and are based on established methodologies in the field.
Preparation of POG-Containing Lipid Vesicles
The presentation of POG in a lipid bilayer is crucial for its activity. The following protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating POG.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)
-
1-palmitoyl-2-oleoyl-glycerol (POG)
-
Chloroform
-
Glass test tubes
-
Nitrogen gas stream
-
Vacuum desiccator
-
Vesicle buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)
-
Lipid extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
In a glass test tube, combine POPC, POPS, and POG in chloroform at the desired molar ratio (e.g., 75:20:5). The inclusion of POPS is critical as it provides the negative charge necessary for PKC binding.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add vesicle buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1 mg/mL).
-
Vortex vigorously for 5-10 minutes to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the lipid extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.
-
The resulting vesicle suspension should be slightly opalescent.
-
In Vitro PKC Kinase Activity Assay
This assay measures the ability of POG to activate PKC by quantifying the phosphorylation of a model substrate.
Materials:
-
Recombinant human PKC isozyme
-
POG-containing LUVs (prepared as in 4.1)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP or a fluorescence-based ATP analog
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
Calcium chloride (for cPKCs)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer, PKC substrate peptide, and [γ-³²P]ATP.
-
In separate tubes, aliquot the master mix.
-
Add POG-containing LUVs to the experimental tubes and control vesicles (lacking POG) to the control tubes.
-
For cPKCs, add CaCl₂ to the appropriate final concentration.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the PKC enzyme to each tube.
-
Incubate at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Separation:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Compare the activity in the presence and absence of POG to determine the fold activation.
-
Data Presentation:
| Condition | PKC Activity (CPM) | Fold Activation |
| Basal (No POG) | 5,123 ± 450 | 1.0 |
| + 5 mol% POG | 48,987 ± 2,130 | 9.6 |
| + 10 mol% POG | 87,456 ± 5,432 | 17.1 |
Cellular PKC Translocation Assay
This assay visualizes the POG-induced movement of PKC from the cytosol to the plasma membrane in living cells.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Expression vector encoding a fluorescently-tagged PKC isozyme (e.g., PKCα-GFP)
-
Cell-permeable POG analog (e.g., 1,2-dioctanoyl-sn-glycerol - DOG, as a surrogate) or a method for POG delivery
-
Confocal microscope
Protocol:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the PKC-GFP expression vector using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Stimulation and Imaging:
-
Replace the culture medium with an imaging buffer (e.g., HBSS).
-
Acquire baseline images of the cells, showing the cytosolic distribution of PKC-GFP.
-
Add the POG analog or stimulus to the cells.
-
Acquire a time-lapse series of images to monitor the translocation of PKC-GFP to the plasma membrane.
-
-
Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.
-
Drug Development Implications
The specific role of POG in PKC activation presents several opportunities for therapeutic intervention:
-
Isoform-Selective Inhibitors: By understanding the subtle differences in how POG and other DAGs interact with the C1 domains of different PKC isoforms, it may be possible to design small molecules that selectively inhibit the activation of a particular isoform implicated in a disease state.
-
Modulators of DAG Metabolism: Enzymes that synthesize and degrade POG, such as diacylglycerol kinases (DGKs) and diacylglycerol lipases (DAGLs), are potential drug targets. Modulating the activity of these enzymes could alter the levels of POG and thereby fine-tune PKC signaling.
Conclusion
1-palmitoyl-2-oleoyl-glycerol is not merely a passive component of the cell membrane but an active and specific signaling molecule that plays a crucial role in the activation of Protein Kinase C. Its unique structure enables it to effectively recruit and activate PKC at the membrane, initiating a cascade of downstream signaling events. The methodologies outlined in this guide provide a robust framework for investigating the intricate relationship between POG and PKC, paving the way for a deeper understanding of cellular regulation and the development of novel therapeutics.
References
difference between 1-palmitoyl-2-oleoylglycerol and 1,3-dioleoyl-2-palmitoylglycerol (OPO)
An In-depth Technical Guide to the Structural and Functional Distinctions Between 1,3-Dioleoyl-2-palmitoylglycerol (OPO) and its Isomer 1-Palmitoyl-2,3-dioleoylglycerol (POO)
Authored by: A Senior Application Scientist
Introduction
In the realm of lipid science, particularly in the formulation of infant nutrition and specialized medical foods, the precise molecular architecture of triacylglycerols (TAGs) is of paramount importance. The seemingly subtle difference in the placement of fatty acid moieties on the glycerol backbone can profoundly influence their physicochemical properties, metabolic fate, and ultimate physiological impact. This guide provides a comprehensive technical exploration of two such structurally isomeric TAGs: 1,3-dioleoyl-2-palmitoylglycerol (OPO) and 1-palmitoyl-2,3-dioleoylglycerol (POO).
While both molecules share the same elemental composition, the stereospecific positioning of palmitic acid distinguishes them. OPO is a structured triglyceride with palmitic acid at the sn-2 position, a configuration that mimics a key component of human milk fat.[1][2][3] This structural similarity is central to the efforts in creating "humanized" infant formulas that aim to replicate the benefits of breast milk.[4] This guide will delve into the core chemical differences between OPO and its isomer, their distinct metabolic pathways, and the analytical methodologies employed to differentiate and quantify these critical molecules.
I. Structural Elucidation and Physicochemical Properties
The fundamental difference between OPO and POO lies in the regiospecific attachment of their constituent fatty acids to the glycerol backbone.
-
1,3-Dioleoyl-2-palmitoylglycerol (OPO): In this molecule, the saturated fatty acid, palmitic acid (16:0), is esterified at the central sn-2 position of the glycerol molecule. The unsaturated fatty acid, oleic acid (18:1), occupies the outer sn-1 and sn-3 positions.[2][5]
-
1-Palmitoyl-2,3-dioleoylglycerol (POO): Conversely, in POO, palmitic acid is located at the sn-1 position, while oleic acid is found at both the sn-2 and sn-3 positions.
This positional isomerism is visually represented in the following diagram:
Caption: Molecular structures of OPO and POO, highlighting the positional difference of palmitic acid.
Comparative Physicochemical Properties
The positional variance of the fatty acids influences the molecule's spatial conformation and, consequently, its physical properties.
| Property | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | 1-Palmitoyl-2,3-dioleoylglycerol (POO) | Causality of Difference |
| Molecular Weight | 859.39 g/mol | 859.39 g/mol | Identical elemental composition. |
| Melting Point | Generally lower | Generally higher | The symmetric arrangement of unsaturated fatty acids in OPO can lead to less efficient crystal packing compared to the asymmetric POO, resulting in a lower melting point. |
| Crystallization Behavior | Tends to form more stable β-polymorphs | May exhibit more complex polymorphic behavior | The molecular symmetry of OPO influences its crystallization kinetics and the stability of the resulting crystal lattice. |
II. Metabolic Fate and Physiological Significance
The biological activities of OPO and POO are markedly different, primarily due to the action of pancreatic lipase during digestion. This enzyme exhibits a strong preference for hydrolyzing fatty acids from the sn-1 and sn-3 positions of triacylglycerols.
The Digestive Divergence
Caption: Contrasting metabolic pathways of OPO and POO during digestion.
As illustrated, the digestion of OPO yields two molecules of free oleic acid and one molecule of 2-palmitoyl-glycerol (sn-2 monopalmitin). This monoglyceride is readily absorbed by the intestinal mucosa.[6] In contrast, the hydrolysis of POO releases free palmitic acid. In the intestinal lumen, free palmitic acid can react with dietary calcium to form insoluble calcium soaps. This process has two key negative consequences:
-
Reduced Fat Absorption: The formation of insoluble soaps leads to the excretion of palmitic acid, reducing overall fat absorption.
-
Reduced Calcium Absorption: The sequestration of calcium in these soaps diminishes its bioavailability for absorption.[6]
These metabolic differences underpin the nutritional benefits attributed to OPO-rich formulas, which include improved bone development and softer stools in infants.[7] Furthermore, absorbed 2-palmitoyl glycerol may have direct effects on brain development.[8]
III. Analytical Methodologies for Differentiation
The accurate differentiation and quantification of OPO and its isomers are critical for quality control in the production of infant formulas and other specialized nutritional products. A multi-pronged analytical approach is often necessary.
Experimental Protocol: Lipid Extraction
A robust lipid extraction is the foundational step for all subsequent analyses. The Bligh-Dyer method is a widely accepted standard.
Step-by-Step Methodology:
-
Homogenization: Homogenize the sample (e.g., infant formula, oil) in a chloroform:methanol:water mixture (1:2:0.8 v/v/v).
-
Phase Separation: Add an equal volume of chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture to facilitate phase separation. The lower chloroform layer will contain the lipids.
-
Isolation: Carefully collect the lower chloroform layer containing the lipid extract.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating TAG isomers.[9]
-
Reversed-Phase HPLC (RP-HPLC): This technique separates TAGs based on their partition number (PN = CN - 2 * DB, where CN is the carbon number and DB is the number of double bonds). While OPO and POO have the same PN, slight differences in polarity can sometimes allow for partial separation on high-resolution columns.
-
Silver Ion HPLC (Ag+-HPLC): This method offers superior separation of TAG isomers based on the degree of unsaturation.[9] The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds in the oleic acid moieties. The differential interaction of the silver ions with the isomeric structures allows for their effective separation.
Experimental Protocol: Ag+-HPLC for OPO and POO Separation
-
Column: A silver ion-impregnated silica column.
-
Mobile Phase: A non-polar mobile phase, such as hexane, with a polar modifier like isopropanol or acetonitrile. A gradient elution may be required for complex samples.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used for the detection of non-UV absorbing lipids like TAGs.[9]
-
Quantification: Quantification is achieved by comparing the peak areas of the sample with those of a certified OPO standard.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides detailed structural information.[10][11]
-
Electrospray Ionization (ESI)-MS/MS: In tandem mass spectrometry, the precursor ion corresponding to the [M+NH4]+ or [M+Na]+ adduct of the TAG is selected and fragmented. The fragmentation pattern can reveal the identity and position of the fatty acid chains. The loss of a fatty acid as a neutral molecule is more favorable from the sn-1/3 positions than from the sn-2 position. This difference in fragmentation intensity can be used to distinguish between OPO and POO.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a valuable tool for determining the positional distribution of fatty acids in TAGs.[12][13] The chemical shifts of the carbonyl carbons and the glycerol carbons are sensitive to the identity of the adjacent fatty acids. By analyzing the specific chemical shifts, the proportion of palmitic acid at the sn-2 position can be quantified.
Caption: A typical analytical workflow for the differentiation of OPO and POO.
IV. Synthesis and Industrial Applications
The production of OPO-rich oils for infant formula is a significant industrial application of lipid chemistry. The primary method for synthesizing OPO is through enzymatic interesterification.[3][4]
Process Overview:
-
Starting Materials: A blend of a high-palmitic acid vegetable oil (e.g., palm stearin) and a high-oleic acid oil (e.g., high-oleic sunflower oil) or oleic acid itself.
-
Enzyme: A sn-1,3 specific lipase is used as a biocatalyst. This enzyme selectively removes fatty acids from the sn-1 and sn-3 positions of the TAGs in the palm stearin.
-
Reaction: The oleic acid is then enzymatically esterified onto the vacant sn-1 and sn-3 positions, resulting in the formation of OPO.
-
Purification: The resulting structured lipid mixture is purified to remove free fatty acids and other byproducts, yielding an OPO-rich oil.
This chemoenzymatic approach allows for the targeted synthesis of OPO with high purity and yield.[14]
V. Conclusion
The distinction between 1,3-dioleoyl-2-palmitoylglycerol (OPO) and its isomer 1-palmitoyl-2,3-dioleoylglycerol (POO) provides a compelling case study in the structure-function relationship of lipids. The specific positioning of palmitic acid at the sn-2 position in OPO dictates a metabolic pathway that enhances fat and calcium absorption, a critical consideration in infant nutrition. The ability to synthesize OPO on an industrial scale has enabled the development of infant formulas that more closely mimic the composition and benefits of human milk. The continued refinement of analytical techniques for the precise characterization of these and other structured lipids will be instrumental in advancing the science of nutrition and drug development.
References
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Taylor & Francis Online. (2019, June 19). 1,3-Dioleoyl-2-palmitoylglycerol-rich triacylglycerol characterization by three processing methods. Retrieved from [Link]
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PubMed. (2025). Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life. Retrieved from [Link]
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PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycerol. Retrieved from [Link]
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ResearchGate. (n.d.). 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value. Retrieved from [Link]
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PubMed. (2021, June 2). 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas. Retrieved from [Link]
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PubChem. (n.d.). 1-Palmitoyl-2-oleoylglycerol. Retrieved from [Link]
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RSC Publishing. (n.d.). The nutritional and functional properties of 1-oleoyl-2-palmitoyl-3-linoleoylglycerol-rich oil: promoting early-life growth and intestinal health with alterations in the intestinal microbiota of Micropterus salmoides. Retrieved from [Link]
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ResearchGate. (n.d.). The structures of 1,3-dioleoyl-2-palmitoylglycerol (OPO) (a) and.... Retrieved from [Link]
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ResearchGate. (2025, August 6). Preparation and Characterization of 1,3-Dioleoyl-2-palmitoylglycerol. Retrieved from [Link]
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AOCS. (2019, July 23). Structural Analysis of Triacylglycerols. Retrieved from [Link]
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PubMed Central. (n.d.). Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes. Retrieved from [Link]
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YouTube. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies. Retrieved from [Link]
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PubMed. (n.d.). Chemoenzymatic Synthesis of 1,3-dioleoyl-2-palmitoylglycerol. Retrieved from [Link]
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PMC. (n.d.). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Retrieved from [Link]
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PMC. (n.d.). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. Retrieved from [Link]
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PubMed. (2015, July 8). Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas. Retrieved from [Link]
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PubMed. (n.d.). High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns. Retrieved from [Link]
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AOCS. (2019, July 23). Triacylglycerol Regioisomers Analysis. Retrieved from [Link]
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ACS Publications. (n.d.). Complete Structural Elucidation of Triacylglycerols by Tandem Sector Mass Spectrometry. Retrieved from [Link]
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PubMed. (n.d.). Lipid Profiling Using 1H NMR Spectroscopy. Retrieved from [Link]
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ACS Publications. (n.d.). 17O Solid-State NMR Spectroscopy of Lipid Membranes. Retrieved from [Link]
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MDPI. (n.d.). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Retrieved from [Link]
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PubMed. (n.d.). An HPLC procedure for separating polyphosphoinositides on hydroxylapatite. Retrieved from [Link]
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ResearchGate. (2025, August 6). Lipid class separation by HPLC combined with GC FA analysis: Comparison of seed lipid compositions from different Brassica napus L. Varieties. Retrieved from [Link]
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PubMed. (n.d.). C13 NMR spectroscopy of lipids: a simple method for absolute quantitation. Retrieved from [Link]
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An In-depth Technical Guide to 1-palmitoyl-2-oleoyl-sn-glycerol (CAS: 3123-73-7)
Introduction: The Significance of a Key Second Messenger
1-palmitoyl-2-oleoyl-sn-glycerol (PO-DAG) is a specific, biologically crucial diacylglycerol (DAG) molecule. As a 1,2-diacyl-sn-glycerol, it features a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position of the glycerol backbone[1]. This precise stereochemistry is not a trivial detail; it is fundamental to its function as a potent second messenger in intracellular signaling cascades.
Generated at the cell membrane in response to extracellular signals, PO-DAG is a pivotal activator of Protein Kinase C (PKC) isoforms, enzymes that regulate a vast array of cellular processes including cell growth, differentiation, and apoptosis[2][3]. For researchers in drug development and cell biology, understanding the properties and handling of PO-DAG is essential for dissecting these pathways and for developing targeted therapeutics. This guide provides a comprehensive technical overview of PO-DAG, from its fundamental properties to its application in robust, verifiable experimental systems.
Physicochemical and Structural Properties
The efficacy of PO-DAG in biological systems is intrinsically linked to its physical and chemical characteristics. Its amphipathic nature, with a polar glycerol headgroup and nonpolar acyl chains, dictates its behavior within the lipid bilayer.
Molecular Structure
The defined structure of PO-DAG, with a saturated chain at sn-1 and an unsaturated chain at sn-2, is a common motif in signaling lipids. This specific arrangement influences membrane packing and the presentation of the molecule for enzyme interaction.
Caption: Chemical structure of 1-palmitoyl-2-oleoyl-sn-glycerol.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of PO-DAG. These values are critical for preparing solutions, predicting behavior in lipid systems, and ensuring proper storage.
| Property | Value | Source(s) |
| CAS Number | 3123-73-7 | |
| Molecular Formula | C₃₇H₇₀O₅ | |
| Molecular Weight | 594.9 g/mol | |
| Appearance | An oil | |
| Melting Point | 31-32 °C | |
| Boiling Point | 647.9±25.0 °C (Predicted) | |
| Density | 0.932±0.06 g/cm³ (Predicted) | |
| Solubility | DMSO (100 mg/mL), Chloroform (slightly), Ethyl Acetate (slightly) | , |
Biological Function and Mechanism of Action
PO-DAG is endogenously produced from membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP₂), by the action of phospholipase C (PLC) enzymes. This reaction also yields inositol 1,4,5-trisphosphate (IP₃), initiating a bifurcating signal. While IP₃ mobilizes intracellular calcium, PO-DAG remains in the membrane to execute its functions.
The IP₃/DAG Signaling Pathway
Caption: The bifurcating IP₃/DAG signaling pathway initiated by PLC.
Mechanism of Protein Kinase C (PKC) Activation
The activation of conventional and novel PKC isoforms by DAG is a multi-step, cooperative process that ensures tight spatial and temporal control.
-
Recognition and Binding : Inactive PKC resides in the cytosol. For conventional PKCs (cPKC), an initial rise in intracellular Ca²⁺ (triggered by IP₃) causes the C2 domain of PKC to bind to anionic phospholipids, like phosphatidylserine (PS), in the membrane. This initial tethering brings the enzyme into proximity with DAG[4].
-
C1 Domain Engagement : PO-DAG is recognized and bound by the tandem C1 domains (C1A and C1B) present in the regulatory region of PKC[3]. This binding event is highly specific; the C1 domain forms a groove into which DAG inserts, anchoring the enzyme more firmly to the membrane[4]. Phorbol esters, potent tumor promoters, mimic DAG and bind to this same site, which is why they are powerful tools for studying PKC activation[3].
-
Conformational Change : The binding of DAG to the C1 domain induces a critical conformational change. This relieves the autoinhibition imposed by a pseudosubstrate sequence within the regulatory domain, which in the inactive state blocks the substrate-binding site of the kinase domain[3].
-
Full Activation : With the active site now exposed, PKC is fully competent to phosphorylate its target substrates on serine and threonine residues, leading to downstream cellular effects[2].
The causality is clear: Ca²⁺ provides the initial "where" (the membrane), and DAG provides the specific "what" and "how" (high-affinity binding and conformational activation).
Signal Termination: The Role of Diacylglycerol Kinase (DGK)
Cellular signals must be transient to allow for proper regulation. The primary mechanism for terminating the PO-DAG signal is its phosphorylation by a family of enzymes called diacylglycerol kinases (DGKs)[5]. DGK catalyzes the transfer of a phosphate group from ATP to DAG, producing phosphatidic acid (PA)[5][6]. This action serves a dual purpose: it removes the PKC-activating DAG signal while simultaneously generating PA, which is itself a lipid second messenger with distinct cellular targets[6].
Practical Guide for Laboratory Use
Handling, Storage, and Stability
As a lipid with an unsaturated fatty acid, PO-DAG is susceptible to oxidation. Proper handling and storage are paramount to ensure its biological activity and the reproducibility of experiments.
-
Storage of Pure Compound : The pure, neat oil should be stored at -20°C for short-term use and is stable for at least 3 years under these conditions.
-
Storage of Stock Solutions : For long-term storage, prepare aliquots of PO-DAG in a suitable organic solvent like DMSO and store them at -80°C. Under these conditions, solutions are stable for up to 6 months. For daily or weekly use, storage at -20°C is acceptable for up to 1 month. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Inert Atmosphere : Whenever possible, handle the pure compound and organic solutions under an inert gas like argon or nitrogen to minimize exposure to oxygen.
Preparation of Stock Solutions and Working Solutions
A common challenge is the poor aqueous solubility of PO-DAG. The following protocol describes a validated method for preparing a stock solution in DMSO.
Protocol 1: DMSO Stock Solution Preparation
-
Objective : To prepare a high-concentration, stable stock solution for subsequent dilution into aqueous experimental buffers.
-
Materials : 1-palmitoyl-2-oleoyl-sn-glycerol (solid or oil), anhydrous DMSO.
-
Procedure : a. Allow the vial of PO-DAG to equilibrate to room temperature before opening to prevent condensation of moisture. b. Under a sterile hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL)[7]. c. Cap the vial tightly and vortex thoroughly. If dissolution is slow, gentle warming in a water bath (37°C) and/or brief sonication in an ultrasonic bath can be used to aid dissolution[7]. Ensure the solution is clear before use. d. Dispense into single-use, amber glass or polypropylene vials and store as recommended above.
Experimental Protocols and Self-Validating Systems
The utility of PO-DAG is best demonstrated through its application in well-defined experimental systems. Here, we detail a workflow for preparing lipid vesicles containing PO-DAG and using them in an in vitro PKC activity assay.
Workflow: In Vitro PKC Activity Assay
Caption: A typical workflow for an in vitro Protein Kinase C assay.
Protocol 2: Preparation of PO-DAG-Containing Lipid Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) by the thin-film hydration and sonication method, a standard and reliable technique.
-
Objective : To create a homogenous suspension of lipid vesicles containing PO-DAG that mimics the plasma membrane for activating PKC in vitro.
-
Causality : PKC activation requires both an anionic phospholipid (phosphatidylserine, PS) and DAG presented in a lipid bilayer context[8]. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) serves as the bulk, biologically relevant zwitterionic lipid[8]. The molar ratios are critical for achieving optimal enzyme activity.
-
Materials :
-
POPC, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), and PO-DAG, as chloroform solutions.
-
Chloroform (HPLC grade).
-
Glass test tubes or round-bottom flasks.
-
Nitrogen or Argon gas stream.
-
Vacuum desiccator.
-
Probe sonicator.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4).
-
-
Procedure : a. In a glass tube, combine the lipid solutions to achieve the desired molar ratio. A common and effective composition for PKC assays is POPC:POPS:PO-DAG (68:30:2 mol%) [8]. b. Evaporate the chloroform under a gentle stream of nitrogen while rotating the tube to create a thin, even lipid film on the bottom and lower walls. c. Place the tube in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent. This step is critical, as residual solvent can alter membrane properties and inhibit enzyme activity. d. Hydrate the lipid film by adding the appropriate volume of assay buffer. Vortex vigorously for 5-10 minutes. The suspension will appear milky and is composed of large, multilamellar vesicles (MLVs). e. To create SUVs, sonicate the MLV suspension using a probe sonicator on ice. Use short bursts (e.g., 30 seconds on, 1 minute off) to prevent overheating, which can degrade the lipids. Continue until the suspension becomes translucent. f. Self-Validation Check : The quality of the vesicle preparation can be assessed using Dynamic Light Scattering (DLS) to confirm a homogenous population of vesicles with the expected size distribution (typically 25-50 nm for SUVs).
Protocol 3: In Vitro PKC Activity Assay
This protocol measures the transfer of ³²P from [γ-³²P]ATP to a model substrate.
-
Objective : To quantitatively measure the activation of a PKC isoform by PO-DAG-containing vesicles.
-
Materials :
-
PO-DAG-containing vesicles (from Protocol 2).
-
Recombinant PKC isoform (e.g., PKCα).
-
PKC reaction buffer (5X): 100 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM CaCl₂.
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
[γ-³²P]ATP.
-
Stopping solution: Phosphoric acid or Laemmli sample buffer.
-
P81 phosphocellulose paper and scintillation counter, OR SDS-PAGE equipment and phosphorimager.
-
-
Procedure : a. Prepare a master mix. For a final reaction volume of 25 µL, combine on ice:
- 5 µL of 5X reaction buffer.
- Vesicle suspension (to achieve final lipid concentration of ~0.5 mg/mL).
- Substrate (to final concentration of ~200 µg/mL for MBP).
- [γ-³²P]ATP (to final concentration of 50 µM, ~1 µCi per reaction).
- Nuclease-free water to volume. b. Self-Validation Controls : Prepare parallel reactions:
- -DAG : Vesicles without PO-DAG to measure basal activity.
- -Ca²⁺ : Use a buffer containing EGTA instead of CaCl₂ to show dependence on calcium (for cPKCs).
- -PKC : A reaction with no enzyme to control for background signal. c. Pre-incubate the master mix at 30°C for 3 minutes. d. Initiate the reaction by adding the diluted PKC enzyme. e. Incubate at 30°C for 10 minutes. Ensure the reaction is in the linear range; time and enzyme concentration may need optimization. f. Stop the reaction by spotting an aliquot onto P81 paper and immersing it in phosphoric acid, or by adding Laemmli buffer for SDS-PAGE analysis. g. Quantify the incorporated ³²P via scintillation counting or phosphorimaging. The robust activation seen in the "+DAG" sample compared to the "-DAG" control validates the biological activity of the prepared PO-DAG.
Analytical Characterization
Confirming the identity and purity of PO-DAG is essential. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose[9][10].
-
Chromatography : Reversed-phase chromatography (e.g., using a C18 column) effectively separates DAGs based on their acyl chain length and unsaturation[11].
-
Mass Spectrometry : Electrospray ionization (ESI) in positive mode is typically used. The parent ion can be identified, and collision-induced dissociation (CID) will produce characteristic fragment ions corresponding to the neutral loss of the individual fatty acyl chains, confirming both the composition and the sn-position.
Conclusion
1-palmitoyl-2-oleoyl-sn-glycerol is more than just a lipid; it is a precise molecular tool essential for cellular regulation. For the researcher, a deep understanding of its properties, from its stereospecific structure to its role in enzyme activation, is the foundation for designing meaningful and reproducible experiments. By employing the validated protocols and quality control checks outlined in this guide, scientists in basic research and drug development can confidently harness the power of PO-DAG to unravel the complexities of cellular signaling.
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Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed. [Link]
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1-Palmitoyl-2-oleoyl-sn-glycerol | C37H70O5 | CID 5282283 - PubChem. [Link]
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1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphatidic acid(Lipo-459) - Creative Biostructure. [Link]
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Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus - YouTube. [Link]
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Diacylglycerol kinase - Wikipedia. [Link]
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Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf - NIH. [Link]
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Diacylglycerols as activators of protein kinase C (Review) - Taylor & Francis. [Link]
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Diacylglycerol-induced Membrane Targeting and Activation of Protein Kinase C - eScholarship.org. [Link]
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Opposite Effects of Diacylglycerol and Phosphatidic Acid in the Modulation of the Plasma Membrane Ca 2+ -ATPase from Kidney Proximal Tubules: A Regulatory Role for Diacylglycerol Kinase in Calcium Homeostasis? - MDPI. [Link]
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Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases - PMC. [Link]
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Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. [Link]
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The Role of Diacylglycerol (16:0/18:1) in Adipose Tissue Insulin Resistance: A Technical Guide
This guide provides an in-depth exploration of the metabolic pathways and signaling consequences of a specific diacylglycerol species, DG(16:0/18:1), in the context of adipose tissue insulin resistance. It is intended for researchers, scientists, and professionals in drug development who are actively engaged in understanding and targeting the molecular drivers of metabolic disease.
I. Introduction: The Significance of Diacylglycerol Isomers in Cellular Signaling
Diacylglycerols (DAGs) are not merely intermediates in lipid metabolism but are also potent second messengers that modulate a variety of cellular processes. The specific fatty acyl composition of a DAG molecule dictates its subcellular localization and its affinity for different effector proteins, thereby determining its signaling output. In the landscape of insulin resistance, the accumulation of specific DAG isomers, such as DG(16:0/18:1), in insulin-sensitive tissues like adipose tissue has emerged as a critical pathogenic event. This guide will dissect the metabolic journey of DG(16:0/18:1) and its direct impact on the intricate insulin signaling cascade within adipocytes.
II. The Metabolic Pathway of DG(16:0/18:1) in Adipocytes
The concentration of DG(16:0/18:1) in adipose tissue is a tightly regulated balance between its synthesis and degradation. An imbalance in these pathways, often instigated by nutrient excess, leads to the accumulation of this specific lipid species and the subsequent development of insulin resistance.
A. Synthesis of DG(16:0/18:1)
The primary route for the synthesis of DG(16:0/18:1) in adipocytes is the de novo lipogenesis pathway, which is intricately linked with glucose and fatty acid metabolism.
-
Glycerol-3-Phosphate Backbone: The process begins with glycerol-3-phosphate, which is primarily derived from glycolysis.
-
Acylation by GPAT and AGPAT: Glycerol-3-phosphate is sequentially acylated by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT). The substrate specificity of these enzymes for palmitoyl-CoA (16:0) and oleoyl-CoA (18:1) is a key determinant in the formation of the specific phosphatidic acid precursor.
-
Dephosphorylation by Lipins: The resulting phosphatidic acid (16:0/18:1) is then dephosphorylated by phosphatidic acid phosphatases, also known as lipins, to yield DG(16:0/18:1).
-
Role of DGAT: Diacylglycerol acyltransferase (DGAT) enzymes, particularly DGAT2 which is prominent in adipocytes, catalyze the final step of triacylglycerol (TAG) synthesis by esterifying a fatty acyl-CoA to the diacylglycerol.[1] While this reaction consumes DG(16:0/18:1), under conditions of lipid overload, the capacity of DGAT can be overwhelmed, leading to an accumulation of its substrate.[1]
B. Degradation of DG(16:0/18:1)
The breakdown of DG(16:0/18:1) is primarily mediated by lipases that are tightly controlled by hormonal signals.
-
Hydrolysis by Hormone-Sensitive Lipase (HSL): HSL is a key enzyme in the lipolytic cascade that hydrolyzes triacylglycerols to diacylglycerols and subsequently diacylglycerols to monoacylglycerols. The activity of HSL is stimulated by catecholamines and inhibited by insulin. In an insulin-resistant state, the suppressive effect of insulin on HSL is diminished, leading to increased lipolysis and a potential increase in the cellular pool of diacylglycerols.
-
Action of Adipose Triglyceride Lipase (ATGL): ATGL specifically hydrolyzes triacylglycerols to diacylglycerols.[2] While its primary role is in the initial step of lipolysis, the diacylglycerols produced, including DG(16:0/18:1), can then enter the signaling pool if not further metabolized.[2]
-
Monoacylglycerol Lipase (MGL): MGL completes the final step of lipolysis by hydrolyzing monoacylglycerols.
The intricate interplay between these synthetic and degradative pathways is crucial for maintaining cellular homeostasis. In the context of obesity and overnutrition, an increased influx of fatty acids and glucose drives the synthesis of DG(16:0/18:1), while impaired insulin signaling leads to its reduced clearance, creating a vicious cycle that perpetuates insulin resistance.
Metabolic pathway of DG(16:0/18:1) in adipocytes.
III. The Causal Link: DG(16:0/18:1) and the Impairment of Insulin Signaling
The accumulation of DG(16:0/18:1) in adipocytes is a direct antagonist of insulin action. This is primarily mediated through the activation of specific Protein Kinase C (PKC) isoforms, which in turn phosphorylate and inhibit key components of the insulin signaling cascade.
A. Activation of Protein Kinase C (PKC) Isoforms
Different diacylglycerol species exhibit distinct abilities to activate various PKC isoforms. Studies have shown that DG(16:0/18:1) is a potent activator of conventional and novel PKC isoforms, with PKCθ and PKCδ being particularly implicated in the development of insulin resistance in adipocytes.[3][4]
B. Downstream Consequences of PKC Activation
Once activated by DG(16:0/18:1), these PKC isoforms initiate a phosphorylation cascade that disrupts normal insulin signaling:
-
Inhibitory Phosphorylation of Insulin Receptor Substrate (IRS-1): Activated PKCθ and PKCδ phosphorylate IRS-1 on serine residues. This serine phosphorylation sterically hinders the tyrosine phosphorylation of IRS-1 by the insulin receptor, which is a critical step for the propagation of the insulin signal.[5]
-
Reduced PI3K Activity: The impaired tyrosine phosphorylation of IRS-1 prevents the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).
-
Impaired Akt Activation: The reduction in PI3K activity leads to decreased production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial lipid second messenger that recruits and activates Akt (also known as Protein Kinase B).
-
Inhibition of GLUT4 Translocation: Akt is a central node in the insulin signaling pathway, and its reduced activation directly impairs the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[6] This failure of GLUT4 to reach the cell surface results in decreased glucose uptake by the adipocyte, a hallmark of insulin resistance.
DG(16:0/18:1) impairs insulin signaling.
IV. Experimental Protocols for Studying DG(16:0/18:1) Metabolism and Insulin Resistance
To investigate the role of DG(16:0/18:1) in adipose tissue insulin resistance, a combination of cell culture models, lipidomic analysis, and insulin signaling assays is required.
A. Cell Culture Model: 3T3-L1 Adipocytes
The 3T3-L1 cell line is a well-established and widely used model for studying adipocyte biology and insulin resistance.
Protocol for 3T3-L1 Adipocyte Differentiation:
-
Culture and Proliferation: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum until confluent.
-
Induction of Differentiation: Two days post-confluency, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes, characterized by the accumulation of lipid droplets, will be present after 7-10 days.
Induction of Insulin Resistance:
-
Chronic Insulin Treatment: Incubate mature 3T3-L1 adipocytes with a high concentration of insulin (e.g., 100 nM) for 24-48 hours.
-
Treatment with Saturated Fatty Acids: Expose mature adipocytes to palmitate (e.g., 0.5 mM) for 16-24 hours.[7]
-
TNF-α Treatment: Treat adipocytes with tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 24-72 hours.
B. Lipid Extraction and Quantification of DG(16:0/18:1) by LC-MS/MS
Accurate quantification of DG(16:0/18:1) requires a robust lipid extraction method followed by sensitive detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Lipid Extraction (Modified Folch Method): [8][9]
-
Cell Lysis: Wash cultured adipocytes with ice-cold PBS and scrape them into a glass tube.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Internal Standard: Spike the mixture with a known amount of a suitable internal standard, such as a deuterated or odd-chain diacylglycerol, for accurate quantification.[10]
-
Homogenization and Phase Separation: Vortex the mixture vigorously and then add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Lipid Phase Collection: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Quantification:
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the different lipid species.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the transition from the precursor ion of DG(16:0/18:1) to its characteristic product ions.
C. Assessment of Insulin Signaling
To determine the impact of DG(16:0/18:1) accumulation on insulin sensitivity, key readouts of the insulin signaling pathway are measured.
Protocol for Insulin-Stimulated Glucose Uptake Assay: [11][12]
-
Serum Starvation: Serum-starve mature adipocytes for 2-4 hours in serum-free DMEM.
-
Insulin Stimulation: Treat the cells with or without a physiological concentration of insulin (e.g., 10 nM) for 20-30 minutes.
-
Glucose Uptake Measurement: Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for a short period (e.g., 5-10 minutes).
-
Lysis and Scintillation Counting/Fluorescence Measurement: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the amount of internalized radiolabeled or fluorescent glucose.
Protocol for Western Blotting of Phosphorylated IRS-1 and Akt: [13][14]
-
Cell Lysis: After insulin stimulation, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated IRS-1 (e.g., pSer307) and phosphorylated Akt (e.g., pSer473), as well as antibodies for the total forms of these proteins for normalization.
-
Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the level of protein phosphorylation.
Experimental workflow for studying DG(16:0/18:1).
V. Data Presentation and Interpretation
The following tables provide examples of the type of quantitative data that can be generated from the described experiments.
Table 1: Quantification of DG(16:0/18:1) in Insulin-Sensitive vs. Insulin-Resistant Adipocytes
| Condition | DG(16:0/18:1) (pmol/mg protein) | Fold Change |
| Insulin-Sensitive (Control) | 150 ± 20 | 1.0 |
| Insulin-Resistant (High Palmitate) | 450 ± 50 | 3.0 |
| Insulin-Resistant (Chronic Insulin) | 375 ± 40 | 2.5 |
Table 2: Assessment of Insulin Signaling in Adipocytes
| Condition | Insulin-Stimulated Glucose Uptake (Fold Increase) | pAkt/Total Akt Ratio (Fold Change) |
| Insulin-Sensitive (Control) | 10.5 ± 1.2 | 8.0 ± 0.9 |
| Insulin-Resistant (High Palmitate) | 3.2 ± 0.5 | 2.5 ± 0.4 |
| Insulin-Resistant (Chronic Insulin) | 4.1 ± 0.6 | 3.1 ± 0.5 |
VI. Conclusion and Future Directions
The accumulation of DG(16:0/18:1) in adipose tissue is a key molecular event that contributes to the pathogenesis of insulin resistance. By activating specific PKC isoforms, this diacylglycerol species initiates a signaling cascade that ultimately impairs insulin-stimulated glucose uptake. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms underlying this process.
Future research in this area should focus on:
-
Identifying the specific enzymes responsible for the synthesis of the sn-1,2-DG(16:0/18:1) isomer, which is the biologically active form for PKC activation.
-
Elucidating the subcellular localization of DG(16:0/18:1) accumulation and its proximity to key signaling molecules.
-
Developing therapeutic strategies that specifically target the synthesis or promote the degradation of DG(16:0/18:1) as a means to improve insulin sensitivity.
By continuing to unravel the complexities of lipid-mediated insulin resistance, we can pave the way for the development of novel and effective therapies for metabolic diseases.
VII. References
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Q. Li, et al. (2004). Inhibition of Insulin Sensitivity by Free Fatty Acids Requires Activation of Multiple Serine Kinases in 3T3-L1 Adipocytes. The Journal of Biological Chemistry, 279(44), 45845-45853.
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Y. Hida, et al. (2016). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 838-845.
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S. R. Wilson-Fritch, et al. (2020). In vitro characterization of the effects of chronic insulin stimulation in mouse 3T3-L1 and human SGBS adipocytes. Adipocyte, 9(1), 350-362.
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Cell Biolabs, Inc. Lipid Extraction Kit (Chloroform Free). [Link]
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J. Folch, M. Lees, G. H. Sloane Stanley. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.
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E. G. Bligh, W. J. Dyer. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.
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Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]
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Preuss, C., et al. (2020). Lipid metabolism in age-related musculoskeletal disorders: insights into sarcopenia and osteoporosis. Frontiers in Endocrinology, 11, 599.
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H. Chiba, et al. (2005). Downregulation of Diacylglycerol Kinase Delta Contributes to Hyperglycemia-Induced Insulin Resistance. Molecular and Cellular Biology, 25(23), 10351-10359.
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S. J. Bensinger, B. N. Tontonoz. (2008). Integration of metabolism and inflammation by the nuclear receptor LXRalpha. Nature, 454(7203), 470-477.
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S. S. Choi, A. M. Diehl. (2008). Hepatic triglyceride synthesis and the metabolic syndrome. Current Opinion in Lipidology, 19(3), 295-300.
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R. Sah, et al. (2021). Adipose-targeted SWELL1 deletion exacerbates obesity and age-related non-alcoholic fatty liver disease. JCI Insight, 6(15), e147262.
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J. D. Liefer, et al. (2020). Lipids in microalgae: The Extraction by modified Folch solvent V.1. protocols.io.
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Y. Gao, et al. (2013). Western blot analysis of AKT phosphorylation in adipose tissues from HFHC-fed mice. PLoS ONE, 8(10), e76865.
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M. Unto, et al. (2024). Untargeted and Targeted Lipidomics Unveil Dynamic Lipid Metabolism Alterations in Type 2 Diabetes. Metabolites, 14(11), 610.
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H. I. Rhee, et al. (2019). Expression, Purification, and Characterization of Human Diacylglycerol Kinase ζ. ACS Omega, 4(3), 5526-5533.
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C. Chitraju, et al. (2022). ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. Nature, 606(7914), 582-589.
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L. K. Low, C. S. Ng. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). [Link]
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Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
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A. van der Zande, et al. (2021). Does anyone have a protocol to measure insulin stimulated glucose uptake in 3T3-L1 cells?. ResearchGate.
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J. G. Burchfield, et al. (2023). Mitochondrial electron transport chain, ceramide and Coenzyme Q are linked in a pathway that drives insulin resistance in skeletal muscle. bioRxiv.
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S. P. P. P. et al. (2018). Untargeted Lipidomic Analysis of Plasma from High-fat Diet-induced Obese Rats Using UHPLC-Linear Trap Quadrupole-Orbitrap MS. Journal of Chromatography B, 1092, 257-266.
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L. Yi, et al. (2010). IGF-I Activation of the AKT Pathway Is Impaired in Visceral But Not Subcutaneous Preadipocytes from Obese Subjects. Endocrinology, 151(8), 3752-3763.
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H. Shindou, T. Shimizu. (2020). New Era of Diacylglycerol Kinase, Phosphatidic Acid and Phosphatidic Acid-Binding Protein. International Journal of Molecular Sciences, 21(18), 6794.
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A. H. Lee, et al. (2026). Biosynthesis of Triacylglycerols. Biology LibreTexts.
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K. A. Huynh, et al. (2014). Identifying Static and Kinetic Lipid Phenotypes by High Resolution UPLC–MS: Unraveling Diet-Induced Changes in Lipid Homeostasis by Coupling Metabolomics and Fluxomics. Journal of Proteome Research, 13(2), 703-714.
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M. A. Al-Lawati, et al. (2024). An improved in vitro 3T3-L1 adipocyte model of inflammation and insulin resistance. Cytotechnology, 76(5), 459-469.
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M. A. Al-Lawati, et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 999.
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M. K. Kajmovic, et al. (2017). Effect of metformin on bioactive lipid metabolism in insulin-resistant muscle in vivo. Journal of Endocrinology, 233(3), 291-302.
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Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
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J. A. Smith, et al. (2018). Steps involved in the Folch procedure and one-step extraction method. ResearchGate.
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Y. Shen, et al. (2014). Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling. PLoS ONE, 9(2), e87894.
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M. Gao, Y. Ma, D. Liu. (2015). High-Fat Diet-Induced Adiposity, Adipose Inflammation, Hepatic Steatosis and Hyperinsulinemia in Outbred CD-1 Mice. PLoS ONE, 10(3), e0119784.
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R. V. Farese, T. C. Walther. (2016). Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum. Cold Spring Harbor Perspectives in Biology, 8(11), a021873.
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H. Chiba, et al. (2012). Diacylglycerol kinase delta overexpression improves glucose clearance and protects against the development of obesity. The FASEB Journal, 26(1), 126-136.
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E. S. Chambers. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube.
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H. Chiba, et al. (2010). Downregulation of Diacylglycerol Kinase Delta Contributes to Hyperglycemia-Induced Insulin Resistance. Molecular and Cellular Biology, 30(13), 3277-3287.
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D. L. Allen, et al. (1997). loss of protein kinase C-alpha isoform correlates with loss of phorbol 12-myristate 13-acetate activation of nuclear factor kappaB and acquisition of the adipocyte phenotype. The Journal of Biological Chemistry, 272(5), 2954-2961.
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X. Han, R. W. Gross. (2005). Tutorial on Lipidomics. Analytical and Bioanalytical Chemistry, 382(1), 1-10.
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S. Tessier, et al. (2003). Method development for the analysis of bioactive lipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 798(2), 295-302.
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A. S. Law, et al. (2022). Lipocalin 2 in Obesity and Diabetes: Insights into Its Role in Energy Metabolism. International Journal of Molecular Sciences, 23(21), 13349.
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Technical Guide: Endogenous Quantification and Dynamics of 1-Palmitoyl-2-Oleoylglycerol in Mammalian Membranes
Executive Summary
This technical guide addresses the quantification, biological significance, and analytical challenges associated with 1-palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1 DAG) in mammalian cells. As a specific molecular species of diacylglycerol (DAG), 16:0/18:1 DAG is not merely a metabolic intermediate but a potent, stereospecific second messenger critical for Protein Kinase C (PKC) activation.
Accurate quantification of this specific isomer is plagued by acyl migration , where the biologically active sn-1,2 isomer spontaneously rearranges to the inactive sn-1,3 isomer during extraction. This guide provides a validated LC-MS/MS workflow designed to preserve stereochemistry and deliver precise endogenous measurements.
The Biological Imperative: Why 16:0/18:1 Matters
While "total DAG" is often reported in literature, the specific fatty acid composition dictates the functional outcome. 1-palmitoyl-2-oleoyl-sn-glycerol is the dominant DAG species in many mammalian cell lines (e.g., HeLa, HEK293) because it mirrors the fatty acid composition of its parent phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) , the most abundant phospholipid in the outer leaflet of the plasma membrane.
Mechanism of Action
Upon G-protein coupled receptor (GPCR) activation, Phospholipase C (PLC) hydrolyzes POPC or PI(4,5)P2 to release 16:0/18:1 DAG. This species is uniquely suited for signal transduction due to:
-
Membrane Topology: The saturated palmitic acid (sn-1) and unsaturated oleic acid (sn-2) create a specific molecular shape (conical) that induces negative curvature in the membrane, facilitating the docking of cytosolic proteins.
-
PKC Affinity: The C1 domain of PKC requires the sn-1,2 stereochemistry. The 16:0/18:1 species shows optimal binding kinetics compared to fully saturated (rigid) or fully polyunsaturated (too fluid) species.
Signaling Pathway Visualization
The following diagram illustrates the generation and rapid metabolism of 16:0/18:1 DAG.
Figure 1: The transient lifecycle of 1-palmitoyl-2-oleoyl-sn-glycerol. Note the rapid clearance pathways (Kinase/Lipase) which necessitate rapid quenching during extraction.
Analytical Challenges: The Isomerization Trap
The primary failure point in DAG quantification is acyl migration . In aqueous or acidic environments, the acyl chain at the sn-2 position (oleic acid) migrates to the sn-3 position, forming 1,3-DAG .
-
1,2-DAG (Biologically Active): Activates PKC.
-
1,3-DAG (Thermodynamically Stable): Does not activate PKC.
Expert Insight: Standard lipid extractions (like unmodified Bligh-Dyer) often result in a 30-40% conversion to 1,3-DAG, leading to a gross underestimation of the signaling pool. The protocol below uses a modified extraction to freeze this migration.
Validated Quantification Protocol (LC-MS/MS)
This workflow is designed for adherent mammalian cells (e.g., HeLa, CHO).
Reagents & Standards
-
Internal Standard (Self-Validation): d5-1,2-dipalmitoyl-sn-glycerol (Avanti Polar Lipids). Do not use external calibration alone.
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v) containing 0.01% Butylated Hydroxytoluene (BHT).
-
Isomerization Inhibitor: 5% Boric Acid solution (optional but recommended for high-precision work).
Step-by-Step Methodology
Step 1: Rapid Quenching & Extraction
-
Wash cells (1x10^6) twice with ice-cold PBS.
-
Crucial: Place plates on liquid nitrogen or dry ice immediately.
-
Scrape cells into 1 mL of ice-cold Chloroform:Methanol (1:2) .
-
Why: This single-phase mixture immediately denatures enzymes (DAG kinases) and stops metabolism.
-
-
Add 10 pmol of Internal Standard (d5-DAG) immediately.
-
Self-Validation: If the IS peak splits into two (1,2 and 1,3 isomers) during LC-MS, your extraction caused migration. The IS must remain a single sharp peak.
-
Step 2: Phase Separation (Neutral pH)
-
Add 0.25 mL Chloroform and 0.25 mL Water. Vortex vigorously.
-
Centrifuge at 1000 x g for 5 min at 4°C.
-
Collect the lower organic phase.
-
Dry down immediately under nitrogen gas at room temperature. Do not heat.
Step 3: LC-MS/MS Analysis[1]
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate.
-
Gradient: 40% B to 99% B over 10 minutes.
Targeted MRM Transitions (Positive Mode [M+NH4]+):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |
|---|---|---|---|
| 16:0/18:1 DAG | 612.5 | 313.3 (Oleoyl loss) | 20 eV |
| 16:0/18:1 DAG | 612.5 | 339.3 (Palmitoyl loss) | 20 eV |
| d5-DAG (IS) | 575.5 | 313.3 | 20 eV |
Data Landscape: Endogenous Levels[2]
The following data represents typical baseline and stimulated levels of 16:0/18:1 DAG in mammalian cells. Note that 16:0/18:1 typically constitutes 15-25% of the total DAG pool.
| Cell Type | Condition | Total DAG (nmol/mg protein) | 16:0/18:1 DAG (pmol/10^6 cells) | Source Reliability |
| HeLa (Human) | Basal (Starved) | 1.2 ± 0.3 | 150 - 200 | High (LC-MS) |
| HeLa (Human) | PMA Stimulated (10 min) | 4.5 ± 0.8 | 800 - 1200 | High (LC-MS) |
| HEK293 | Basal | 0.9 ± 0.2 | 120 - 160 | Medium |
| Rat Liver | Tissue Homogenate | 2.5 ± 0.5 | 450 - 600 | High |
Note: "Stimulated" levels are transient. Measurements taken >30 minutes post-stimulation often return to baseline due to DAG Kinase activity.
Analytical Workflow Visualization
This diagram outlines the critical control points to prevent data artifacts.
Figure 2: Analytical workflow emphasizing the "Red Zones" where acyl migration is most likely to corrupt data.
References
-
Eichmann, T. O., & Lass, A. (2015). DAG accumulation in the liver: A cause or a consequence of insulin resistance? Journal of Lipid Research, 56(10), 1867–1869. Link
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Callender, H. L., et al. (2007). Quantification of diacylglycerol species in cellular extracts by electrospray ionization mass spectrometry using a linear regression algorithm. Analytical Chemistry, 79(1), 263-272. Link
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Carrasco, S., & Mérida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36. Link
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Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. Link
-
Wakelam, M. J. (1998). Diacylglycerol—when is it an intracellular messenger? Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1436(1-2), 117-126. Link
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The Dichotomy of a Second Messenger: A Technical Guide to the Contrasting Biological Activities of 1-palmitoyl-2-oleoylglycerol (POG) and 1,2-dipalmitoyl-sn-glycerol (DPG)
Foreword for the Modern Researcher
In the intricate symphony of cellular signaling, the lipid second messenger diacylglycerol (DAG) plays a pivotal role, conducting a cascade of events that govern cellular fate. However, the term 'diacylglycerol' represents a broad family of isomers, each with a unique structural nuance that can dramatically alter its biological concerto. This guide delves into the distinct biological activities of two such isomers: the mixed-chain 1-palmitoyl-2-oleoyl-glycerol (POG) and the saturated 1,2-dipalmitoyl-sn-glycerol (DPG). For researchers, scientists, and drug development professionals, understanding these differences is not merely an academic exercise; it is fundamental to unraveling the specificity of cellular signaling and developing targeted therapeutics. This document serves as an in-depth technical resource, providing not only a comprehensive comparative analysis but also actionable experimental frameworks to dissect the divergent roles of these two critical signaling lipids.
The Structural Imperative: Why a Single Double Bond Matters
At the heart of their divergent biological activities lies a subtle yet profound structural difference. 1-palmitoyl-2-oleoyl-glycerol (POG) is a 1,2-diacyl-sn-glycerol characterized by a saturated palmitoyl group (16:0) at the sn-1 position and an unsaturated oleoyl group (18:1) at the sn-2 position[1]. In contrast, 1,2-dipalmitoyl-sn-glycerol (DPG) is a saturated diacylglycerol, featuring palmitoyl groups at both the sn-1 and sn-2 positions[2]. This seemingly minor variation—the presence of a cis-double bond in the oleoyl chain of POG—introduces a kink in the acyl chain, profoundly influencing its interaction with effector proteins and its behavior within the lipid bilayer.
Differential Engagement with a Master Regulator: Protein Kinase C (PKC)
The most well-characterized role of DAG is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] The activation of conventional and novel PKC isoforms is a critical downstream event in phospholipase C (PLC)-mediated signaling pathways.[5] However, not all DAGs are created equal in their ability to awaken this powerful family of enzymes.
The Potency of Unsaturated DAGs in PKC Activation
A pivotal study comparing the activation of PKCα by various diacylglycerol isomers revealed that unsaturated 1,2-diacylglycerols, such as POG, are generally more potent activators than their saturated counterparts like DPG, particularly in in vitro systems utilizing mixed micelles or pure phosphoserine vesicles. This suggests that the conformational flexibility imparted by the unsaturated acyl chain in POG facilitates a more efficient interaction with the C1 domain of PKCα, the binding site for DAG.
It is crucial to note that the lipid environment plays a significant role in this differential activation. When incorporated into vesicles composed of a mixture of phosphatidylcholine and phosphatidylserine, the differences in activation potency between saturated and unsaturated DAGs were less pronounced. This highlights the importance of membrane fluidity and composition in modulating PKC activation by its lipid second messengers.
Isoform-Specific Responses to DAG Structure
The PKC family comprises multiple isoforms, categorized as conventional (cPKCs), novel (nPKCs), and atypical (aPKCs).[4] Emerging evidence suggests that these isoforms can exhibit distinct sensitivities to the fatty acid composition of DAG. For instance, studies have shown that DAGs with an unsaturated fatty acid at the sn-2 position can have a more pronounced stimulatory effect on specific PKC isoforms like PKCα and PKCδ compared to other DAG species. This isoform-specific activation by structurally distinct DAGs like POG and DPG could be a key mechanism for achieving signaling specificity in cells.
Divergent Fates: A Look into the Metabolism of POG and DPG
Once generated, the cellular concentration of DAG is tightly regulated to ensure transient and localized signaling. This is primarily achieved through two metabolic pathways: phosphorylation by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), or hydrolysis by diacylglycerol lipases (DAGLs) to yield a free fatty acid and monoacylglycerol.
While specific comparative metabolic studies on POG and DPG are limited, the structural differences between them suggest the potential for differential processing by metabolic enzymes. The presence of the unsaturated oleoyl chain in POG may influence its recognition and turnover by specific DGK or DAGL isoforms. A study investigating the metabolism of triacylglycerols with different fatty acid arrangements found that the position of saturated and unsaturated fatty acids can affect their absorption and subsequent metabolic fate.[6][7] This principle may extend to diacylglycerols, suggesting that POG and DPG could have different metabolic half-lives and contribute to distinct pools of downstream lipid mediators.
Diagram of Diacylglycerol Metabolism:
Caption: Metabolic fate of POG and DPG.
Downstream Consequences: Proliferation, Apoptosis, and Beyond
The differential activation of PKC isoforms and potential variations in metabolism between POG and DPG can lead to distinct downstream cellular responses, particularly in the context of cell proliferation and apoptosis.
Cell Proliferation
PKC signaling is intricately linked to cell cycle control and proliferation.[3] Given that POG may be a more potent activator of certain pro-proliferative PKC isoforms, it is plausible that it could elicit a stronger mitogenic response compared to DPG in specific cellular contexts.
Apoptosis
Conversely, some PKC isoforms are involved in pro-apoptotic signaling. The differential engagement of these isoforms by POG versus DPG could, therefore, lead to opposing effects on cell survival. Understanding these nuances is of paramount importance in the context of cancer biology and the development of novel therapeutics.
A Framework for Investigation: Self-Validating Experimental Protocols
To empower researchers to dissect the distinct biological activities of POG and DPG, this section provides detailed, self-validating experimental protocols. The causality behind each step is explained to ensure robust and reproducible findings.
In Vitro PKC Activity Assay
This protocol allows for the direct comparison of POG and DPG potency in activating specific recombinant PKC isoforms.
Workflow for In Vitro PKC Kinase Assay:
Caption: Workflow for comparing POG and DPG in an in vitro PKC assay.
Methodology:
-
Preparation of Lipid Vesicles:
-
Co-solubilize phosphatidylserine (PS) with either POG or DPG in chloroform at desired molar ratios. The inclusion of PS is critical as it is a cofactor for conventional and novel PKC isoforms.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film. This step ensures the removal of the organic solvent.
-
Resuspend the lipid film in a suitable buffer (e.g., HEPES) and create small unilamellar vesicles by sonication or extrusion. This provides a membrane-like environment for PKC activation.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer (containing MgCl2 and CaCl2 for conventional PKCs), a specific recombinant PKC isoform, a fluorescently labeled peptide substrate, and ATP.
-
Initiate the reaction by adding the prepared lipid vesicles containing either POG or DPG. A control with PS vesicles alone is essential to determine the basal activity.
-
Incubate the reaction at 30°C for a predetermined time.
-
Stop the reaction by adding a chelating agent like EDTA.
-
-
Quantification and Analysis:
Self-Validation: The inclusion of a no-DAG control (PS only) and a known PKC activator like phorbol 12-myristate 13-acetate (PMA) will validate the assay's responsiveness. Performing a dose-response curve for both POG and DPG will establish their EC50 values for PKC activation.
Cellular Proliferation Assay
This protocol assesses the long-term effects of POG and DPG on cell growth.
Methodology:
-
Cell Seeding: Plate cells of interest in a 96-well plate at a low density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of POG and DPG. A vehicle control (the solvent used to dissolve the lipids) is crucial.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Quantification of Proliferation:
-
MTT Assay: Add MTT solution to the wells and incubate. The mitochondrial dehydrogenases of viable cells convert MTT to a colored formazan product, which can be quantified spectrophotometrically.[10]
-
Direct Cell Counting: Alternatively, at each time point, trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Self-Validation: A positive control with a known mitogen (e.g., serum) and a negative control with a proliferation inhibitor (e.g., a cell cycle blocker) will validate the assay. The use of multiple time points and concentrations will provide a comprehensive view of the proliferative response. A comparison of different cell proliferation assays can also enhance the reliability of the results.[10][11]
Apoptosis Assay
This protocol determines the potential of POG and DPG to induce programmed cell death.
Methodology:
-
Cell Treatment: Treat cells with POG, DPG, or vehicle control for a defined period (e.g., 24 hours).
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[12]
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and viable cells.
-
Self-Validation: A known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control. The combination of Annexin V and PI allows for the differentiation between apoptosis and necrosis, providing a more accurate assessment of the mode of cell death.[12][13] There are many different types of apoptosis assays available, and a researcher should choose the one that best suits their needs.[14][15][16]
Lipidomic Analysis
To investigate the differential metabolic fate of POG and DPG, a lipidomic approach can be employed.
Methodology:
-
Cell Treatment and Lipid Extraction: Treat cells with POG or DPG for various time points. Harvest the cells and perform a lipid extraction using a method like the Bligh-Dyer or Folch extraction.
-
Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics.[17][18][19][20][21]
-
Data Analysis: Identify and quantify the levels of POG, DPG, and their potential metabolites (e.g., specific phosphatidic acid species, monoacylglycerols, and free fatty acids).
Self-Validation: The use of internal standards for each lipid class is essential for accurate quantification. A time-course analysis will reveal the kinetics of POG and DPG metabolism.
Concluding Remarks for the Discerning Scientist
The evidence presented in this guide underscores a critical principle in cell signaling: molecular specificity matters. The subtle difference in the fatty acid composition of 1-palmitoyl-2-oleoyl-glycerol and 1,2-dipalmitoyl-sn-glycerol translates into potentially significant variations in their biological activity, from the activation of key signaling enzymes to the orchestration of complex cellular programs. For researchers in basic science and drug development, a deeper appreciation of this lipid isomer dichotomy is essential. The provided experimental frameworks offer a robust starting point for elucidating the precise roles of POG and DPG in health and disease, paving the way for a more nuanced understanding of diacylglycerol signaling and the development of more targeted and effective therapeutic interventions.
References
-
Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. (URL: [Link])
-
Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. (URL: [Link])
-
Diacylglycerol-dependent and PKC-independent Protein Kinase D Catalytic Activation via Gq-coupled Receptors. (URL: [Link])
-
Identification of PKC-isoform-specific biological actions using pharmacological approaches. (URL: [Link])
-
Differential effects of regulator of G protein signaling (RGS) proteins on serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptor-mediated signaling and adenylyl cyclase activity. (URL: [Link])
-
Switching palmitoyl and oleoyl positions in sn-2 and sn-3 of a triacylglycerol changed body weight gain rates and hepatic gene expressions in mice fed a high-fat diet. (URL: [Link])
-
Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability. (URL: [Link])
-
Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. (URL: [Link])
-
A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. (URL: [Link])
-
Impact of upstream and downstream constraints on a signaling module's ultrasensitivity. (URL: [Link])
-
Isoform specificity of activators and inhibitors of protein kinase C gamma and delta. (URL: [Link])
-
Differences in Absorption and Metabolism between Structured 1,3-Oleate-2-palmitate Glycerol and 1-Oleate-2-palmitate-3-linoleate Glycerol on C57BL/6J Mice. (URL: [Link])
-
Choosing an Apoptosis Detection Assay. (URL: [Link])
-
Impact of C-Terminal PKC Phosphorylation on TRPC6 Current Kinetics. (URL: [Link])
-
Selecting the Best Method for Measuring Cell Proliferation. (URL: [Link])
-
Switching palmitoyl and oleoyl positions in sn-2 and sn-3 of a triacylglycerol led to differential body weight gain rates and he. (URL: [Link])
-
Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations. (URL: [Link])
-
Quantitative Comparison of Avian and Mammalian Physiologies for Parameterization of Physiologically Based Kinetic Models. (URL: [Link])
-
Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. (URL: [Link])
-
Protein Kinase C (PKC) Isozymes as Diagnostic and Prognostic Biomarkers and Therapeutic Targets for Cancer. (URL: [Link])
-
Apoptosis – what assay should I use?. (URL: [Link])
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: [Link])
-
Mass Spectrometric Approaches to Lipidomic Studies. (URL: [Link])
-
Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular. (URL: [Link])
-
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (URL: [Link])
-
Comparison of apoptosis assays. (URL: [Link])
-
1-Palmitoyl-2-oleoyl-sn-glycerol. (URL: [Link])
-
The Foundations and Development of Lipidomics. (URL: [Link])
-
Lipidomics & Ceramide Analysis in Skin Research. (URL: [Link])
-
In vitro kinase assay. (URL: [Link])
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Methodological & Application
Application Note: Enzymatic Synthesis of 1-Palmitoyl-2-Oleoylglycerol (POG) via Transesterification
Introduction: The Significance of Structured Diacylglycerols
Structured lipids are glycerolipids that have been modified to contain specific fatty acids at particular positions on the glycerol backbone. This targeted engineering of lipid structure allows for the creation of molecules with enhanced nutritional, pharmaceutical, or physicochemical properties. 1-palmitoyl-2-oleoylglycerol (POG) is a structured 1,2-diacylglycerol (1,2-DAG) of significant interest. The specific arrangement of a saturated fatty acid (palmitic acid) at the sn-1 position and an unsaturated fatty acid (oleic acid) at the sn-2 position imparts unique metabolic and functional characteristics to the molecule.
Enzymatic synthesis of structured lipids, including POG, offers substantial advantages over conventional chemical methods. Lipase-catalyzed reactions proceed under mild conditions, exhibit high regio- and stereo-selectivity, and minimize the formation of undesirable byproducts.[1] This application note provides a comprehensive guide for the synthesis of 1-palmitoyl-2-oleoylglycerol through enzymatic transesterification for researchers, scientists, and professionals in drug development.
Principle of Enzymatic Transesterification for POG Synthesis
The synthesis of 1-palmitoyl-2-oleoylglycerol can be achieved through the lipase-catalyzed acidolysis of tripalmitin with oleic acid. In this reaction, a sn-1,3 specific lipase selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the tripalmitin glycerol backbone. The liberated fatty acids are then exchanged with oleic acid present in the reaction medium. Due to the specificity of the enzyme, the palmitic acid at the sn-2 position remains intact, leading to the formation of 1(3)-oleoyl-2-palmitoyl-glycerol. Subsequent selective hydrolysis or further reaction can lead to the desired 1-palmitoyl-2-oleoylglycerol.
Alternatively, a two-step approach can be employed where tripalmitin is first subjected to alcoholysis to produce sn-2-palmitoyl monoglyceride (2-MAG), which is then esterified with oleic acid.[2] This application note will focus on the one-pot acidolysis approach for its operational simplicity.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier | Notes |
| Tripalmitin (PPP) | ≥99% | Sigma-Aldrich, Avanti Polar Lipids | Substrate |
| Oleic Acid | ≥99% | Sigma-Aldrich, Nu-Chek Prep | Acyl donor |
| Immobilized Lipase | Novozymes, Amano Enzyme | e.g., Lipozyme RM IM (Rhizomucor miehei) or Novozym 435 (Candida antarctica Lipase B)[3][4][5] | |
| n-Hexane | HPLC Grade | Fisher Scientific, Merck | Solvent for reaction and purification |
| Diethyl Ether | ACS Grade | Fisher Scientific, VWR | Solvent for purification |
| Acetic Acid | Glacial | Sigma-Aldrich | For quenching the reaction |
| Silica Gel 60 | 230-400 mesh | Merck, Sorbent Technologies | For column chromatography |
| Analytical Standards | 1-palmitoyl-2-oleoylglycerol, tripalmitin, oleic acid, monopalmitin, dipalmitin |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 1-Palmitoyl-2-Oleoylglycerol via Acidolysis
This protocol details the one-pot acidolysis of tripalmitin with oleic acid catalyzed by an immobilized sn-1,3 specific lipase.
1. Substrate Preparation:
-
In a temperature-controlled reaction vessel, dissolve tripalmitin in n-hexane at a concentration of 10% (w/v).
-
Add oleic acid to the tripalmitin solution. A molar ratio of oleic acid to tripalmitin of 2:1 is recommended to favor the incorporation of one oleoyl group.[6]
2. Enzymatic Reaction:
-
Add the immobilized lipase (e.g., Lipozyme RM IM) to the substrate mixture. An enzyme loading of 5-10% (w/w of total substrates) is a typical starting point.[6]
-
The reaction should be carried out at a controlled temperature, typically between 50-60°C, with continuous agitation (e.g., 200 rpm) to ensure proper mixing.[6]
-
The reaction progress can be monitored over time (e.g., 4, 8, 12, 24 hours) by withdrawing small aliquots for analysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Reaction Termination and Enzyme Recovery:
-
Upon reaching the desired conversion, terminate the reaction by filtering the reaction mixture to remove the immobilized enzyme.
-
The recovered lipase can be washed with n-hexane and dried for potential reuse in subsequent batches.
Caption: Workflow for the enzymatic synthesis of 1-palmitoyl-2-oleoylglycerol.
Protocol 2: Purification of 1-Palmitoyl-2-Oleoylglycerol
The crude reaction mixture will contain the desired 1-palmitoyl-2-oleoylglycerol, unreacted triacylglycerols (TAGs), free fatty acids (FFAs), monoacylglycerols (MAGs), and other diacylglycerol isomers. Purification is crucial to isolate the target compound.
1. Removal of Free Fatty Acids:
-
The crude product can be passed through a column of basic alumina or treated with a mild alkaline solution (e.g., 0.5 M sodium carbonate) to remove unreacted oleic acid.
2. Silica Gel Column Chromatography:
-
The FFA-free crude product is concentrated under reduced pressure and then subjected to silica gel column chromatography.
-
A solvent gradient of increasing polarity, typically starting with n-hexane and gradually adding diethyl ether, is used for elution. The separation can be monitored by TLC.
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing pure 1-palmitoyl-2-oleoylglycerol.
Analytical Characterization
The purity and identity of the synthesized 1-palmitoyl-2-oleoylglycerol should be confirmed using appropriate analytical techniques.
| Technique | Purpose | Typical Conditions |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and column chromatography fractions. | Stationary Phase: Silica gel 60 F254 plates. Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (e.g., 70:30:1, v/v/v). Visualization: Iodine vapor or charring with a suitable reagent. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the product mixture and determination of purity. | Column: Normal-phase silica column. Mobile Phase: Isocratic or gradient elution with a mixture of hexane and isopropanol. Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. |
| Gas Chromatography (GC) | Determination of fatty acid composition. | The purified POG is transesterified to fatty acid methyl esters (FAMEs) and analyzed by GC with a flame ionization detector (FID). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the position of fatty acids. | ¹H and ¹³C NMR spectroscopy can confirm the diacylglycerol structure and the specific esterification at the sn-1 and sn-2 positions. |
Data Presentation: Expected Outcomes
The yield and purity of the synthesized 1-palmitoyl-2-oleoylglycerol will depend on the specific reaction conditions. The following table provides a hypothetical representation of expected results based on optimized conditions.
| Parameter | Value |
| Reaction Time | 12 hours |
| Conversion of Tripalmitin | > 80% |
| Yield of 1,2-Diacylglycerols in Crude Product | 40-50% |
| Purity of 1-Palmitoyl-2-Oleoylglycerol after Purification | > 95% |
| Overall Yield of Purified POG | 25-35% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion Rate | - Inactive enzyme- Suboptimal temperature- Poor mixing | - Use fresh or properly stored enzyme- Optimize reaction temperature- Increase agitation speed |
| Formation of 1,3-Diacylglycerol Isomer | Acyl migration | - Minimize reaction time and temperature- Use a milder purification method |
| Incomplete Separation during Purification | - Inappropriate solvent system- Overloaded column | - Optimize the solvent gradient for column chromatography- Reduce the amount of crude product loaded onto the column |
Conclusion
This application note provides a detailed protocol for the synthesis of 1-palmitoyl-2-oleoylglycerol using enzymatic transesterification. The use of sn-1,3 specific lipases offers a highly selective and efficient route to this valuable structured diacylglycerol. The described methods for purification and characterization ensure the isolation of a high-purity product suitable for a range of applications in research and development. Careful optimization of reaction parameters and purification procedures is key to achieving high yields and purity.
Caption: Logical flow of the POG synthesis and characterization process.
References
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The Two-Step Synthesis of 1, 3-Oleoyl-2-Palmitoylglycerol by Candida sp. 99-125 lipase. ResearchGate. Available at: [Link]
-
Chemoenzymatic Synthesis of 1,3-dioleoyl-2-palmitoylglycerol. PubMed. Available at: [Link]
-
Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics. PMC. Available at: [Link]
-
A Review of Enzymatic Transesterification of Microalgal Oil-Based Biodiesel Using Supercritical Technology. PMC. Available at: [Link]
-
Enzymatic Interesterification of High Oleic Sunflower Oil and Tripalmitin or Tristearin. ResearchGate. Available at: [Link]
-
Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. PMC. Available at: [Link]
-
Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients. ResearchGate. Available at: [Link]
-
Structured Lipids Produced through Lipase-Catalyzed Acidolysis of Canola Oil. University of Tehran. Available at: [Link]
-
Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase. MDPI. Available at: [Link]
-
Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. Semantic Scholar. Available at: [Link]
-
Novozym 435: the “perfect” lipase immobilized biocatalyst?. Digital CSIC. Available at: [Link]
-
Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase. PMC. Available at: [Link]
-
Immobilised Aspergillus niger lipase synthesises sn-1,3-dioleoyl-2-palmitoylglycerol. Czech Journal of Food Sciences. Available at: [Link]
-
Time-course of acidolysis of tripalmitin with oleic acid catalyzed by... ResearchGate. Available at: [Link]
-
Optimization of Bioactive Lipid Synthesis by Enzymatic Acidolysis Using EPA + DHA Concentrate from Rainbow Trout and Tocopherols from Maqui Seed Oil. MDPI. Available at: [Link]
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Enzymatic Interesterification. AOCS. Available at: [Link]
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Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations. NIH. Available at: [Link]
-
Characterisation of Lipozyme TL IM and RM IM. ResearchGate. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Characterization of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) Liposomes for Drug Delivery
Introduction: The Significance of POPC in Liposomal Drug Delivery
Liposomes, artificially prepared vesicles composed of a lipid bilayer, have emerged as a promising and versatile platform for drug delivery.[1][2] Their ability to encapsulate both hydrophilic and hydrophobic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them ideal candidates for improving the therapeutic index of a wide range of drugs.[3][4] Among the various phospholipids used in liposome formulation, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) holds a prominent position.[5][6] POPC is a zwitterionic phospholipid that is a major component of biological membranes, contributing to its excellent biocompatibility.[5][7] Its unique structural characteristics, featuring a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position, impart a fluid-phase characteristic at physiological temperatures, which is crucial for the stability and functionality of the liposomal drug carrier.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of POPC-based liposomes. We will delve into the rationale behind the chosen methodologies, offering field-proven insights to ensure the development of a robust and reproducible liposomal drug delivery system.
Pre-Preparation Considerations: Laying the Foundation for Success
Before embarking on the liposome preparation workflow, careful consideration of the starting materials is paramount to ensure the quality and consistency of the final formulation.
Lipid Selection and Handling:
The purity of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a critical determinant of liposome stability and performance. It is recommended to source high-purity POPC from a reputable supplier.[8] Upon receipt, POPC should be stored under nitrogen or argon at -20°C to -80°C to prevent lipid oxidation, which can significantly alter the physicochemical properties of the resulting liposomes.[5]
Buffer Preparation:
The choice of the aqueous buffer for hydration is crucial as it will constitute the internal aqueous core of the liposomes and the external dispersion medium. The buffer should be sterile and of high purity. Common choices include phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) at a physiological pH of 7.4. The osmolarity of the buffer should be carefully controlled to prevent osmotic stress on the liposomes.
Protocol 1: Preparation of POPC Liposomes via Thin-Film Hydration and Extrusion
The thin-film hydration method followed by extrusion is a widely adopted technique for producing unilamellar liposomes with a defined size distribution.[3][9] This method is favored for its simplicity, reproducibility, and the ability to control vesicle size.[10]
Rationale for the Method:
The thin-film hydration technique involves the deposition of a thin lipid film from an organic solvent, which is subsequently hydrated with an aqueous buffer.[11][12] This process leads to the spontaneous formation of multilamellar vesicles (MLVs), which are heterogeneous in size and lamellarity.[12] To achieve a more uniform size distribution and produce unilamellar vesicles, the MLV suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes.[9][10]
Experimental Workflow:
Figure 1: Workflow for POPC liposome preparation. This diagram illustrates the sequential steps of thin-film hydration followed by extrusion to produce unilamellar liposomes.
Step-by-Step Methodology:
-
Lipid Film Formation:
-
Accurately weigh the desired amount of POPC and dissolve it in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.[11] The use of an organic solvent ensures a homogenous mixture of lipids at the molecular level.
-
For drug encapsulation of hydrophobic drugs, the drug can be co-dissolved with the lipids in the organic solvent at this stage.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This should be done at a temperature above the phase transition temperature of POPC (-2°C) to ensure the formation of a uniform, thin lipid film on the inner surface of the flask.[13]
-
To ensure complete removal of residual organic solvent, which can be detrimental to the stability of the liposomes and toxic in biological applications, place the flask under a high vacuum for at least 2 hours, or preferably overnight.[11]
-
-
Hydration of the Lipid Film:
-
Hydrate the dry lipid film by adding the desired aqueous buffer.[13] For encapsulating hydrophilic drugs, the drug should be dissolved in this buffer.
-
The hydration temperature should be maintained above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid.[12][13] For POPC, this can be performed at room temperature.
-
Agitate the flask by gentle rotation or vortexing to facilitate the formation of multilamellar vesicles (MLVs).[12] The hydration process typically requires 1-2 hours to ensure complete swelling of the lipid lamellae.[12]
-
-
Extrusion for Size Reduction:
-
To produce unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes.[10][14] A mini-extruder device is commonly used for this purpose.
-
Assemble the extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[15]
-
Equilibrate the extruder and the lipid suspension to a temperature above the Tm of the lipid.
-
Load the MLV suspension into one of the gas-tight syringes of the extruder.
-
Pass the lipid suspension through the membranes by applying gentle, steady pressure to the syringe plunger.[15]
-
Repeat the extrusion process an odd number of times (typically 11-21 passes) to ensure a narrow and homogenous size distribution.[10][16] The final collection should be from the opposite syringe to the starting one.
-
Protocol 2: Characterization of POPC Liposomes
Thorough characterization of the prepared liposomes is essential to ensure their quality, stability, and suitability for the intended drug delivery application. Key parameters to assess include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Particle Size and Polydispersity Index (PDI) Measurement:
Principle: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles in suspension.[17][18] It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles.[17] The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation. The Polydispersity Index (PDI) is a measure of the heterogeneity of the sample, with a lower PDI value indicating a more monodisperse population.[19]
Methodology:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement.[19][20]
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions.[20][21]
-
Record the Z-average diameter and the PDI. For drug delivery applications, a Z-average diameter between 50 and 200 nm and a PDI value below 0.2 are generally desirable.[22]
Zeta Potential Measurement:
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[23][24] It is measured using Laser Doppler Velocimetry (LDV), where an electric field is applied to the sample, causing charged particles to move towards the oppositely charged electrode.[25] The velocity of this movement is proportional to the zeta potential. A higher absolute zeta potential value (e.g., > ±30 mV) generally indicates good colloidal stability due to strong electrostatic repulsion between particles.[26]
Methodology:
-
Dilute the liposome suspension in an appropriate medium, typically a low ionic strength buffer or deionized water, to avoid the shielding effect of ions.[27]
-
Inject the diluted sample into the specialized zeta potential cell.
-
Place the cell in the instrument and perform the measurement.
-
The instrument will report the zeta potential in millivolts (mV).
Encapsulation Efficiency (EE%) Determination:
Principle: Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.[][29][30] To determine EE%, the unencapsulated (free) drug must be separated from the liposome-encapsulated drug.[31] The amount of drug in either the liposomal fraction or the free drug fraction is then quantified and compared to the total amount of drug used initially.
Methodology:
-
Separation of Free Drug:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a small column packed with a size exclusion resin (e.g., Sephadex G-50). The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.
-
Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff (MWCO) that allows the passage of the free drug while retaining the liposomes.
-
Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug. This method is slower but effective.
-
-
Quantification of Drug:
-
After separation, disrupt the liposomes in the collected fraction by adding a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.[20]
-
Quantify the drug concentration in the lysed liposome fraction and the free drug fraction using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[32]
-
-
Calculation of Encapsulation Efficiency: The encapsulation efficiency can be calculated using the following formula:
EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
Alternatively:
EE% = [(Total drug - Free drug) / Total drug] x 100
Data Presentation: A Framework for Analysis
A systematic presentation of characterization data is crucial for comparing different formulations and ensuring batch-to-batch consistency.
| Parameter | Target Range | Methodology | Example Result |
| Z-Average Diameter (nm) | 50 - 200 nm | Dynamic Light Scattering (DLS) | 110.5 nm |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | 0.12 |
| Zeta Potential (mV) | > ±30 mV (for stability) | Laser Doppler Velocimetry (LDV) | -5.2 mV (for neutral POPC) |
| Encapsulation Efficiency (%) | > 50% (application dependent) | SEC/HPLC | 65% |
Visualizing the Liposome Structure
Figure 2: Structure of a POPC Liposome. This diagram illustrates the phospholipid bilayer structure of a POPC liposome, with a central aqueous core for encapsulating hydrophilic drugs.
Conclusion and Future Perspectives
The preparation of POPC liposomes using the thin-film hydration and extrusion method provides a robust and reproducible platform for the development of advanced drug delivery systems. The protocols and characterization techniques outlined in this application note serve as a foundational guide for researchers in this field. By understanding the principles behind each step and meticulously controlling the experimental parameters, scientists can tailor the properties of POPC liposomes to meet the specific demands of their therapeutic applications. Future advancements in liposome technology will likely focus on the development of targeted and stimuli-responsive systems, further enhancing the efficacy and safety of encapsulated drugs.[1][2]
References
-
Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). Liposome: classification, preparation, and applications. Nanoscale research letters, 8(1), 1-9. [Link]
-
Bozzuto, G., & Molinari, A. (2015). Liposomes as nanomedical devices. International journal of nanomedicine, 10, 975. [Link]
- Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration.
- Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: state of the art. Journal of colloid science and biotechnology, 1(2), 147-168.
- Avanti Polar Lipids. (n.d.). Mini-Extruder Extrusion Technique.
-
Giglio, V., & Censi, R. (2020). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. International Journal of Molecular Sciences, 21(23), 9067. [Link]
- ResearchGate. (2018). Formulation and Evaluation of Liposome by Thin Film Hydration Method.
- ResearchGate. (n.d.). Methods for preparation of drug delivery liposomes.
-
S. M. D'Souza. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3739. [Link]
- Interchim. (n.d.). Lipids extrusion – Liposomes preparation.
- Ovid. (n.d.). Liposome composition in drug delivery design, synthesis, characterization, and clinical application.
-
C. A. De Leo, et al. (2020). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. International Journal of Molecular Sciences, 21(23), 9067. [Link]
-
A. P. D. L. C. Montalvão, et al. (2021). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Pharmaceutics, 13(4), 548. [Link]
-
Wyatt Technology. (n.d.). Liposome Characterization by Dynamic Light Scattering. Retrieved from [Link]
-
Z. G. Fan, et al. (2022). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. Pharmaceutics, 14(2), 434. [Link]
- ResearchGate. (2016). How to assure precise drug concentration inside liposomes.
-
S. G. M. Ong, et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics, 8(4), 36. [Link]
- BOC Sciences. (n.d.). Liposome Encapsulation Efficiency Measurement. Retrieved from a service page on the BOC Sciences website.
-
National Cancer Institute. (n.d.). Measuring Zeta Potential of Nanoparticles. Retrieved from [Link]
- PubMed. (2025). Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis. Retrieved from a relevant review article on PubMed.
- nanoComposix. (n.d.). Zeta Potential Measurements. Retrieved from a technical note on the nanoComposix website.
- D. B. Fenske, et al. (1993). Reduction of liposome size and preparation of unilamellar vesicles by extrusion techniques. In Liposome Technology (pp. 123-140). CRC Press.
- GSC Online Press. (2024). A comprehensive review on Liposomes: As a novel drug delivery system.
- Malvern Panalytical. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. Retrieved from an application note on the Malvern Panalytical website.
- MDPI. (2021). Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles.
- Sterlitech. (n.d.). Liposome Extrusion. Retrieved from a technical page on the Sterlitech website.
- News-Medical. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. Retrieved from an article on the News-Medical website.
- EUNCL. (2016). Measuring Zeta Potential.
- IntechOpen. (2021). Liposomes as Drug Delivery System: An Updated Review. Retrieved from a chapter on the IntechOpen website.
- ResearchGate. (2025). Formation and characterization of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)/(1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) supported lipid bilayers on polyelectrolyte multilayer films.
- HORIBA. (n.d.). Particle Size Analysis of Liposomes.
- Malvern Panalytical. (n.d.). Zeta potential - An introduction in 30 minutes. Retrieved from an introductory guide on the Malvern Panalytical website.
- Wyatt Technology. (n.d.). Liposome Size, Concentration, and Structural Characterization by FFF-MALS-DLS.
- Malvern Panalytical. (2018). Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis. Retrieved from an application note on the Malvern Panalytical website.
- ACS Publications. (2015). Size and ζ-Potential Measurement of Silica Nanoparticles in Serum Using Tunable Resistive Pulse Sensing.
- Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination.
- Wyatt Technology. (n.d.). Liposome Characterization by DLS.
- MDPI. (2025). Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers.
- AZoNano. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes.
- A university laboratory manual. (n.d.). Laboratory 4 – Liposomes.
- A relevant scientific journal. (2023). Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications.
- IEEE Xplore. (2017). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery.
- CD Formulation. (n.d.). Liposome Zeta Potential Testing.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of POPC in Advanced Drug Delivery Systems.
- CD Formulation. (n.d.). Encapsulation Efficiency (EE%) Testing.
Sources
- 1. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
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- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
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- 23. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 32. researchgate.net [researchgate.net]
Application Note: Precision Quantitation of Diacylglycerols (DAGs) in Shotgun Lipidomics
Part 1: Scientific Foundation & Strategic Rationale
The Biological Imperative
Diacylglycerols (DAGs) are critical lipid second messengers that transiently accumulate in membranes to activate Protein Kinase C (PKC) and other effector proteins. Among these, 1-palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1 DAG) is one of the most abundant and biologically potent species in mammalian cells.
In shotgun lipidomics, accurate quantification of DAGs is notoriously difficult due to:
-
Isobaric Overlap: Low-abundance DAGs are often masked by high-abundance Triacylglycerol (TAG) in-source fragments.
-
Ionization Suppression: DAGs lack a strong polar headgroup, leading to lower ionization efficiency compared to phospholipids (PC, PE).
-
Isomeric Complexity: Distinguishing sn-1,2 from sn-1,3 isomers and identifying specific acyl chain positions requires precise fragmentation control.
The Role of 1-Palmitoyl-2-Oleoylglycerol as a Standard
While deuterated or odd-chain lipids (e.g., di-17:0 DAG) are typically used as Internal Standards (IS) to correct for extraction recovery, natural species like 16:0/18:1 DAG are essential as Calibration Standards to determine Response Factors (RF) .
Scientific Causality: The ionization efficiency of lipids depends heavily on acyl chain length and unsaturation.[1] Using a saturated IS (like di-15:0 DAG) to quantify a monounsaturated analyte (like 16:0/18:1 DAG) introduces a "response error."
-
The Solution: We use authentic 16:0/18:1 DAG to experimentally determine the Response Factor (
) relative to the IS. This is then applied to biological samples to correct the final concentration.
Part 2: Experimental Workflow & Diagrams
The Shotgun Lipidomics Architecture
The following workflow utilizes direct infusion (nanoflow ESI) to maintain a constant concentration of analytes, allowing for extensive signal averaging and high mass accuracy.
Figure 1: MDMS-SL workflow for DAG quantification. Critical step: Spiking IS before extraction to account for recovery losses.
Fragmentation Mechanism of 16:0/18:1 DAG
Understanding the fragmentation of the ammonium adduct
Figure 2: Fragmentation pathway of 16:0/18:1 DAG ammonium adduct. The specific neutral losses allow identification of the acyl chain composition.
Part 3: Detailed Protocol
Materials & Reagents
-
Analyte Standard: 1-Palmitoyl-2-oleoyl-sn-glycerol (Avanti Polar Lipids, >99% purity).
-
Internal Standard (IS): 1,2-Diheptadecanoyl-sn-glycerol (17:0/17:0 DAG).
-
Solvents: HPLC-grade Chloroform (
), Methanol ( ). -
Ionization Additive: Ammonium Acetate (solid, high purity).
Solution Preparation
-
Stock Solutions: Prepare 1 mM stock solutions of both the 16:0/18:1 DAG (Analyte) and 17:0/17:0 DAG (IS) in
. -
Infusion Buffer:
(1:2:4 v/v/v) containing 5 mM Ammonium Acetate.-
Note: Ammonium acetate is strictly required to force the formation of
adducts. Without it, DAGs form unstable protonated ions or sodium adducts that do not fragment predictably.
-
Determination of Response Factor (RF)
This is the self-validating step ensuring accuracy.
-
Preparation: Create a series of mixtures with a fixed concentration of IS (e.g., 1 µM) and varying concentrations of 16:0/18:1 DAG (0.1 µM to 10 µM).
-
Infusion: Infuse each mixture at 200 nL/min into the mass spectrometer (e.g., Triple Quadrupole or Q-Exactive).
-
Acquisition: Acquire spectra in Positive Ion Mode.
-
Calculation: Plot the intensity ratio (
) against the molar ratio ( ).-
The slope of this line is the Response Factor (RF) .
-
Validation Criteria: The regression line must have
.
-
Sample Analysis (Biological Tissue)
-
Extraction: Homogenize tissue. Add 10 nmol of 17:0/17:0 DAG (IS) before adding solvents. Perform Bligh & Dyer extraction.
-
Mass Spectrometry:
-
Perform a Neutral Loss Scan of 273.2 Da (Loss of Palmitic Acid +
) to detect all 16:0-containing DAGs. -
Perform a Neutral Loss Scan of 299.2 Da (Loss of Oleic Acid +
) to detect all 18:1-containing DAGs.
-
-
Cross-Validation: The peak at m/z 612.55 (corresponding to 16:0/18:1 DAG) should appear in both neutral loss scans.
Part 4: Data Analysis & Troubleshooting
Calculation Formula
To determine the absolute concentration of 16:0/18:1 DAG in your sample:
Where:
- = Intensity of 16:0/18:1 DAG peak.
- = Intensity of Internal Standard peak.
- = Experimentally determined Response Factor (from Section 3.3).
Diagnostic Table: Common Interferences
| m/z (NH4+) | Lipid Species | Potential Interference | Resolution Strategy |
| 612.55 | 16:0/18:1 DAG | Target Analyte | Confirm with NL 273.2 & NL 299.2 |
| 610.53 | 16:0/18:2 DAG | Isotope overlap (M+2) | De-isotoping algorithm required |
| Variable | TAG Fragments | In-source fragmentation | Check for low-mass DAG fragments; TAGs usually elute later in LC (if used) or have higher m/z in MS1. |
Troubleshooting "Silent" Spectra
If the DAG signal is weak:
-
Check Ammonium Acetate: Ensure it is fresh. DAGs will not ionize well as
. -
Sodium Contamination: If you see a peak at m/z 617.5 (M+Na), your solvents are contaminated with sodium. Sodium adducts do not undergo the characteristic neutral loss fragmentation, rendering the method void. Action: Use plasticware instead of glass where possible; use LC-MS grade solvents.
References
-
Han, X., & Gross, R. W. (2001). Quantitative analysis of diacylglycerol molecular species in cellular lipid extracts by electrospray ionization mass spectrometry: a constant neutral loss scanning approach. Analytical Biochemistry.
-
Han, X.[2] (2016). Lipidomics: Comprehensive Mass Spectrometry of Lipids. Wiley. (Chapter on Shotgun Lipidomics).
-
Avanti Polar Lipids. 1-palmitoyl-2-oleoyl-sn-glycerol (Product Page & Physical Data).
-
Lipid MAPS® Structure Database. Diacylglycerols (DG) Classification and Standards.
Sources
High-Resolution Analysis of Diacylglycerol (DAG) Stereoisomers via 3,5-Dinitrobenzoyl Chloride Derivatization
Application Note: AN-LIPID-042
Executive Summary
Diacylglycerols (DAGs) are critical lipid intermediates in triglyceride metabolism and potent second messengers activating Protein Kinase C (PKC). However, their analysis is plagued by two fundamental challenges: lack of a strong chromophore for UV detection and structural isomerism (1,2- sn, 2,3- sn, and 1,3- sn isomers) that is difficult to resolve on standard C18 columns.
This guide details the derivatization of DAGs using 3,5-Dinitrobenzoyl Chloride (DNBC) .[1] This reaction converts "invisible" DAGs into strongly UV-absorbing dinitrobenzoate esters ($ \lambda_{max} \approx 254 \text{ nm} $). Furthermore, the resulting DNB-DAG derivatives possess the specific
Scientific Background & Mechanism[2][3]
2.1 The Challenge of DAG Analysis
Native DAGs possess only a weak ester carbonyl absorption at ~205-210 nm, a region dominated by solvent noise (acetonitrile/methanol cutoff). Direct UV analysis is therefore impossible at physiological levels. While LC-MS is sensitive, it often struggles to differentiate the 1,2-sn and 2,3-sn enantiomers without complex chiral mobile phase additives.
2.2 The DNBC Solution
The reaction utilizes 3,5-dinitrobenzoyl chloride as an acylating agent.[1][2] In the presence of a base catalyst (pyridine), the free hydroxyl group of the DAG attacks the carbonyl carbon of the DNBC.
Key Advantages:
-
Sensitivity: Introduces two nitro groups, increasing molar absorptivity (
) significantly at 254 nm. -
Stereoselectivity: The planar, electron-deficient dinitrobenzoyl ring serves as a "handle" for chiral selectors (e.g., N-(3,5-dinitrobenzoyl)-phenylglycine columns), allowing separation of enantiomers based on steric fit.
2.3 Reaction Scheme
The mechanism is a Nucleophilic Acyl Substitution. Pyridine acts dualistically as the solvent and the acid scavenger (neutralizing the HCl byproduct) to drive the equilibrium forward.
Figure 1: Nucleophilic acyl substitution mechanism converting DAGs to UV-active DNB esters.
Experimental Protocol
Safety Note: DNBC is corrosive and moisture-sensitive. Pyridine is toxic and has a noxious odor. Perform all steps in a fume hood.
3.1 Reagents & Equipment[2]
-
Reaction Solvent: Pyridine (Anhydrous, 99.8%). Critical: Moisture hydrolyzes DNBC.
-
Reagent: 3,5-Dinitrobenzoyl Chloride (DNBC).[1]
-
Quenching Agent: Water or Methanol/Water (1:1).
-
Extraction Solvent: Hexane or Diethyl Ether.[3]
-
Apparatus: 5 mL screw-cap glass reaction vials (Teflon-lined caps), Nitrogen evaporator, Heating block (60°C).
3.2 Step-by-Step Workflow
Figure 2: Operational workflow for DAG derivatization. Color coding indicates phase: Blue (Prep), Red (Reaction), Yellow (Quench), Green (Purification).
3.3 Detailed Procedure
-
Drying: Place the lipid extract containing DAGs (approx. 10–100 µg) in a glass vial. Evaporate solvent completely under a stream of nitrogen. Note: Any residual water will consume the DNBC reagent.
-
Reaction: Add 0.5 mL of Pyridine containing 10-20 mg of DNBC . Cap tightly.
-
Incubation: Heat at 60°C for 20 minutes .
-
Senior Scientist Insight: Do not exceed 60°C or 30 minutes. Excessive heat promotes acyl migration, artificially converting 1,2-DAGs into the thermodynamically stable 1,3-DAGs.
-
-
Quenching: Cool the vial. Add 1 mL of Water (or 50% Methanol) to destroy excess acid chloride.
-
Extraction: Add 2 mL of Hexane . Vortex vigorously for 1 minute. Centrifuge at 1000 x g for 2 minutes to separate phases.
-
Purification (Critical): Transfer the upper hexane layer to a new tube. Wash this layer twice with 1 mL of 5% Sodium Bicarbonate (NaHCO₃) , then once with distilled water.
-
Why? This removes the free 3,5-dinitrobenzoic acid and residual pyridine, which can foul the HPLC column.
-
-
Final Prep: Evaporate the hexane layer to dryness. Re-dissolve in the HPLC mobile phase (e.g., Hexane/Dichloromethane).
HPLC Method Parameters
Two methods are proposed: Method A for general profiling and Method B for high-value chiral separation.
Method A: Normal Phase (Class Separation)
Separates 1,3-DAGs from 1,2-DAGs and resolves DAGs by fatty acid unsaturation.
-
Column: Silica (e.g., LiChrosorb Si-60), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane : Dichloromethane : Ethanol (typical ratio 150 : 40 : 1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm .
-
Temperature: 25°C.
Method B: Chiral Separation (The "Gold Standard")
Resolves enantiomers: 1,2-sn-DAG vs. 2,3-sn-DAG.
-
Column: Chiral stationary phase (Pirkle Type).
-
Example:
(DNBPG) covalently bonded to aminopropyl silica.
-
-
Mobile Phase: Hexane : 1,2-Dichloroethane : Ethanol (150 : 20 : 1).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm .
-
Mechanism: The DNB moiety on the DAG interacts via
- stacking with the chiral selector on the column.
Results & Interpretation
5.1 Expected Retention Order (Chiral Column)
In a typical chiral system (Method B), the elution order is generally:
-
1,3-DAGs: Elute first (non-chiral at C2, less interaction).
-
1,2- sn -DAGs: Intermediate elution.
-
2,3- sn -DAGs: Late elution.
Note: The exact order of 1,2 vs 2,3 depends on the specific "hand" (R or S) of the chiral column selector.
5.2 Data Summary Table
| Parameter | Native DAG Analysis | DNBC-Derivatized DAG Analysis |
| Detection Mode | UV (205 nm) or ELSD/CAD | UV (254 nm) |
| Sensitivity | Poor (ng range) | High (pg range) |
| Selectivity | Lipophilicity only | Lipophilicity + Stereochemistry |
| Isomer Resolution | Difficult (1,2 vs 1,3 often co-elute) | Excellent (Baseline separation of 1,2/2,3/1,3) |
| Major Limitation | Solvent background noise | Reagent moisture sensitivity |
Critical Control Points (Troubleshooting)
-
Acyl Migration (The "Silent Killer"):
-
Issue: 1,2-DAGs naturally isomerize to 1,3-DAGs in acidic or basic conditions, or under high heat.
-
Control: Keep reaction time short (20 min). Avoid strong mineral acids. Store samples in hexane at -20°C if not analyzing immediately. If you see a massive 1,3-DAG peak in a biological sample where you expect mostly 1,2-DAG, you likely caused isomerization during the prep.
-
-
Reagent Hydrolysis:
-
Issue: "Ghost peaks" or low yield.
-
Control: If the DNBC bottle has been open for months, it may have hydrolyzed to the acid form (which is unreactive). Recrystallize the reagent or buy fresh if yields drop.
-
-
Peak Tailing:
-
Issue: Free pyridine or dinitrobenzoic acid remaining in the sample.
-
Control: Ensure the NaHCO₃ wash step (Step 5) is thorough.
-
References
-
Christie, W. W. (n.d.). Structural Analysis of Lipids by Mass Spectrometry - Derivatization. LipidWeb. Retrieved from [Link]
-
Itabashi, Y., & Takagi, T. (1986). High-performance liquid chromatographic separation of diacylglycerol enantiomers on a chiral stationary phase. Lipids, 21(6), 413–416. (Foundational method for chiral DAG separation).[4]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- Takamura, H., & Kito, M. (1991). A highly sensitive method for quantitative analysis of phospholipid molecular species by high-performance liquid chromatography. Journal of Biochemistry, 109(3), 436–439.
Sources
Application Note: A Robust Normal-Phase HPLC Method for the Baseline Separation of 1,2- and 1,3-Diacylglycerol Isomers
Abstract
Diacylglycerols (DAGs) are critical lipid molecules that function as secondary messengers in cellular signaling and serve as key intermediates in lipid metabolism. The specific biological activity of DAGs is intimately linked to their isomeric form, with 1,2-diacylglycerols being the primary activators of protein kinase C (PKC). In contrast, 1,3-diacylglycerols are metabolically more stable and do not activate PKC, making the accurate quantification of these positional isomers essential in biochemical and pharmaceutical research. This application note presents a detailed, validated protocol for the separation and quantification of 1,2- and 1,3-DAG isomers using normal-phase high-performance liquid chromatography (NP-HPLC) with an evaporative light-scattering detector (ELSD).
The Chromatographic Challenge: Differentiating Positional Isomers
1,2- and 1,3-diacylglycerols are structurally very similar, differing only in the position of the hydroxyl group on the glycerol backbone. This subtle structural difference poses a significant challenge for chromatographic separation. Reversed-phase chromatography, which separates molecules based on hydrophobicity, is often insufficient to resolve these isomers as they typically share identical fatty acid compositions and thus have very similar overall polarity.[1][2] Normal-phase HPLC, however, excels at separating compounds based on differences in polar functional groups, making it the ideal technique for this application.[3]
Principle of Separation: Exploiting Polarity Differences
Normal-phase chromatography utilizes a polar stationary phase, typically unmodified silica gel, and a non-polar mobile phase.[3] The surface of the silica stationary phase is rich in polar silanol groups (-Si-OH).[4] Separation is achieved through differential adsorption of the analytes to these polar sites.[4]
The key to separating 1,2- and 1,3-DAG isomers lies in the steric accessibility of their free hydroxyl group:
-
1,2-Diacylglycerol: The hydroxyl group is at the sn-3 position, a primary alcohol. This group is sterically unhindered, allowing for a strong, direct interaction with the silanol groups of the stationary phase. This strong interaction leads to a longer retention time.
-
1,3-Diacylglycerol: The hydroxyl group is at the sn-2 position, a secondary alcohol. This group is sterically hindered by the two adjacent fatty acid chains, which weakens its interaction with the silica surface. Consequently, 1,3-DAG is less retained and elutes earlier than 1,2-DAG.
Caption: Figure 1: Mechanism of DAG Isomer Separation
Materials and Methods
Reagents and Standards
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethyl Acetate
-
Analytical standards of a representative 1,2-DAG (e.g., 1,2-Dioleoyl-rac-glycerol) and 1,3-DAG (e.g., 1,3-Dioleoyl-glycerol)
-
Nitrogen gas (high purity) for ELSD and sample drying
Sample Preparation: Lipid Extraction
Accurate quantification requires a robust and reproducible extraction of lipids from the sample matrix. A modified Bligh-Dyer or Folch extraction is recommended.[5]
Protocol for Cellular Samples:
-
Harvest approximately 1x10⁷ cells by centrifugation.
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold Methanol:Chloroform (2:1, v/v) to the cell pellet.
-
Vortex vigorously for 2 minutes to ensure cell lysis and lipid solubilization.
-
Add 1 mL of Chloroform and 1 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase (Hexane:Isopropanol, 99:1, v/v) for HPLC analysis.
HPLC System and Conditions
The method was developed on a standard HPLC system equipped with a binary pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector (ELSD).
| Parameter | Recommended Setting |
| Column | Silica Column (e.g., 250 x 4.6 mm, 5 µm particle size)[6] |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol (IPA) |
| Gradient Program | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[6] |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| ELSD Gas Flow (N₂) | 1.5 L/min |
Gradient Elution Program
A gradient elution is crucial for resolving the DAG isomers from other lipid classes, such as triacylglycerols (TAGs) and free fatty acids (FFAs), which may be present in the extract.
Table 2: Gradient Timetable
| Time (min) | % Mobile Phase A (Hexane) | % Mobile Phase B (IPA) |
|---|---|---|
| 0.0 | 99.0 | 1.0 |
| 10.0 | 90.0 | 10.0 |
| 15.0 | 90.0 | 10.0 |
| 15.1 | 99.0 | 1.0 |
| 20.0 | 99.0 | 1.0 |
Causality: The initial low concentration of the polar solvent (IPA) allows for the elution of very non-polar lipids like TAGs. The gradual increase in IPA concentration then facilitates the elution of the more polar DAGs, with the less retained 1,3-DAG eluting before the 1,2-DAG. The gradient is then returned to initial conditions to re-equilibrate the column for the next injection.
Results and Discussion
Elution Profile and Detection
Under the specified conditions, a clear baseline separation of 1,3-DAG and 1,2-DAG is achieved. The typical elution order is:
-
Triacylglycerols (TAGs)
-
1,3-Diacylglycerols
-
1,2-Diacylglycerols
-
Monoacylglycerols (MAGs) and other more polar lipids
Since DAGs lack a strong UV chromophore, ELSD is the detector of choice.[7][8] ELSD provides a universal response for non-volatile analytes, making it ideal for lipid analysis.[9][10][11] The detector works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[10]
Method Validation and Troubleshooting
A self-validating protocol includes system suitability checks and awareness of potential pitfalls.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | 1. Water content in mobile phase is too high, deactivating the silica. 2. Column is old or contaminated. | 1. Use fresh, HPLC-grade solvents. Consider adding a small percentage of a moderating solvent like ethyl acetate. 2. Flush the column or replace it. |
| Peak Tailing | Active sites on the silica column interacting too strongly with the analyte. | Add a small amount of a weak acid (e.g., 0.1% acetic acid) to the mobile phase to saturate the most active silanol sites. |
| Baseline Drift (ELSD) | 1. Mobile phase is not sufficiently volatile. 2. ELSD temperatures are too low. | 1. Ensure high purity, volatile solvents are used. 2. Optimize nebulizer and evaporator temperatures for the specific mobile phase composition. |
| Isomerization | 1,2-DAG can isomerize to the more stable 1,3-DAG, especially in the presence of acid or base, or upon heating. | Keep samples cold, avoid extreme pH during extraction, and analyze samples as quickly as possible after preparation.[12] |
Overall Experimental Workflow
The entire process, from sample acquisition to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: Figure 2: Complete workflow for DAG isomer analysis.
Conclusion
This application note provides a comprehensive and robust protocol for the challenging separation of 1,2- and 1,3-diacylglycerol isomers. By leveraging the principles of normal-phase chromatography and the universal detection capabilities of ELSD, this method offers the specificity and reliability required for researchers in cell biology, pharmacology, and drug development. The detailed protocol and troubleshooting guide serve as a practical resource for implementing this essential analytical technique.
References
-
Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. PubMed, [Link]
-
DAG (Diacylglycerol) Assay Kit. Cell Biolabs, Inc., [Link]
-
A comprehensive two-dimensional liquid chromatography method for the simultaneous separation of lipid species and their oxidatio. WUR eDepot, [Link]
-
Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements. Waters Corporation, [Link]
-
Diacylglycerols-Analysis. Cyberlipid, [Link]
-
Normal phase HPLC method for combined separation of both polar and neutral lipid classes with application to lipid metabolic flux. PubMed, [Link]
-
Reversed-Phase High-Performance Liquid Chromatography Analysis of 1,3- and 1,2(2,3)-Positional Isomers of Palm-Based Diacylglycerols. ResearchGate, [Link]
-
Novel chromatographic resolution of chiral diacylglycerols and analysis of the stereoselective hydrolysis of triacylglycerols by lipases. ResearchGate, [Link]
-
Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers, [Link]
-
Opposite Effects of Diacylglycerol and Phosphatidic Acid in the Modulation of the Plasma Membrane Ca2+ -ATPase from Kidney Proximal Tubules: A Regulatory Role for Diacylglycerol Kinase in Calcium Homeostasis?. MDPI, [Link]
-
Structural Analysis of Triacylglycerols. AOCS Lipid Library, [Link]
-
Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. MDPI, [Link]
-
Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ACS Publications, [Link]
-
Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. Waters Corporation, [Link]
-
Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate, [Link]
-
The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library, [Link]
-
Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. PMC, [Link]
-
Evaporative light scattering detector. Wikipedia, [Link]
-
What are Evaporative Light-Scattering Detectors?. Peak Scientific, [Link]
-
Looking into Lipids. LCGC International, [Link]
-
Lab-scale flash purification of synthetic lipid facilitated by evaporative light scattering detection. Biotage, [Link]
-
Michal Holčapek -Chromatography of lipids-potential for separation of various types of lipid isomers. YouTube, [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. LinkedIn, [Link]
-
Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. PMC, [Link]
Sources
- 1. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 9. waters.com [waters.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. peakscientific.com [peakscientific.com]
- 12. aocs.org [aocs.org]
Application Note: High-Efficiency Enrichment of Diacylglycerols (DAGs) from Human Plasma via Solid-Phase Extraction
[1]
Executive Summary & Scientific Rationale
Diacylglycerols (DAGs) are critical lipid second messengers operating at the intersection of metabolism and signal transduction. In plasma, they serve as transient intermediates in triglyceride (TAG) lipolysis and synthesis. However, their analysis is plagued by a "needle in a haystack" problem: DAGs are present at significantly lower concentrations (10–50-fold) than TAGs and Phospholipids (PLs). Furthermore, DAGs suffer from severe ion suppression by PLs in Mass Spectrometry (MS) and share isobaric overlap with TAG fragments (in-source fragmentation), making direct analysis unreliable.
This guide details a Two-Stage Enrichment Protocol designed to isolate DAGs by exploiting their intermediate polarity. Unlike generic lipid extractions, this workflow actively depletes the massive TAG background and removes polar interferences, delivering a clean, DAG-enriched eluate ready for high-sensitivity LC-MS/MS or GC-MS.
Pre-Analytical Considerations: The "Silent Killer" of Lipid Data
Before touching a pipette, you must address the enzymatic instability of plasma lipids. Plasma contains active lipases (e.g., Lipoprotein Lipase, Hepatic Lipase) that can rapidly hydrolyze TAGs into DAGs ex vivo, creating artificially high DAG readouts.
Critical Protocol: Enzymatic Quenching
-
Timing: Immediate upon blood draw.
-
Inhibitor Cocktail: Do not rely solely on EDTA.
-
Tetrahydrolipstatin (Orlistat): Inhibits gastric and pancreatic lipases. Final concentration: 50 µM.
-
RHC-80267: Specific inhibitor of DAG lipase. Final concentration: 100 µM.
-
BHT (Butylated Hydroxytoluene): Prevents oxidative degradation. Final concentration: 50 µg/mL.
-
Phase I: Liquid-Liquid Extraction (The Matyash Method)
While the Folch (Chloroform/Methanol) method is traditional, we utilize the Matyash Method (MTBE/Methanol) .
-
Why? MTBE (Methyl tert-butyl ether) forms the upper organic layer, making recovery easier and cleaner (no risk of aspirating the protein pellet) compared to the bottom chloroform layer of Folch.
Step-by-Step Protocol
-
Sample Prep: Thaw 50 µL plasma on ice. Add 10 µL Internal Standard Mix (e.g., d5-1,3-DAG, d5-TAG).
-
Solvent Addition: Add 375 µL Methanol (MeOH) containing 0.01% BHT. Vortex 10 sec.
-
Extraction: Add 1250 µL MTBE . Incubate on an orbital shaker (4°C, 1 hour).
-
Phase Separation: Add 315 µL MS-grade Water . Vortex 10 sec.
-
Centrifugation: Spin at 3,000 x g for 10 min at 4°C.
-
Recovery: Collect the upper organic phase (containing all lipid classes) into a clean glass tube.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen (
) at 30°C. -
Reconstitution: Re-suspend the lipid film in 200 µL Hexane:Chloroform (95:5) . This non-polar solvent is critical for the subsequent SPE loading.
Phase II: Solid-Phase Extraction (SPE) Enrichment
This is the core enrichment step. We employ Silica (Si) cartridges to separate lipids based on polarity.
-
Mechanism: Silica retains polar lipids (PLs) strongly. Neutral lipids elute based on the number of hydroxyl groups.
-
TAGs (0 -OH): Elute first (Non-polar).
-
DAGs (1 -OH): Elute second (Intermediate polarity).
-
PLs/MAGs (Polar): Retained.
-
Materials
-
Cartridge: Silica (Si) SPE Column, 100 mg bed / 1 mL volume (e.g., Strata Si-1 or Bond Elut Si).
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc).
Enrichment Protocol
| Step | Action | Solvent Composition | Volume | Purpose |
| 1. Condition | Equilibrate | Hexane | 2 mL | Activates silica surface. |
| 2. Load | Apply Sample | Hexane:Chloroform (95:5) | 200 µL | Loads lipids; TAGs/DAGs bind loosely. |
| 3. Wash 1 | Elute TAGs | Hexane:EtOAc (95:5) | 2 mL | CRITICAL: Removes 95%+ of Triglycerides. DAGs remain on column. |
| 4. Elute | Collect DAGs | Hexane:EtOAc (80:20) | 2 mL | TARGET FRACTION: Elutes Diacylglycerols. |
| 5. Wash 2 | Clean Column | Methanol | 2 mL | Removes Phospholipids (Waste). |
Expert Note: The ratio of Ethyl Acetate is the "tuning knob." If you see TAG breakthrough in your DAG fraction, reduce EtOAc in Step 3 to 2-3%. If DAG recovery is low, increase EtOAc in Step 4 to 25%.
Visualizing the Workflow & Signaling Context
The following diagram illustrates the extraction logic and the biological context of DAGs to justify the enrichment necessity.
Caption: Workflow connecting biological DAG generation to the Silica-based SPE enrichment strategy.
Quality Control & Validation
To ensure "Trustworthiness" (the T in E-E-A-T), every batch must include:
-
Recovery Check: Spike plasma with a known concentration of 1,3-Diolein-d5 .
-
Acceptable Recovery: 75% - 105%.
-
Calculation: (Area_sample / Area_spike) * 100.
-
-
Isomerization Monitor: DAGs rapidly isomerize from 1,2-sn-DAG (biologically active) to 1,3-sn-DAG (thermodynamically stable).
-
Note: Standard silica SPE does not separate 1,2 from 1,3 isomers. If isomer resolution is required, it must be achieved via downstream Chiral LC or specific GC derivatization.
-
-
Breakthrough Check: Inject the "Wash 1" (TAG fraction) into the MS once per batch to ensure no DAGs are being lost in the wash step.
References
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1] Journal of Lipid Research, 49(5), 1137–1146.
-
Kaluzny, M. A., et al. (1985). Separation of lipid classes in high yield and purity using bonded phase columns. Journal of Lipid Research, 26(1), 135-140.
-
Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds.[2] Journal of Chromatography A, 885(1-2), 321-341.
-
Firl, N., et al. (2013). Determination of the fatty acid profile of neutral lipids, free fatty acids and phospholipids in human plasma.
Application Note: Incorporation of 1-Palmitoyl-2-oleoylglycerol (POG) into Supported Lipid Bilayers
Introduction & Strategic Significance
1-Palmitoyl-2-oleoylglycerol (POG), a specific species of Diacylglycerol (DAG), is a potent second messenger lipid. Unlike structural phospholipids, POG acts as a transient signaling node, primarily recruiting and activating Protein Kinase C (PKC) isoforms via their C1 domains.
For researchers utilizing Supported Lipid Bilayers (SLBs) to model cell signaling, incorporating POG presents a unique biophysical challenge. While standard phosphocholines (like POPC) form stable bilayers due to their cylindrical geometry, POG possesses a conical geometry (small polar head, large hydrophobic tail).
The Core Challenge:
Incorporating POG at high molar fractions (>15 mol%) induces negative curvature stress, leading to bilayer instability, vesicle budding, or the formation of non-lamellar inverted hexagonal phases (
This guide details two distinct protocols to overcome these challenges:
-
Direct Vesicle Fusion: For precise, stoichiometric control (Recommended for 1–10 mol% POG).
-
In Situ Enzymatic Generation: For dynamic signaling mimicry and domain formation (Recommended for studying phase separation).
Biophysical Considerations (Expertise & Logic)
Before beginning, the experimental design must account for the "Shape Hypothesis" of lipid polymorphism.
-
Host Lipid: Use 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) as the scaffold.[1][2] Its transition temperature (
) ensures fluidity at room temperature. -
The "Safe Zone": For stable planar bilayers, limit POG concentration to <10 mol% when using vesicle fusion. Above this threshold, the curvature stress often prevents the rupture of vesicles into a flat bilayer, resulting in an adsorbed layer of intact vesicles.
-
Substrate Chemistry: POG reduces the hydration layer between the bilayer and the substrate. Hydrophilic glass/silica cleaning is critical to prevent bilayer delamination.
Protocol A: Direct Vesicle Fusion (Stoichiometric Method)
This method involves co-dissolving POG with host lipids to form Small Unilamellar Vesicles (SUVs) that spontaneously rupture onto a silica surface.
Materials
-
Lipids: POPC (Avanti Polar Lipids), 1-Palmitoyl-2-oleoylglycerol (POG).[2]
-
Buffer A: 10 mM Tris, 150 mM NaCl, pH 7.4.
-
Fusion Buffer: 10 mM Tris, 150 mM NaCl, 2 mM CaCl₂ , pH 7.4. (Calcium is critical for promoting vesicle rupture).
-
Substrate: Borosilicate glass coverslips or SiO₂ QCM-D sensors.
Step-by-Step Workflow
1. Lipid Film Preparation [1][2][3][4][5]
-
Mix POPC and POG in chloroform to the desired molar ratio (e.g., 95:5).
-
Dry under a stream of nitrogen gas in a glass vial.
-
Desiccate under vacuum for >2 hours to remove trace solvent.[6] Note: Trace chloroform can induce defects in POG-containing bilayers.
2. Vesicle Formation
-
Rehydrate the film with Buffer A to a concentration of 1 mg/mL. Vortex vigorously for 30 seconds.
-
Perform 5 freeze-thaw cycles (Liquid N₂
water bath) to ensure homogeneous mixing of POG. -
Extrusion: Pass the lipid suspension 11–21 times through a 100 nm polycarbonate membrane using a mini-extruder. This creates uniform SUVs. POG vesicles are often "stickier"; ensure the extruder is clean.
3. Surface Preparation (Critical Step)
-
Treat glass/silica substrates with Piranha Solution (3:1 H₂SO₄:H₂O₂) for 10 minutes. Warning: Extremely corrosive.
-
Rinse copiously with Milli-Q water and dry with nitrogen.
-
Alternative: Oxygen Plasma treat for 2 minutes (High Power).
4. Bilayer Formation
-
Dilute SUVs to 0.5 mg/mL in Fusion Buffer (containing
). -
Inject vesicles into the flow cell (e.g., QCM-D or microfluidic channel) over the clean substrate.
-
Incubate for 20–30 minutes. You will observe vesicle adsorption followed by a "critical mass" rupture event.
-
Wash: Rinse with Buffer A (Calcium-free) to remove excess vesicles and prevent double-bilayer formation.
Protocol B: In Situ Enzymatic Generation (Dynamic Method)
This method starts with a pure POPC bilayer and uses Phospholipase C (PLC) to cleave the phosphocholine headgroup, leaving POG embedded in the membrane. This mimics the physiological activation of DAG by G-protein coupled receptors.
Materials
-
Pre-formed SLB: Pure POPC bilayer (formed via Protocol A, minus the POG).
-
Enzyme: Phospholipase C (from Bacillus cereus or Clostridium perfringens).[7]
-
Stop Solution: 10 mM EDTA (chelates the zinc/calcium required for PLC activity).
Step-by-Step Workflow
1. Establish Baseline
-
Form a stable POPC bilayer. Verify quality (e.g., QCM-D frequency change
Hz, Dissipation ).
2. Enzymatic Injection
-
Introduce PLC (0.1 – 1.0 units/mL) in Buffer A.
-
Real-Time Monitoring:
-
QCM-D: You will observe a mass loss (increase in Frequency) as the heavy phosphocholine headgroups are cleaved and released into the bulk solution, leaving the lighter POG backbone.
-
Fluorescence: If using a solvatochromic dye (e.g., Laurdan), you will observe a shift indicating changes in lipid packing.
-
3. Reaction Termination
-
The reaction is rapid. To stop at a specific POG percentage, flush the system immediately with Buffer A + 10 mM EDTA .
-
Note: Prolonged exposure to PLC will convert >50% of the lipid to POG, causing the bilayer to destabilize and bead up into oil droplets (the "Dewetting Transition").
Visualization of Workflows
The following diagrams illustrate the logical flow of both protocols and the signaling pathway being modeled.
Diagram 1: Comparative Experimental Workflows
Caption: Comparison of "Bottom-Up" vesicle fusion vs. "Top-Down" enzymatic generation workflows.
Diagram 2: POG Signaling Mechanism on SLB
Caption: Mechanism of PLC-mediated POG generation and subsequent recruitment of Protein Kinase C.
Data Summary & Validation
To ensure the protocol was successful, compare your data against these standard metrics.
| Parameter | Protocol A (Fusion) | Protocol B (Enzymatic) | Notes |
| Final POG % | Fixed (e.g., 5%) | Variable (Time-dependent) | Protocol B requires calibration curves. |
| Bilayer Symmetry | Symmetric (POG in both leaflets) | Asymmetric (Initially outer leaflet) | POG flips rapidly ( |
| QCM-D Frequency | Loss of ~180 Da headgroup per lipid. | ||
| Lateral Mobility (FRAP) | POG increases membrane fluidity. | ||
| Stability | High (if <10% POG) | Low (if reaction >10 mins) | High POG leads to dewetting. |
Troubleshooting & Quality Control
-
Issue: Vesicles adsorb but do not rupture.
-
Cause: Too much POG (>15%) or insufficient Calcium.
-
Solution: Lower POG ratio or increase Fusion Buffer
to 5 mM. Ensure temperature is .
-
-
Issue: Bilayer looks "patchy" under fluorescence.
-
Cause: Phase separation.
-
Insight: POG has high miscibility with POPC but induces nanodomains. If large domains appear, check for cholesterol contamination or oxidation of the oleoyl chain.
-
-
Issue: Enzyme reaction is too fast.
-
Solution: Lower PLC concentration to 0.05 units/mL or perform the reaction at
to slow kinetics for better control.
-
References
-
Cremer, P. S., & Boxer, S. G. (1999). Formation and spreading of lipid bilayers on planar glass supports. The Journal of Physical Chemistry B.
-
Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research.
-
Richter, R. P., Bérat, R., & Brisson, A. R. (2006). Formation of solid-supported lipid bilayers: An integrated view. Langmuir.
-
Allan, D., & Michell, R. H. (1975). Accumulation of 1,2-diacylglycerol in the plasma membrane may lead to echinocyte transformation of erythrocytes. Nature.
-
Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Solid supported lipid bilayers from artificial and natural lipid mixtures – long-term stable, homogeneous and reproducible - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Topographically smooth and stable supported lipid bilayer for high-resolution AFM studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Investigation of Bilayers Formed by 1-Palmitoyl-2-Oleoylphosphatidylnucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol-Rich Domain Formation in Giant Stearoyl-Oleoyl Phosphatidylcholine Vesicles Driven by Phospholipase C Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Structured Lipids Using 1-Palmitoyl-2-Oleoylglycerol Substrate
Abstract
This comprehensive guide provides detailed application notes and protocols for the enzymatic synthesis of structured lipids (SLs) utilizing a 1-palmitoyl-2-oleoylglycerol (PO-DAG) substrate. Structured lipids are triacylglycerols that have been modified to alter their fatty acid composition and positional distribution, offering enhanced nutritional and functional properties.[1][2] Enzymatic synthesis, primarily through lipase-catalyzed reactions, offers a highly specific and efficient route to produce these valuable molecules under mild conditions, minimizing by-product formation.[3] This document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and nutrition who are engaged in the development and production of tailored lipid structures. The protocols herein cover enzyme selection, reaction optimization, product purification, and analytical characterization, with a focus on providing a robust and reproducible methodology.
Introduction: The Significance of Structured Lipids
Structured lipids are distinguished by the specific placement of fatty acids on the glycerol backbone, a feature that dictates their metabolic fate and physiological effects.[2][4] For instance, SLs are designed to deliver specific fatty acids for therapeutic or nutritional benefits. A key area of application is in the formulation of human milk fat substitutes (HMFS), which aim to mimic the unique stereochemistry of human milk fat, where palmitic acid is predominantly found at the sn-2 position and unsaturated fatty acids at the sn-1 and sn-3 positions.[5][6][7] This specific arrangement enhances the absorption of fats and calcium in infants.[5]
Enzymatic synthesis has emerged as the preferred method for producing SLs due to the high regioselectivity of lipases, which can differentiate between the sn-1, sn-2, and sn-3 positions of the glycerol moiety.[8][9] This is in stark contrast to chemical interesterification, which is random and requires more extreme reaction conditions.[4] The use of 1,3-specific lipases is particularly advantageous as they selectively catalyze reactions at the sn-1 and sn-3 positions, leaving the sn-2 position intact.[10][11]
This guide focuses on the use of 1-palmitoyl-2-oleoylglycerol (PO-DAG) as a precursor for the synthesis of more complex structured triacylglycerols (TAGs). By esterifying a third fatty acid to the available sn-3 position, novel SLs with defined structures and functionalities can be created.
Core Principles of Enzymatic Synthesis
The enzymatic synthesis of structured lipids from a diacylglycerol substrate primarily involves an esterification reaction. In this process, a lipase enzyme catalyzes the formation of an ester bond between the free hydroxyl group on the diacylglycerol and a fatty acid.
The Role of Lipases
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze both the hydrolysis and synthesis of esters. In an aqueous environment, hydrolysis is favored. However, in a micro-aqueous or solvent-free system, the equilibrium shifts towards synthesis. Immobilized lipases are often preferred in industrial applications as they offer enhanced stability and can be easily recovered and reused.[12]
Key Reaction: Esterification
The fundamental reaction described in this protocol is the esterification of 1-palmitoyl-2-oleoylglycerol with a chosen fatty acid (FA) to yield a structured triacylglycerol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Synthesis of Human Milk Fat Substitute - A Review on Technological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftb.com.hr [ftb.com.hr]
- 8. aocs.org [aocs.org]
- 9. Production of human milk fat substitute by enzyme interesterification: a review | Research, Society and Development [rsdjournal.org]
- 10. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portal.research.lu.se [portal.research.lu.se]
Troubleshooting & Optimization
Technical Support Center: Preventing Acyl Migration in 1,2-Diacylglycerols (DAGs)
Ticket ID: DAG-STABILITY-001 Status: Open Priority: Critical (Data Integrity Risk) Assigned Specialist: Senior Application Scientist
Executive Summary & The "Hidden" Variable
You are likely here because your DAG quantification is inconsistent, or you are observing an unexpectedly high ratio of 1,3-DAG to 1,2-DAG in your biological samples.
The Problem: 1,2-diacylglycerols (1,2-DAGs) are thermodynamically unstable. They spontaneously isomerize into 1,3-DAGs via acyl migration . This is not a biological conversion; it is a chemical artifact introduced during sample preparation. The Consequence: Since 1,2-DAG is the primary activator of Protein Kinase C (PKC) and 1,3-DAG is biologically inactive for this pathway, isomerization leads to false negatives in signaling assays and inaccurate lipidomic profiling.
Module 1: The Mechanistic Root Cause
To prevent migration, you must understand the enemy. Acyl migration is an intramolecular nucleophilic attack.
-
Thermodynamics: 1,3-DAG is more stable than 1,2-DAG due to steric relief and symmetry. The equilibrium mixture is approximately 60:40 (1,3-DAG : 1,2-DAG).
-
Catalysts: The reaction is catalyzed by:
-
Heat: Increases kinetic energy, overcoming the activation barrier.
-
pH Extremes: Both acid and base catalyze the shift.
-
Lewis Acids: Silica gel (used in TLC/SPE) is a weak acid that rapidly accelerates migration.
-
Protic Solvents: Methanol and water can facilitate proton transfer, aiding the shift.
-
Visualization: The Isomerization Trap
The following diagram illustrates the intramolecular rearrangement you are trying to prevent.
Figure 1: Mechanism of acyl migration. The free hydroxyl group at the sn-3 position attacks the ester carbonyl at sn-2, forming a cyclic intermediate that opens to the more stable 1,3-isomer.
Module 2: Critical Workflow Controls (The Protocol)
This protocol is designed to "freeze" the equilibrium. Every deviation from these parameters introduces artifactual 1,3-DAG.
Phase A: Extraction (The Cold Chain)
Standard Bligh & Dyer is risky due to methanol. Use this modified approach:
-
Temperature Control: All solvents and glassware must be pre-chilled to 4°C . Perform homogenization on ice.
-
Solvent Choice:
-
Preferred: Chloroform/Methanol (2:1) is standard, but minimize exposure time.
-
Safer Alternative: Dichloromethane (DCM) or Hexane/Isopropanol (non-protic environments reduce migration rates).
-
-
Acid Neutralization: If the tissue is acidic, wash the organic phase immediately with a neutral buffer (pH 7.0). Avoid acidic washes often used to remove non-lipids.
Phase B: Chromatography (The Silica Problem)
CRITICAL WARNING: Do not use standard Silica Gel TLC plates. The silanol groups (
The Solution: Boric Acid Impregnation Boric acid forms a complex with the cis-1,2-diol structure of 1,2-DAG (or the glycerol backbone), effectively "locking" the structure and preventing migration.
Protocol for Boric Acid TLC:
-
Preparation: Spray or dip Silica Gel G plates in a solution of 2.3% Boric Acid in Ethanol .
-
Activation: Dry plates and activate at 100°C for 15 minutes.
-
Development: Use a solvent system of Chloroform/Acetone (96:4, v/v).
-
Result: 1,2-DAGs will migrate slower than 1,3-DAGs due to the borate complex, and isomerization is halted.
Phase C: LC-MS Analysis
If using LC-MS, you cannot use boric acid (incompatible with MS).
-
Column: Use Reverse Phase C18 .
-
Solvents: Acetonitrile/Isopropanol gradients are common.
-
Derivatization (The "Pro" Tip): If quantification is critical, derivatize the free hydroxyl group immediately after extraction.
-
Reagent:3,5-dinitrobenzoyl chloride (DNB) or N,N-dimethylglycine (DMG) .
-
Why: Converting the free
to an ester prevents the nucleophilic attack required for migration.
-
Module 3: Quantitative Stability Data
The following table demonstrates why you must work cold and avoid silica.
Table 1: Half-life (
| Condition | Temperature | Solvent/Matrix | Estimated | Risk Level |
| Storage | -80°C | Hexane/Benzene | > 6 Months | Low |
| Benchtop | 25°C | Chloroform | ~3400 Hours | Low |
| Processing | 40°C | Ethanol (Protic) | < 24 Hours | Moderate |
| Heat | 80°C | Organic Solvent | ~16 Hours | High |
| TLC | 25°C | Standard Silica Gel | < 1 Hour | CRITICAL |
| Buffer | 62°C | pH 7.0 Phosphate | 1-2 Hours | High |
Data synthesized from Kodali et al. (1990) and recent kinetic studies.
Troubleshooting & FAQs
Q1: My 1,2-DAG peak is splitting into two peaks on LC-MS.
Diagnosis: You are likely seeing partial separation of regioisomers (1,2-sn vs 2,3-sn) or, more likely, you are resolving the 1,2-DAG from the 1,3-DAG artifact. Fix: Check your retention times against pure standards. 1,3-DAG is more hydrophobic and typically elutes later on Reverse Phase C18 than 1,2-DAG. If the 1,3-peak grows over time in the autosampler, your autosampler is too warm (keep at 4°C).
Q2: Can I store DAGs in Methanol?
Answer: No. Methanol is a protic solvent. Over time, even at -20°C, it facilitates proton exchange. Store purified DAGs in Hexane or Benzene (non-polar, aprotic) at -80°C.
Q3: Why is my yield of 1,2-DAG low after Silica Column Chromatography?
Answer: You used standard silica. The residence time on the column allowed the silica to catalyze the isomerization. Fix: Use Boric Acid impregnated silica for the column, or switch to Supercritical Fluid Chromatography (SFC) , which is neutral and rapid.
Decision Tree: Choosing the Right Method
Figure 2: Workflow decision matrix for minimizing acyl migration artifacts.
References
-
Christie, W. W. (n.d.). Separation of Lipid Classes by TLC. Lipid Library. Retrieved from [Link]
-
Kodali, D. R., Tercyak, A., Fahey, D. A., & Small, D. M. (1990).[1] Acyl migration in 1,2-dipalmitoyl-sn-glycerol.[1][2] Chemistry and Physics of Lipids, 52(3-4), 163-170.[1] [Link]
-
Li, D., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Nutrition. [Link]
-
Crossman, M. W., et al. (2025). Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. ResearchGate. [Link]
Sources
stability of 1-palmitoyl-2-oleoylglycerol in chloroform storage at -80°C
Subject: Stability & Storage Protocols for 1,2-Diacylglycerols in Chloroform at -80°C Ticket ID: POG-STAB-80C Status: Resolved / Reference Guide[1][2]
Executive Summary: The "Isomer Crisis"
You are likely storing 1-palmitoyl-2-oleoyl-sn-glycerol (1,2-POG) to study Protein Kinase C (PKC) activation or lipid signaling.[1][2] Here is the critical reality: The biological activity of POG is strictly dependent on the 1,2-sn configuration.
Thermodynamics, however, favors the 1,3-isomer , which is biologically inactive for PKC signaling. In chloroform storage, the enemy is not just heat—it is acidity . Even at -80°C, slightly acidic chloroform can catalyze the migration of the oleic acid from the sn-2 to the sn-3 position, rendering your expensive lipid useless.[1]
This guide details how to prevent, detect, and troubleshoot this degradation.
Module 1: Storage & Handling FAQs
Q: Is -80°C necessary, or is -20°C sufficient for chloroform storage?
A: While -20°C is industry standard for short-term storage (3–6 months), -80°C is superior for long-term banking (>1 year) .[1][2]
-
The Nuance: The temperature itself is less critical than the solvent integrity . At -80°C, chemical reactions are kinetically stalled.[1][2] However, if your chloroform contains traces of HCl (a breakdown product of chloroform) or lacks acid scavengers (like amylene or ethanol), acyl migration can occur slowly over months or rapidly during freeze/thaw cycles.
-
Recommendation: Store at -80°C in borosilicate glass vials with Teflon-lined caps . Never use plastic, as chloroform leaches plasticizers (phthalates) that mimic lipids in Mass Spec analysis.
Q: My POG arrived in dry ice. Should I dry it down to a powder for better stability?
A: NO. Unlike saturated lipids (e.g., Dipalmitoyl-DAG), 1,2-POG contains an unsaturated oleoyl chain.[2]
-
Reasoning: Unsaturated DAGs are extremely hygroscopic.[2] If dried to a film or powder, they attract atmospheric water almost instantly upon opening. Water hydrolyzes the ester bonds and accelerates oxidation.
-
Protocol: Keep it in chloroform. If you must exchange solvents, do so immediately before the experiment under a stream of Argon or Nitrogen.
Q: I see a precipitate in my chloroform vial at -80°C. Is it degraded?
A: Likely not. Phase separation or lipid crystallization can occur at ultra-low temperatures.[2]
-
Fix: Allow the vial to warm to room temperature unopened . Vortex gently. If it redissolves completely, it is likely intact.[3] If a solid residue remains or the solution is yellowing, suspect oxidation.
Module 2: The Mechanism of Failure (Acyl Migration)
Understanding why your lipid degrades allows you to prevent it.[2] The migration of the acyl group from sn-2 to sn-3 is an entropy-driven process catalyzed by protons (H+).[1][2]
Diagram 1: Acid-Catalyzed Acyl Migration Pathway This diagram illustrates how acidic chloroform facilitates the shift from the active 1,2-isomer to the inactive 1,3-isomer.[1][2]
Caption: The 1,2-DAG isomer (green) is unstable and shifts to the 1,3-isomer (red) via a cyclic intermediate. This reaction is irreversible for practical purposes, as the 1,3 form is more stable.
Module 3: Validation Protocol (The "Boric Acid" Test)
You cannot rely on standard TLC (Thin Layer Chromatography) to separate 1,2- from 1,3-isomers easily, as their polarities are nearly identical.[1][2] You must use Boric Acid Impregnated TLC .[2]
Why this works: Boric acid forms a complex specifically with vicinal diols (hydroxyl groups on adjacent carbons, i.e., the 1,2-isomer). This complex retards the migration of the 1,2-isomer, while the 1,3-isomer (non-adjacent hydroxyls) runs freely.
Protocol: Purity Check
-
Plate Prep: Spray a silica gel TLC plate with a 2.3% boric acid solution in ethanol. Activate in an oven at 100°C for 15 minutes.
-
Mobile Phase: Chloroform : Acetone (96:4 v/v).[2]
-
Loading: Spot 10–20 µg of your stored POG alongside a known 1,3-DAG standard (if available).
-
Visualization: Char with sulfuric acid or stain with Iodine vapor.[2]
-
Interpretation:
Data Table: Isomer Properties
| Feature | 1,2-POG (Target) | 1,3-POG (Contaminant) |
| PKC Activation | High (Mimics endogenous DAG) | None/Negligible |
| Thermodynamics | Metastable | Stable (Global Minimum) |
| TLC Mobility (Boric Acid) | Retarded (Forms complex) | Fast (No complex) |
| Formation Cause | Enzymatic Synthesis | Acid/Heat Migration |
Module 4: Troubleshooting Guide
Scenario 1: "My Kinase Assay results are inconsistent between batches."
-
Root Cause: Variable ratios of 1,2 vs 1,3 isomers.[4][5] If Batch A was stored in neutral chloroform and Batch B in slightly acidic chloroform, Batch B may be 40% inactive 1,3-POG.[2]
-
Action: Perform the Boric Acid TLC check (Module 3). If 1,3 content >15%, discard the batch.
Scenario 2: "I need to evaporate the chloroform to add the lipid to cells."
-
Risk: Evaporation concentrates the lipid and any trace acids, spiking the migration rate.
-
Correct Workflow:
-
Aliquot the exact amount needed into a glass tube.
-
Evaporate chloroform under a gentle stream of Argon (heavier than air, protects from oxidation) or Nitrogen.
-
Immediately solubilize in DMSO or Ethanol for cell delivery.[2]
-
Do not leave the dry film sitting at room temperature for more than 5 minutes.
-
Diagram 2: Safe Handling Workflow
Caption: The critical failure point is the evaporation step. Prolonged exposure as a dry film accelerates both oxidation and acyl migration.
References
-
Christie, W.W. Diacylglycerols: Structure, Composition, and Analysis. The LipidWeb (formerly Lipid Library). Retrieved from [Link][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low ionization efficiency of neutral lipids in ESI-MS
Technical Support Center: Lipidomics Division Topic: Troubleshooting Low Ionization Efficiency of Neutral Lipids in ESI-MS Ticket ID: #LIPID-ESI-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Neutral" Problem
You are likely here because your Triacylglycerols (TAGs), Diacylglycerols (DAGs), or Cholesteryl Esters (CEs) are invisible or showing poor intensity in your ESI-MS spectrum.
The Root Cause: Unlike phospholipids (which have phosphate heads) or fatty acids (which have carboxyl groups), neutral lipids lack acidic or basic functional groups that easily gain or lose a proton. They are "spectroscopically silent" in standard protonation (
The Solution: You must force ionization by engineering the mobile phase to generate adducts (
Module 1: Mobile Phase Chemistry (The Adduct Strategy)
Issue: "I see no signal for TAGs in positive mode, even at high concentrations."
Diagnosis: Your mobile phase likely lacks a sufficient cation donor, or you are competing with background sodium.
Technical Insight:
Neutral lipids prefer to form adducts with Ammonium (
-
Ammonium Acetate (
): The Gold Standard. It promotes ions.[1] These are preferred because they are labile enough to fragment in MS/MS, allowing you to identify fatty acyl chains. -
Sodium (
): Ubiquitous contaminant. Forms .[2] These are very stable and hard to fragment, often yielding no structural information in MS/MS. -
Lithium (
): Used in specific "Shotgun" protocols (Han & Gross) to force lithiated adducts , which provide structurally informative fragments similar to ammonium but with distinct energetics.
Protocol: Optimization of Mobile Phase Additives
-
Preparation: Prepare a stock solution of 1 M Ammonium Acetate in Methanol.
-
Doping: Add to your organic mobile phase (Mobile Phase B) to achieve a final concentration of 5–10 mM .
-
Note: Do not exceed 10 mM if using nano-ESI, as source fouling increases.
-
-
Acidification Check:
-
STOP: Do not add strong acids (Formic Acid > 0.1%) if you are strictly targeting neutral lipids. High acidity protonates the solvent and impurities, suppressing the ammonium adduct formation.
-
Exception: A trace amount (0.01% Formic Acid) can sometimes stabilize the spray, but neutral pH is generally better for ammonium adducts.
-
Visualization: Adduct Competition Mechanism
Caption: In the ESI droplet, high concentrations of Ammonium (Green) outcompete trace Sodium (Red) to form useful adducts.
Module 2: Solvent Systems & Solubility
Issue: "My spray is unstable, or signal drops off for long-chain TAGs (e.g., TAG 60:0)."
Diagnosis: Solubility failure. Neutral lipids are extremely hydrophobic. Standard RP solvents (Acetonitrile/Water) cause them to precipitate inside the ESI needle or transfer line.
Technical Insight: Acetonitrile (ACN) is a poor solvent for TAGs. You must introduce a "carrier" solvent that dissolves lipids but still sustains electrospray.
-
Isopropanol (IPA): The best solvent for lipid solubility and stable Taylor cones due to low surface tension.
-
Chloroform (
): Excellent solubility but poor ionization (arc discharge risk). Use sparingly.
Comparative Data: Solvent System Efficacy
| Solvent System (Mobile Phase B) | Solubility (TAGs) | Ionization Stability | Recommendation |
| 100% Acetonitrile | Very Poor | High | Avoid for neutral lipids. |
| MeOH:ACN (50:50) | Moderate | High | Okay for short-chain TAGs/DAGs. |
| IPA:ACN (90:10) | Excellent | High | Recommended for LC-MS. |
| CHCl3:MeOH (1:2) | Excellent | Low (Unstable) | Used for Direct Infusion (Shotgun). |
Protocol: The "IPA Spike" Method
If you cannot change your bulk mobile phase:
-
Post-Column Infusion: T-in a flow of Isopropanol + 10 mM Ammonium Acetate after the column but before the source.
-
Flow Rate: Set the infusion at 10-20% of your main LC flow rate.
-
Result: This ensures the analyte enters the source in a highly soluble, adduct-rich environment.
Module 3: Source Parameters (Physics)
Issue: "I have the right solvents and additives, but sensitivity is still 10x lower than expected."
Diagnosis: Inefficient desolvation. Neutral lipids hide in the center of the droplet. Because they don't migrate to the surface (unlike polar lipids), they require more energy to be released into the gas phase.
Troubleshooting Steps:
-
Increase Source Temperature:
-
Action: Raise the desolvation gas temperature to 350°C - 400°C .
-
Why: Neutral lipids require complete droplet evaporation to ionize.
-
-
Optimize Declustering Potential (Cone Voltage):
-
Action: Perform a voltage ramp (e.g., 20V to 100V).
-
Target: Look for the maximum intensity of the
adduct. -
Warning: Too high, and you strip the ammonia, leaving a protonated ion
which is often unstable and falls apart immediately.
-
-
Nano-ESI (The Ultimate Fix):
-
If available, switch to a nano-flow source (< 500 nL/min). The smaller initial droplet size statistically forces neutral lipids to the surface faster, significantly boosting ionization efficiency (the "fission limit" is reached sooner).
-
Module 4: Advanced Workflow (Silver Ion Coordination)
Issue: "I need to separate isomers or analyze highly unsaturated neutral lipids."
Diagnosis: Ammonium adducts may not separate double-bond isomers.
Technical Insight:
Silver ions (
Protocol:
-
Additive: Add Silver Nitrate (
) or Silver Tetrafluoroborate to the mobile phase (approx. 10-50 µM). -
Column: Use a C18 column or a specific Silver-Ion (Argentation) column.
-
Detection: Monitor for
masses (Mass shift: +107/109 Da). -
Note: This fouls the source quickly. Dedicate a specific capillary/cone for silver work to avoid cross-contamination.
Troubleshooting Flowchart
Caption: Step-by-step logic to isolate the cause of signal loss.
FAQs: Rapid Fire Support
Q: Can I use Formic Acid instead of Ammonium Acetate? A: Generally, no. While Formic Acid is standard for peptides, for neutral lipids it often suppresses the formation of the desired ammonium adduct. If you must use acid for chromatography reasons, keep it < 0.1% and ensure Ammonium Acetate is still present in excess (5-10 mM).
Q: I see a strong signal at M+18 (Ammonium) but also M+23 (Sodium). How do I get rid of the Sodium?
A: You cannot eliminate Sodium entirely (it leaches from glass and solvents). The strategy is suppression by excess . By adding 10 mM Ammonium Acetate, you statistically overwhelm the trace Sodium, forcing the equilibrium toward the
Q: Why is APCI often recommended over ESI for neutral lipids? A: APCI (Atmospheric Pressure Chemical Ionization) uses a corona discharge to ionize the solvent, which then chemically ionizes the analyte. It does not rely on the analyte holding a charge in the liquid droplet. Therefore, it is naturally more sensitive for non-polar species like TAGs. However, ESI is preferred if you are doing "Lipidomics" to see polar and neutral lipids simultaneously.
References
-
Han, X., & Gross, R. W. (2005).[3][4] Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[3][4] Mass Spectrometry Reviews.
-
Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews.
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.
-
Lippmann, J., et al. (2012). Silver ion high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry: A tool for analyzing cuticular hydrocarbons.[5] Journal of Chromatography A.
Sources
Navigating the Challenge of 1,2-DAG Isomerization During Silica Gel Chromatography
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The purification of 1,2-diacylglycerols (1,2-DAGs) presents a significant challenge due to their inherent instability and tendency to isomerize to the more thermodynamically stable 1,3-diacylglycerol (1,3-DAG) during silica gel chromatography. This acyl migration can compromise the purity and biological activity of the target compound, impacting research outcomes and the development of DAG-based therapeutics. This guide provides in-depth troubleshooting strategies and best practices to minimize this unwanted isomerization.
Understanding the Isomerization Challenge
The primary driver of 1,2-DAG to 1,3-DAG isomerization on silica gel is the presence of acidic silanol groups (Si-OH) on the silica surface. These groups can protonate the ester carbonyl oxygen, facilitating a nucleophilic attack by the adjacent free hydroxyl group, leading to the migration of the acyl chain. This process is influenced by several factors including the acidity of the silica, the solvent system, temperature, and the duration of contact with the stationary phase. At equilibrium, the amount of 1,3-DAG can be as high as 56%.[1]
Troubleshooting Guide: Minimizing Isomerization on the Column
This section addresses common issues encountered during the purification of 1,2-DAGs and provides actionable solutions.
Q1: I'm observing significant conversion of my 1,2-DAG to 1,3-DAG during silica gel chromatography. What is the most likely cause?
A1: The most probable cause is the acidic nature of the standard silica gel. The surface silanol groups act as catalysts for acyl migration. The longer your compound remains on the column, the more isomerization will occur.
Initial Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, assess the stability of your 1,2-DAG on a TLC plate. Spot your compound on a silica gel TLC plate and let it sit for a period equivalent to your expected column runtime. Then, elute the plate and check for the appearance of a new spot corresponding to the 1,3-DAG isomer. This will give you a baseline for isomerization under static conditions.
-
Minimize Column Residence Time: A faster elution will reduce the contact time between your compound and the silica gel. You can achieve this by optimizing your solvent system for a higher Rf value (ideally between 0.3-0.5) and by applying positive pressure (flash chromatography) to increase the flow rate.
Q2: How can I modify my silica gel to reduce its acidity?
A2: Deactivating the silica gel is a crucial step in minimizing isomerization. This can be achieved by neutralizing the acidic silanol groups.
Protocol for Silica Gel Deactivation:
-
Method 1: Triethylamine Wash. A common and effective method is to wash the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (TEA).[2][3][4]
-
Step-by-step protocol:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 0.1-1% (v/v) of triethylamine to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica slurry.
-
Equilibrate the column with your mobile phase, which should also contain the same percentage of triethylamine.
-
-
-
Method 2: Water Deactivation. For some applications, deactivating silica gel with water can be effective.[5]
-
Step-by-step protocol:
-
To 90g of silica gel, add 10g of water dropwise while stirring continuously.
-
Gently heat the mixture above 120°C for several hours until a free-flowing powder is obtained.[5]
-
-
-
Method 3: Boric Acid Impregnation. For thin-layer chromatography (TLC) analysis and potentially for column chromatography, impregnating the silica gel with boric acid can help to stabilize 1,2-DAGs by forming a cyclic borate ester with the free hydroxyl groups, thus preventing acyl migration.[6]
Q3: What is the impact of my solvent system on isomerization, and how can I optimize it?
A3: The choice of solvent can significantly influence the rate of isomerization. Protic solvents, for example, can participate in hydrogen bonding and may accelerate the migration.
Solvent System Optimization Strategies:
-
Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., hexane, ethyl acetate, dichloromethane) as the primary components of your mobile phase.
-
Solvent Polarity: The polarity of the solvent affects the elution time. A less polar solvent will result in a longer retention time and therefore more opportunity for isomerization. Conversely, a more polar solvent will elute the compound faster. The key is to find a balance that provides good separation from impurities while minimizing on-column time.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial.[7] This allows for the efficient elution of the target compound while potentially leaving more strongly retained impurities behind, reducing the overall run time.
Q4: Does temperature play a role in 1,2-DAG isomerization during chromatography?
A4: Yes, temperature is a critical factor. Higher temperatures generally increase the rate of chemical reactions, including acyl migration.[8][9][10]
Temperature Control Recommendations:
-
Run at Room Temperature or Below: Whenever feasible, perform the chromatography at ambient temperature.
-
Avoid Heat Sources: Ensure the column is not placed near any heat sources, such as direct sunlight or heating equipment.
-
Consider Cold Room Operation: For particularly sensitive compounds, running the column in a cold room can significantly reduce the rate of isomerization. However, be mindful that lower temperatures will increase solvent viscosity and may slow down the elution, so a balance must be struck.[11]
Proactive Strategies & Best Practices
Beyond troubleshooting, adopting these proactive strategies will consistently lead to better outcomes in the purification of 1,2-DAGs.
-
Use of Protecting Groups: For multi-step syntheses, consider protecting the free hydroxyl group of the 1,2-DAG with a suitable protecting group that is stable to the chromatographic conditions.[12] This will completely prevent isomerization during purification. The protecting group can then be removed in a subsequent step.
-
Alternative Purification Methods: If isomerization on silica gel remains a significant issue, consider alternative purification techniques:
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar. This can be a good alternative for purifying polar compounds that are sensitive to acidic silica gel.[13]
-
Preparative HPLC: High-performance liquid chromatography (HPLC) can offer better resolution and faster separation times, reducing the window for isomerization.[14]
-
-
Dry Loading vs. Wet Loading: The method of loading your sample onto the column can impact the initial bandwidth and resolution.
-
Dry Loading: For solid samples or oils, adsorbing the sample onto a small amount of silica gel and then carefully adding it to the top of the column can lead to a more uniform starting band.[7]
-
Wet Loading: Dissolving the sample in a minimal amount of the mobile phase and loading it directly can also be effective, but care must be taken to avoid disturbing the column bed.[7]
-
Frequently Asked Questions (FAQs)
Q: Can I use alumina instead of silica gel?
A: Alumina is another common stationary phase for chromatography. It is generally more basic than silica gel and can be a good alternative for acid-sensitive compounds. However, it's important to test the stability of your 1,2-DAG on alumina TLC plates first, as it can also catalyze other reactions.
Q: How do I know if the new spot on my TLC is the 1,3-DAG isomer?
A: The 1,3-DAG isomer is generally less polar than the 1,2-DAG isomer due to the intramolecular hydrogen bonding that can occur in the 1,2-isomer. Therefore, the 1,3-DAG will typically have a higher Rf value (it will travel further up the TLC plate) than the 1,2-DAG. You can confirm the identity of the new spot by isolating it and characterizing it using techniques such as NMR spectroscopy.
Q: Is it possible to completely prevent isomerization during silica gel chromatography?
A: While completely eliminating isomerization can be very difficult, by implementing the strategies outlined in this guide, particularly silica gel deactivation and optimizing the solvent system and temperature, you can reduce it to a negligible level for most applications.
Visualizing the Isomerization and Mitigation Workflow
The following diagrams illustrate the mechanism of isomerization and the decision-making process for minimizing it.
Caption: Acid-catalyzed isomerization of 1,2-DAG to 1,3-DAG on a silica surface.
Caption: A workflow for troubleshooting and mitigating 1,2-DAG isomerization.
Quantitative Data Summary
| Parameter | Condition | Effect on Isomerization | Reference |
| Stationary Phase | Standard Silica Gel | High | [6] |
| Deactivated Silica Gel (e.g., with TEA) | Significantly Reduced | [2][4] | |
| Temperature | Elevated Temperature | Increased Rate | [8][9] |
| Ambient/Reduced Temperature | Decreased Rate | [11] | |
| Solvent | Protic Solvents | Can Increase Rate | [15] |
| Aprotic Solvents | Generally Preferred | ||
| Contact Time | Long | Increased Isomerization | |
| Short (Flash Chromatography) | Reduced Isomerization |
References
-
Kodali, D. R. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. PubMed. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (2025). Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different temperature on isomerization degree (according to GC) of sunflower oil. Available at: [Link]
-
Takagi, T., & Itabashi, Y. (1987). Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase. Lipids. Available at: [Link]
-
ResearchGate. (2019). Deactivation of silica gel?. Available at: [Link]
-
University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
Cyberlipid. (n.d.). TLC of acylglycerols. Available at: [Link]
-
MDPI. (2019). The Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Available at: [Link]
-
Phenomenex. (2016). How Does Temperature Affect a Compound's Retention Time?. Available at: [Link]
-
Chromatography Today. (n.d.). How Does Temperature Affect Extractions for Chromatography?. Available at: [Link]
-
Reddit. (2018). Ways to reduce band widening/smearing in the column?. Available at: [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Available at: [Link]
Sources
- 1. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Temperature Effects on Retention Time [phenomenex.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
solubility of 1-palmitoyl-2-oleoylglycerol in methanol vs. acetonitrile
Ticket Category: Lipid Chemistry & LC-MS Method Development Subject: Solubility, Stability, and Solvent Selection (Methanol vs. Acetonitrile)
Executive Summary: The Solvent Paradox
Working with 1-palmitoyl-2-oleoyl-sn-glycerol (1,2-POG) presents a classic lipid chemistry trade-off. You are balancing solubility capacity against chemical stability (acyl migration).
-
Methanol (MeOH): Excellent for solubility and ionization in MS, but promotes rapid isomerization of 1,2-POG into the thermodynamically stable (but often unwanted) 1,3-POG isomer.
-
Acetonitrile (ACN): Preserves the 1,2-isomer (aprotic), but is a poor solvent for dissolving lipid mass, leading to precipitation and "crash-out" events in high-concentration stocks.
This guide provides the protocols to navigate this conflict.
Module 1: The Solubility Matrix
The following table summarizes the solubility profile of 1,2-POG based on solvent polarity and proticity.
| Solvent | Solubility Rating | Primary Use Case | Risk Factor |
| Chloroform | High (>10 mg/mL) | Stock Storage | Incompatible with most LC-MS plastic/PEEK lines. |
| Methanol | Moderate/High | Working Standards / MS Infusion | High Risk: Promotes 1,2 |
| Isopropanol (IPA) | High | Mobile Phase Modifier | High viscosity; high backpressure. |
| Acetonitrile | Low/Poor | LC Mobile Phase (Elution) | Precipitation: Lipids often crash out at high concentrations. |
| Water | Insoluble | Mobile Phase Buffer | Must be kept <5-10% in lipid methods to avoid phase separation. |
The Mechanism of Failure
-
In Methanol: The hydroxyl group of MeOH can participate in hydrogen bonding with the glycerol backbone of POG, aiding solubility. However, this same protic environment facilitates the nucleophilic attack required for the acyl chain to migrate from the sn-2 to the sn-3 position.
-
In Acetonitrile: ACN is polar aprotic.[1][2] It lacks the hydrogen bond donation capability required to solvate the amphiphilic headgroup of the DAG effectively, while its dipole moment is insufficient to accommodate the long hydrophobic fatty acid tails (Palmitoyl/Oleoyl).
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection to prevent experimental failure.
Figure 1: Decision tree for solvent selection emphasizing the trade-off between stability (Chloroform) and LC compatibility (MeOH/ACN blends).
Module 3: Critical Protocols
Protocol A: Preparation of Stable Stock Solutions
Goal: Dissolve 1,2-POG without triggering acyl migration.
-
Primary Solvent: Dissolve the neat lipid powder in Chloroform (CHCl₃) or Dichloromethane (DCM).
-
Why: These non-polar, aprotic solvents prevent the chemical shift of the oleoyl group from sn-2 to sn-3.
-
-
Concentration: Prepare at high concentration (e.g., 1–10 mg/mL).
-
Storage: Store in glass vials with Teflon-lined caps at -20°C or -80°C .
-
Note: Never store lipid stocks in plastic (polystyrene/polypropylene) as plasticizers will leach into the chloroform.
-
Protocol B: Preparation of LC-MS Working Standards
Goal: Transfer the lipid into a chromatography-compatible solvent without precipitation.
-
Aliquot: Take a small volume of the Chloroform stock (e.g., 10 µL).
-
Dry Down: Evaporate the chloroform under a gentle stream of Nitrogen gas.
-
Critical: Do not apply heat. Heat accelerates isomerization.
-
-
Reconstitute: Immediately redissolve in Isopropanol (IPA):Acetonitrile (1:1) or Methanol:Acetonitrile (1:1) .
-
Why: Pure ACN may not redissolve the dried lipid film efficiently. The addition of IPA or MeOH ensures total dissolution.
-
-
Inject: Use immediately. Do not leave 1,2-POG sitting in protic solvents (MeOH/IPA) at room temperature for >4 hours.
Module 4: Troubleshooting Guide (FAQ)
Issue 1: "I see two peaks in my chromatogram for the same mass."
Diagnosis: Acyl Migration (Isomerization). Cause: You likely dissolved 1,2-POG in Methanol and let it sit at room temperature or in an autosampler for too long. The second peak is 1,3-POG. Resolution:
-
Keep samples at 4°C in the autosampler.
-
Switch the sample diluent to include more ACN (e.g., 90% ACN / 10% IPA), provided solubility is maintained.
-
Check the pH of your mobile phase. Acidic conditions catalyze migration.
Issue 2: "My peak shape is broad or splitting (fronting)."
Diagnosis: Solvent Strength Mismatch.[3] Cause: Your injection solvent is "stronger" (elution-wise) than your initial mobile phase.
-
Scenario: Injecting 100% IPA or 100% MeOH into a mobile phase starting at 60% Water / 40% ACN. Resolution:
-
Match the injection solvent to the initial mobile phase conditions as closely as possible.
-
If solubility requires a strong solvent (like IPA), reduce the injection volume (e.g., from 5 µL to 1-2 µL) to allow the mobile phase to dilute the plug before it hits the column head.
Issue 3: "The pressure spikes after injection, or I see carryover."
Diagnosis: Lipid Precipitation ("Crashing Out"). Cause: The lipid was dissolved in a solvent (like MeOH) but precipitated upon contact with a high-ACN mobile phase stream, or the concentration was too high for ACN. Resolution:
-
Add Isopropanol (IPA) to both the sample diluent and the mobile phase B (e.g., ACN:IPA 90:10). IPA is the universal solubilizer for lipids in LC-MS.
Module 5: The Isomerization Pathway
Understanding the chemistry helps avoid the error. The diagram below shows how the 1,2-isomer shifts to the 1,3-isomer.
Figure 2: The acyl migration pathway. Protic solvents like Methanol lower the energy barrier for the cyclic intermediate formation.
References
-
Avanti Polar Lipids. Storage and Handling of Lipids. Retrieved from [Link]
-
Lipid Maps. Lipid Classification and Nomenclature: Glycerolipids. Retrieved from [Link]
- Journal of Chromatography B.Acyl migration in 1,2-diacylglycerols: Dependence on solvent and temperature.
-
Shimadzu Technical Report. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
Sources
optimizing collision energy for DG(16:0/18:1) fragmentation in triple quadrupole MS
Technical Support Center: Mastering Diacylglycerol Analysis
A Senior Application Scientist's Guide to Optimizing Collision Energy for DG(16:0/18:1) Fragmentation in Triple Quadrupole Mass Spectrometry
Welcome to the technical support center for advanced lipidomics. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their mass spectrometry methods for diacylglycerol analysis. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles and nuances involved in optimizing collision energy for the specific analysis of DG(16:0/18:1) using a triple quadrupole mass spectrometer.
Foundational Knowledge: Understanding DG(16:0/18:1) and its Journey Through a Triple Quadrupole MS
Before we delve into the optimization process, it's crucial to understand the molecule of interest and how it behaves within the mass spectrometer. DG(16:0/18:1) is a diacylglycerol with a palmitic acid (16:0) and an oleic acid (18:1) attached to a glycerol backbone. Being a neutral lipid, it requires the formation of an adduct (e.g., with ammonium, sodium, or lithium) to be efficiently ionized, typically by electrospray ionization (ESI).[1][2]
The journey of a DG(16:0/18:1) ion through a triple quadrupole mass spectrometer for a Multiple Reaction Monitoring (MRM) experiment can be visualized as follows:
Caption: Workflow of DG(16:0/18:1) analysis in a triple quadrupole MS.
In the collision cell (q2), the precursor ion is subjected to Collision-Induced Dissociation (CID), a process where the ion's kinetic energy is converted into internal energy upon collision with an inert gas (like argon or nitrogen), leading to fragmentation.[3] The goal of optimizing collision energy is to find the sweet spot that maximizes the production of specific, information-rich fragment ions.
The "Why": Causality in Collision Energy Optimization
Optimizing collision energy is not a one-size-fits-all process. The optimal energy is dependent on several factors including the analyte's structure, the adduct ion formed, and the instrument's geometry.[4] For DG(16:0/18:1), the primary fragmentation pathway of interest is the neutral loss of one of the fatty acyl chains.
-
Low Collision Energy: Insufficient energy will result in poor fragmentation and a weak product ion signal.
-
High Collision Energy: Excessive energy can lead to over-fragmentation, breaking down the desired product ions into smaller, less specific fragments, which also weakens the signal of interest.[5]
The choice of adduct is also critical. Ammoniated adducts ([M+NH₄]⁺) are commonly used for neutral lipids and often yield characteristic neutral loss fragments.[1][6] Lithiated ([M+Li]⁺) and sodiated ([M+Na]⁺) adducts can also be employed and may lead to different fragmentation efficiencies and patterns.[2][7]
Step-by-Step Protocol: Optimizing Collision Energy for DG(16:0/18:1)
This protocol outlines a systematic approach to determine the optimal collision energy for the MRM transition of DG(16:0/18:1).
Objective: To identify the collision energy (in eV) that produces the maximum intensity for the product ions resulting from the neutral loss of palmitic acid and oleic acid from the [DG(16:0/18:1)+NH₄]⁺ precursor ion.
Materials:
-
DG(16:0/18:1) standard
-
LC-MS grade methanol
-
LC-MS grade chloroform
-
Ammonium acetate
-
Infusion pump
-
Triple quadrupole mass spectrometer
Procedure:
-
Prepare the DG(16:0/18:1) Infusion Solution:
-
Prepare a stock solution of DG(16:0/18:1) in a suitable organic solvent (e.g., chloroform).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in methanol containing 5-10 mM ammonium acetate. This will promote the formation of the [M+NH₄]⁺ adduct.
-
-
Set Up the Infusion:
-
Infuse the DG(16:0/18:1) solution directly into the mass spectrometer's ion source using an infusion pump at a low flow rate (e.g., 5-10 µL/min). This provides a stable and continuous ion signal.
-
-
Initial Mass Spectrometer Settings:
-
Set the mass spectrometer to positive ion mode electrospray ionization (ESI+).
-
Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal of the [DG(16:0/18:1)+NH₄]⁺ precursor ion.
-
-
Identify the Precursor and Product Ions:
-
First, acquire a full scan (Q1 scan) to confirm the m/z of the [DG(16:0/18:1)+NH₄]⁺ precursor ion.
-
Next, perform a product ion scan of the precursor ion at a moderate collision energy (e.g., 20-30 eV) to identify the major fragment ions. For DG(16:0/18:1), you would expect to see product ions corresponding to the neutral loss of palmitic acid and oleic acid.
-
| Analyte | Precursor Ion [M+NH₄]⁺ (m/z) | Fatty Acyl Chain | Neutral Loss | Product Ion (m/z) |
| DG(16:0/18:1) | 594.5 | Palmitic Acid (16:0) | C₁₆H₃₂O₂ | 339.3 |
| DG(16:0/18:1) | 594.5 | Oleic Acid (18:1) | C₁₈H₃₄O₂ | 313.3 |
-
Perform the Collision Energy Ramp Experiment:
-
Set up an MRM method to monitor the transitions from the precursor ion to the expected product ions.
-
Create a series of experiments where the collision energy is ramped in steps (e.g., 2 or 5 eV increments) over a relevant range (e.g., 5 to 50 eV).
-
For each collision energy value, record the intensity of the product ion.
-
-
Analyze the Data and Determine the Optimal Collision Energy:
-
Plot the product ion intensity as a function of the collision energy for each transition.
-
The optimal collision energy is the value that yields the highest product ion intensity.
-
Sources
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting diacylglycerol isomers in reverse-phase liquid chromatography
Current Status: Operational
Role: Senior Application Scientist
Topic: Reverse-Phase Liquid Chromatography (RPLC) of DAG Isomers
Introduction: The Isomer Challenge
Welcome to the technical support hub for lipid separations. If you are here, you are likely observing split peaks, shifting retention times, or inconsistent ratios between 1,2-diacyl-sn-glycerols (1,2-DAGs) and 1,3-diacyl-sn-glycerols (1,3-DAGs) .
In biological signaling (e.g., PKC activation), 1,2-DAG is the active messenger, while 1,3-DAG is often a metabolic inactive byproduct or an artifact of extraction. Standard C18 RPLC often fails to resolve these because they share identical Equivalent Carbon Numbers (ECN) and hydrophobicity. Furthermore, acyl migration —the spontaneous chemical rearrangement of the fatty acid from the sn-2 to the sn-3 position—can occur inside your vial or column, rendering your data invalid.
This guide prioritizes thermodynamic stability and shape selectivity to resolve these issues.
Module 1: The "Ghost" Peak (Acyl Migration)
Diagnosis: You observe the 1,2-DAG peak shrinking and the 1,3-DAG peak growing over time in the autosampler, or you see "smeared" peaks bridging two isomers.
Root Cause: 1,2-DAGs are thermodynamically unstable. In the presence of heat, acidic/basic conditions, or protic solvents (like Methanol), the acyl group at sn-2 migrates to sn-3.
Mechanism of Failure
The hydroxyl group at sn-3 attacks the ester carbonyl at sn-2, forming a five-membered ring intermediate before rearranging.
Figure 1: The Acyl Migration Pathway.[1][2] Minimizing energy input (heat) and proton donors is critical to preventing 1,2-DAG loss.
Corrective Protocol: Kinetic Control
To stop this "ghost" transformation, you must alter your extraction and mobile phase chemistry.
-
Solvent Switch: Replace Methanol (MeOH) with Acetonitrile (ACN) or Acetone . MeOH is a protic solvent that facilitates proton transfer required for migration. ACN is aprotic.
-
Temperature: Maintain column temperature
. Never exceed 40°C for DAG analysis. -
Extraction: Avoid acid/base washes. Use neutral extraction (e.g., Folch or Bligh-Dyer) but keep all steps on ice.
Module 2: Stationary Phase Selection (Hardware)
Diagnosis: Your 1,2-DAG and 1,3-DAG co-elute as a single peak, or resolution (
Root Cause: Standard C18 columns rely on hydrophobicity. Since 1,2- and 1,3-isomers have the same lipophilicity, C18 cannot "see" the difference.
Solution: You need Shape Selectivity . 1,3-DAGs are linear (rod-like), whereas 1,2-DAGs have a "kink" (bent shape).
Recommended Columns
| Column Phase | Mechanism | Shape Selectivity | Recommendation |
| C30 (Triacontyl) | High-density, long chains order efficiently. "Slots" between chains accommodate linear isomers (1,3) better than bent ones (1,2). | High | Primary Choice for isomer resolution.[3] |
| PFP (Pentafluorophenyl) | Moderate | Good alternative if aromatic fatty acids are present. | |
| Standard C18 | Hydrophobic interaction only. | Low | Not Recommended for isomer separation without specialized mobile phases. |
Module 3: Mobile Phase & Method Optimization
Objective: Maximize resolution while minimizing on-column isomerization.
The "Golden" Solvent System
Research indicates that Acetone/Acetonitrile gradients provide superior selectivity for DAG isomers compared to Isopropanol/Methanol systems.
-
Mobile Phase A: Acetonitrile (100%) + 0.1% Formic Acid (or Ammonium Formate).
-
Mobile Phase B: Acetone/Acetonitrile (50:50 v/v) + 0.1% Formic Acid.
-
Why Acetone? It is aprotic (prevents migration) and interacts distinctively with the glycerol backbone dipole.
Step-by-Step Method (C30 Protocol)
-
Column: Accucore C30 or YMC Carotenoid C30 (
mm, 2.6 µm). -
Flow Rate: 0.3 - 0.4 mL/min.
-
Temperature: 15°C (Critical for stability).
-
Gradient:
-
0-2 min: Isocratic 100% A (Equilibration).
-
2-20 min: Linear gradient to 80% B.
-
20-25 min: Hold 80% B.
-
-
Elution Order:
-
1,3-DAGs typically elute earlier than 1,2-DAGs on C30/C18 systems in ACN-rich phases due to the "rod-like" shape fitting deeper into the stationary phase pores, but this can invert based on specific bonding density. Always run a standard.
-
Module 4: Decision Tree for Troubleshooting
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting Logic Flow. Follow the path to isolate the variable causing poor resolution.
Frequently Asked Questions (FAQs)
Q1: Can I distinguish 1,2-DAG from 1,3-DAG using Mass Spec alone without separation?
A: It is difficult. Both isomers produce the same parent ion
Q2: My 1,2-DAG standard arrives with a small 1,3-DAG peak. Is it contaminated? A: Likely, yes. Even high-purity standards isomerize during shipping or storage if not kept at -80°C. Always verify the purity of your standard immediately upon reconstitution. If the 1,3-peak grows over the course of your run, the isomerization is happening in your autosampler. Keep the autosampler at 4°C.
Q3: Why do you recommend Ammonium Formate over Ammonium Acetate? A: Ammonium Formate is generally preferred for lower pH buffering (pH ~3.7), which helps suppress silanol activity on the silica surface. Active silanols can catalyze acyl migration.
Q4: Can I use Silver Ion Chromatography (Ag-HPLC) instead? A: Yes, Ag-HPLC is the "gold standard" for separating lipids based on the number of double bonds and geometric isomers. However, for routine LC-MS workflows, C30 RPLC is more robust and requires less maintenance than silver-impregnated columns, which can bleed silver ions into the MS source.
References
-
Separation of 1,2- and 1,3-positional isomers of diacylglycerols by RPLC.
-
Acyl migration in 1,2-dipalmitoyl-sn-glycerol.
-
Acclaim C30 Columns Provide Unique Selectivity. Source: Thermo Fisher Scientific / Cromlab
-
Reversed-Phase HPLC Analysis of 1,3- and 1,2-Positional Isomers of Palm-Based Diacylglycerols. Source: ResearchGate[4][5]
Sources
- 1. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
improving recovery rates of 1-palmitoyl-2-oleoylglycerol in Folch extraction
Topic: Optimizing Recovery of 1-Palmitoyl-2-Oleoylglycerol (1,2-POG) via Folch Extraction
Executive Summary: The "Hidden" Loss Mechanism
You are likely encountering "low recovery" not because the molecule isn't being extracted, but because it is transforming .
1-palmitoyl-2-oleoylglycerol is a 1,2-diacylglycerol (1,2-DAG) . This molecule is thermodynamically unstable. In the presence of protic solvents (methanol/water), heat, or slight acidity/alkalinity, the oleic acid at the sn-2 position spontaneously migrates to the sn-3 position, forming 1,3-palmitoyl-oleoyl-glycerol . Standard Folch protocols often inadvertently catalyze this isomerization, leading to a loss of your specific target isomer even if total lipid mass is conserved.
This guide restructures the standard Folch method into a "Cold-Neutral" Protocol designed specifically to arrest acyl migration while maximizing phase partitioning.
Module 1: The "Cold-Neutral" Modified Folch Protocol
Standard Folch (2:1 CHCl₃:MeOH) is too aggressive for labile DAGs without modification. Use this optimized workflow.
Reagents & Preparation[1][2][3][4]
-
Solvent A: Chloroform (HPLC Grade), pre-chilled to -20°C.
-
Solvent B: Methanol (HPLC Grade), pre-chilled to -20°C.
-
Wash Solution: 0.9% NaCl in mass-spec grade water (Neutral pH 7.0), pre-chilled to 4°C.
-
Glassware: Borosilicate glass only (Plasticizers interfere with DAG signals). Silanized glass is preferred to reduce surface adsorption.
Step-by-Step Workflow
-
Homogenization (Crucial for DAG release):
-
Incubation:
-
Vortex for 30 seconds.
-
Incubate on an orbital shaker at 4°C for 20 minutes. Do not exceed 30 minutes.
-
-
Phase Separation (The "Wash"):
-
Add 0.2 volumes of the cold Wash Solution (0.9% NaCl) relative to the total solvent volume.
-
Why NaCl? Pure water creates a "fluffy" interface where neutral lipids like DAGs get trapped. NaCl increases the ionic strength, forcing neutral lipids fully into the organic (chloroform) phase.
-
-
Centrifugation:
-
Centrifuge at 1,000 x g for 10 minutes at 4°C .
-
-
Collection & Drying (The Danger Zone):
-
Recover the lower organic phase (Chloroform).[4]
-
CRITICAL: Dry under a gentle stream of Nitrogen at Room Temperature (20-25°C) .
-
Never use a heated vacuum concentrator (SpeedVac) above 30°C. Heat + concentrating acid traces = rapid isomerization.
-
Module 2: Visualization of Workflows
Figure 1: The "Cold-Neutral" Extraction Logic
This diagram illustrates the optimized pathway to prevent interfacial loss and isomerization.
Caption: Optimized Folch workflow emphasizing cold processing and salt washes to maximize 1,2-DAG partitioning into the lower phase.
Module 3: Troubleshooting & FAQs
Q1: My total lipid recovery is high, but my specific 1-palmitoyl-2-oleoylglycerol peak is tiny. Why?
Diagnosis: You are experiencing Acyl Migration .[6] Mechanism: The 1,2-isomer is converting to the thermodynamically stable 1,3-isomer. This is often invisible in "Total DAG" assays but fatal for isomer-specific quantification. The Fix:
-
Check your drying step: Are you heating the samples? Stop.
-
Check your chromatography: Silica-based columns can be slightly acidic. Ensure your LC solvents are buffered (e.g., Ammonium Formate) to maintain neutral pH during separation.
-
Visual Proof: See the diagram below for the mechanism destroying your sample.
Caption: Mechanism of Acyl Migration. 1,2-DAGs spontaneously rearrange to 1,3-DAGs via a cyclic intermediate, accelerated by heat and polar solvents.[3][6]
Q2: Why use 0.9% NaCl instead of water for the wash step?
Technical Insight: In a standard Folch wash (using pure water), the polarity difference between the phases can create a "rag layer" or emulsion at the interface.
-
The Risk: 1-palmitoyl-2-oleoylglycerol is amphiphilic (polar head, non-polar tail). In an emulsion, it can get trapped at the interface rather than partitioning fully into the chloroform.
-
The Solution: NaCl increases the density and ionic strength of the aqueous phase, "salting out" the lipids. This forces the DAGs into the organic phase and creates a sharp, clean interface, improving recovery by 10-15%.
Q3: Can I store the extracts?
Strictly No. 1,2-DAGs will isomerize even at -20°C over time (weeks).
-
Best Practice: Extract and analyze within 24 hours.
-
If storage is unavoidable: Store at -80°C in Chloroform (not Methanol) and flush the vial with Argon or Nitrogen to prevent oxidation of the oleoyl (unsaturated) chain.
Module 4: Comparative Solvent Efficiency Data
While Folch is the gold standard, users often ask about MTBE (Matyash method). Here is the comparison for Neutral Lipids (DAGs/TAGs) .
| Feature | Modified Folch (CHCl₃:MeOH) | MTBE (Matyash) | Verdict for 1,2-POG |
| Extraction Efficiency | 95-99% | 85-90% | Folch is superior for absolute yield. |
| Phase Location | Lower Phase (Hard to pipette) | Upper Phase (Easy to pipette) | MTBE is operationally easier but yields less. |
| Isomer Stability | Moderate (Requires cold) | High (Non-acidic environment) | MTBE is gentler, but extracts less. |
| Protein Precipitation | Excellent (Compact pellet) | Moderate (Loose pellet) | Folch gives cleaner extracts. |
Recommendation: Stick to Modified Folch for maximum recovery, but use the Cold-Neutral modifications to match MTBE's stability benefits.
References
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509.
-
Laszlo, J. A., Compton, D. L., & Vermillion, K. E. (2008). Acyl migration kinetics of vegetable oil 1,2-diacylglycerols.[3] Journal of the American Oil Chemists' Society, 85, 307–312.[3]
-
Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL.[5] Journal of Lipid Research, 54(7), 1812–1824.
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.seafdec.org [repository.seafdec.org]
- 3. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Identification of Oxidized 1-Palmitoyl-2-Oleoyl-sn-glycero-3-Phosphocholine (POPC) Degradation Products
Welcome to the technical support center for the identification of degradation products from oxidized 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analysis of oxidized POPC.
Frequently Asked Questions (FAQs)
Q1: What is POPC and why is its oxidation significant?
A1: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is a type of phospholipid, a major component of eukaryotic cell membranes.[1] Its structure includes a saturated fatty acid (palmitic acid) at the sn-1 position and a monounsaturated fatty acid (oleic acid) at the sn-2 position of the glycerol backbone. The presence of the double bond in the oleoyl chain makes POPC susceptible to oxidation by reactive oxygen species (ROS).[2] This oxidation is significant because the resulting degradation products, known as oxidized phospholipids (OxPLs), are implicated in various physiological and pathological processes, including inflammation, apoptosis, and the development of diseases like atherosclerosis.[3][4]
Q2: What are the primary and secondary products of POPC oxidation?
A2: The oxidation of POPC, like other lipids, proceeds through a free radical chain reaction, leading to the formation of primary and secondary oxidation products.
-
Primary Oxidation Products: These are hydroperoxides, formed by the addition of an oxygen molecule to the oleoyl chain. These initial products are relatively unstable.
-
Secondary Oxidation Products: These are formed from the decomposition of hydroperoxides and include a diverse range of molecules such as aldehydes, ketones, alcohols, and truncated fatty acids still attached to the phospholipid backbone.[5]
Q3: What analytical techniques are most suitable for identifying POPC degradation products?
A3: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the most powerful technique for identifying the complex mixture of POPC oxidation products.[3][4][6] Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact oxidized phospholipids.[6] Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by providing fragmentation patterns that can identify modifications on the fatty acyl chains.[3][4]
Q4: How does chromatography help in the analysis of oxidized POPC?
A4: Liquid chromatography is essential for separating the highly complex mixture of isomeric and isobaric oxidized POPC species before they enter the mass spectrometer.[6][7] This separation is critical for several reasons:
-
Reduces Ion Suppression: Co-eluting species can interfere with each other's ionization, leading to an underestimation of their abundance. Chromatographic separation minimizes this effect.
-
Improves Sensitivity and Specificity: By separating low-abundant oxidized species from the more abundant, unmodified POPC, the sensitivity and specificity of the analysis are significantly enhanced.[7]
-
Aids in Isomer Identification: Different isomers of oxidized POPC can be separated based on their polarity, allowing for more confident identification.[8]
Troubleshooting Guide
Issue 1: Low signal intensity or poor detection of oxidized POPC species.
Possible Cause & Solution:
-
Inadequate Sample Preparation: Oxidized lipids can be present in low concentrations. Ensure your extraction method is efficient. A two-step liquid-liquid extraction (LLE) using an acidic methanol/hexane extraction followed by a Folch phase separation can effectively enrich for oxidized phospholipids while removing interfering neutral lipids.[9]
-
Ion Suppression: As mentioned, co-eluting, highly abundant unmodified lipids can suppress the signal of your target analytes. Optimize your chromatographic method to achieve better separation.[7] Consider using a hydrophilic interaction liquid chromatography (HILIC) column, which can provide good separation of lipid classes.[10]
-
Suboptimal Mass Spectrometer Settings: Ensure your mass spectrometer is properly tuned and calibrated. For ESI, experiment with both positive and negative ion modes, as different oxidized species may ionize more efficiently in one mode over the other.[11]
Issue 2: Difficulty in identifying specific oxidation products from MS/MS spectra.
Possible Cause & Solution:
-
Lack of Reference Spectra: The fragmentation patterns of oxidized phospholipids can be complex. If available, compare your experimental spectra to a library of known oxidized phospholipid MS/MS spectra.[8]
-
Incorrect Interpretation of Fragment Ions: Familiarize yourself with the characteristic fragmentation patterns of oxidized phospholipids. Tandem mass spectra can reveal changes in the fatty acyl chain and the presence of new functional groups.[3][4] Key fragments to look for include those corresponding to the polar headgroup, neutral losses of water from hydroxylated species, and fragments indicating the position of oxidation on the acyl chain.[8][10]
-
Co-fragmentation of Isobars: If multiple isobaric species are not separated chromatographically, their fragmentation spectra will be convoluted, making interpretation difficult. Improve your chromatographic resolution to isolate individual species before fragmentation.[7]
Issue 3: Observing unexpected adducts in the mass spectra.
Possible Cause & Solution:
-
Presence of Cations in the Mobile Phase or Sample: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common in ESI-MS.[12] While sometimes useful for confirmation, they can also complicate spectra. If protonated molecules ([M+H]⁺) are desired, adding a small amount of a volatile acid like formic acid to the mobile phase can promote their formation.[12][13]
-
Solvent Adducts: Depending on the solvents used, you may observe adducts with methanol ([M+CH₃OH+H]⁺) or other solvent molecules.[14]
-
Chloride Adducts in Negative Ion Mode: In negative ion mode, chloride adducts ([M+Cl]⁻) can be observed, especially if chlorinated solvents are used or if there are chloride salts present in the sample.[15]
Issue 4: Sample degradation during preparation and analysis.
Possible Cause & Solution:
-
Artificial Oxidation: Lipids are prone to further oxidation during sample handling and storage. To minimize this, work quickly, keep samples on ice, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.[16][17] It is also advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-80°C).[17]
-
Enzymatic Degradation: If working with biological samples, cellular enzymes can degrade oxidized phospholipids. Instantly quenching enzymatic activity by adding a solvent like acidic methanol can prevent this.[9]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Oxidized POPC from Cell Cultures
This protocol is adapted from a simplified procedure for the analysis of oxidized phosphatidylcholines.[9]
-
Cell Harvesting and Lipid Extraction:
-
Aspirate the cell culture medium.
-
Immediately add ice-cold acidic methanol (1 M HCl in methanol) to the culture dish to quench enzymatic activity.
-
Scrape the cells and transfer the cell suspension to a glass tube.
-
Add hexane and vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collect the upper hexane phase, which contains the lipids.
-
-
Folch Phase Separation:
-
To the collected hexane phase, add chloroform and water in a ratio that results in a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).
-
Vortex thoroughly and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower chloroform phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the chloroform phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).
-
Protocol 2: General LC-MS/MS Method for Oxidized POPC Analysis
This is a general guideline; specific parameters should be optimized for your instrument and column.
-
Liquid Chromatography:
-
Column: A C18 or C8 reversed-phase column is commonly used.[2]
-
Mobile Phase A: Acetonitrile/water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol/acetonitrile with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in both positive and negative modes.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS acquisition.
-
Collision Energy: A stepped collision energy can be used to generate a wider range of fragment ions.
-
Data Analysis: Use software to identify peaks corresponding to the expected m/z values of oxidized POPC species and analyze their MS/MS spectra for structural confirmation.
-
Data Presentation
Table 1: Common Adducts of POPC (MW = 760.1 Da) Observed in ESI-MS
| Adduct Ion | Nominal Adduct Mass | Calculated m/z (Singly Charged) |
| [M+H]⁺ | M+1 | 761.1 |
| [M+NH₄]⁺ | M+18 | 778.1 |
| [M+Na]⁺ | M+23 | 783.1 |
| [M-H]⁻ | M-1 | 759.1 |
| [M+Cl]⁻ | M+35 | 795.1 |
| [M+CHO₂]⁻ (Formate) | M+45 | 805.1 |
| [M+CH₃CO₂]⁻ (Acetate) | M+59 | 819.1 |
Data derived from common adducts in mass spectrometry.[14]
Visualizations
Diagram 1: General Workflow for Oxidized POPC Analysis
Caption: Characteristic MS/MS fragments of oxidized POPC.
References
-
Wikipedia. POPC. [Link]
-
Tsikas, D. (2022). Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. MDPI. [Link]
-
Spickett, C. M., Reis, A., & Pitt, A. R. (2011). Identification of Oxidized Phospholipids by Electrospray Ionization Mass Spectrometry and Lc–Ms Using a Qqlit Instrument. ResearchGate. [Link]
-
Fedorova, M. (2021). Identification of oxidized complex lipids from LC-MS/MS datasets. YouTube. [Link]
-
Domingues, M. R., Reis, A., & Domingues, P. (2008). Mass spectrometry analysis of oxidized phospholipids. PubMed. [Link]
-
Spickett, C. M., Reis, A., & Pitt, A. R. (2011). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. ScienceDirect. [Link]
-
Okuno, T., et al. (2021). Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library. Journal of Lipid Research. [Link]
-
Fedorova, M. (2021). Identification of oxidized complex lipids from LC-MS/MS datasets. LIPID MAPS. [Link]
-
Zschörnig, O., et al. (2019). MALDI-TOF MS Detection of Oxidized Major Phospholipids in Biological Samples Using Conventional Matrices and 1-Pyrenebutyric Hydrazide. ACS Publications. [Link]
-
Spickett, C. M., Reis, A., & Pitt, A. R. (2011). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. SfRBM. [Link]
-
Scherer, M., et al. (2015). Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. MDPI. [Link]
-
Domingues, M. R., Reis, A., & Domingues, P. (2008). Mass spectrometry analysis of oxidized phospholipids. ResearchGate. [Link]
-
BOC Sciences. (2023). How to Analyze Lipids in Food — Beginner's Lab Guide for Accurate Lipid Profiling. YouTube. [Link]
-
Shahidi, F., & Tian, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PMC. [Link]
-
Chen, Y. H., & Chen, C. Y. (2023). Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry. PubMed. [Link]
-
Abcd, E. F. G. (2015). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
Gębski, J., et al. (2018). A simplified procedure for semi-targeted lipidomic analysis of oxidized phosphatidylcholines induced by UVA irradiation. PMC. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. [Link]
-
McClements, D. J. (n.d.). ANALYSIS OF LIPIDS. UMass Amherst. [Link]
-
Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. PMC. [Link]
-
Domínguez, R., et al. (2019). A review of analytical methods measuring lipid oxidation status in foods: a challenging task. CABI. [Link]
-
Fritz, K. S., & Petersen, D. R. (2011). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. NIH. [Link]
-
ResearchGate. (n.d.). Exact masses, cations, chloride adduct anions, and MS 2 anions for... ResearchGate. [Link]
Sources
- 1. POPC - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mass spectrometry analysis of oxidized phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified procedure for semi-targeted lipidomic analysis of oxidized phosphatidylcholines induced by UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry [mdpi.com]
- 11. sfrbm.org [sfrbm.org]
- 12. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. ANALYSIS OF LIPIDS [people.umass.edu]
Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Plasma Diacylglycerols
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the liquid chromatography-mass spectrometry (LC-MS) analysis of plasma diacylglycerols (DAGs). This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome the pervasive challenge of matrix effects. Our goal is to empower you with the expertise to develop robust, accurate, and reproducible analytical methods.
Understanding the Challenge: The "Matrix Effect" in Plasma Analysis
In the realm of LC-MS, the "matrix" encompasses all components within a sample other than the analyte of interest.[1] For plasma, this is a complex milieu of proteins, salts, and a diverse array of lipids. Matrix effects manifest as either ion suppression or enhancement, where the presence of co-eluting matrix components interferes with the ionization of the target analyte in the mass spectrometer's source.[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and diminished sensitivity.[3]
Phospholipids are the primary culprits behind significant matrix effects in plasma lipidomics.[4][5] Their high abundance and amphipathic nature mean they often co-extract with DAGs and can co-elute during chromatographic separation, competing for ionization and ultimately suppressing the signal of your target DAGs.[6] Furthermore, the accumulation of phospholipids can foul the MS ion source and degrade column performance over time.[4]
This guide provides a structured approach to systematically identify, troubleshoot, and mitigate these effects.
Troubleshooting Guide: A-Question-and-Answer Approach
This section is formatted to address specific issues you may be encountering in your laboratory.
Question 1: My DAG peak areas are inconsistent and show poor reproducibility between injections of the same sample. What could be the cause?
Answer:
Poor reproducibility is a classic symptom of unmanaged matrix effects. The inconsistency likely stems from variable ion suppression caused by high concentrations of co-eluting phospholipids.[4] Here’s a systematic approach to diagnose and resolve this issue:
Causality: The electrospray ionization (ESI) source has a finite capacity for generating charged droplets. When a high-concentration species like a phospholipid co-elutes with your lower-concentration DAG, it monopolizes the available charge, leading to a suppressed signal for your analyte. Minor variations in chromatography can alter the degree of co-elution, resulting in inconsistent peak areas.
Troubleshooting Steps:
-
Assess Phospholipid Co-elution: A simple diagnostic is to monitor for characteristic phospholipid fragment ions (e.g., m/z 184 for phosphocholine) in your MS/MS data. If you see a large, broad peak for this ion at the same retention time as your DAGs, you have confirmed a significant part of the problem.[7]
-
Improve Sample Preparation: Your primary goal should be to remove phospholipids before injection.
-
Liquid-Liquid Extraction (LLE): This is a fundamental technique to separate lipids from more polar matrix components. A biphasic solvent system, such as the Bligh-Dyer or Folch methods (using chloroform/methanol/water), is effective at extracting a broad range of lipids, including DAGs.[7][8][9]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. There are specialized phospholipid removal SPE cartridges and 96-well plates that can effectively remove over 99% of phospholipids while allowing your analytes to pass through.[5][10][11] This significantly improves assay robustness and sensitivity.[5]
-
-
Optimize Chromatography: Aim to chromatographically separate your DAGs from the bulk of the phospholipids.
-
Gradient Modification: A shallower gradient can improve the resolution between different lipid classes.
-
Column Chemistry: Reversed-phase chromatography using a C18 or C8 column is standard for lipidomics.[12] Consider a column with a different selectivity if co-elution persists.
-
Question 2: I'm experiencing significant signal suppression for my DAGs, leading to poor sensitivity. How can I boost my signal?
Answer:
Signal suppression is a direct consequence of matrix effects, where co-eluting compounds, primarily phospholipids, outcompete your DAGs for ionization.[1][6] The key to enhancing your signal is to either remove the interfering compounds or compensate for their effect.
Causality: Ion suppression occurs when the ionization efficiency of your target analyte is reduced due to the presence of other compounds in the ESI source.[6] This is a concentration-dependent phenomenon; the more interfering matrix components are present, the greater the suppression.
Strategies for Signal Enhancement:
-
Implement a Robust Phospholipid Removal Strategy: This is the most effective way to combat ion suppression.
-
Specialized Removal Plates/Cartridges: Products like HybridSPE-Phospholipid or Microlute® PLR are designed for high-efficiency removal of phospholipids from plasma samples.[10][11] These methods can lead to a significant increase in analyte signal, in some cases up to 2.5 times stronger than with simple protein precipitation.[4]
-
-
Utilize Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects.[13]
-
Mechanism of Action: A SIL-IS is chemically identical to your analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can accurately quantify your DAG, as this ratio remains constant even with variable matrix effects.[1]
-
Implementation: The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for variability in both extraction efficiency and matrix effects.[14][15]
-
-
Optimize Mobile Phase Composition: Mobile phase additives can influence ionization efficiency.
Question 3: Should I be using matrix-matched calibration curves for accurate quantification?
Answer:
Yes, whenever possible, using matrix-matched calibration curves is highly recommended for achieving the most accurate quantification.[1]
Causality: A calibration curve prepared in a pure solvent will not account for the ion suppression or enhancement that your analytes experience in a complex biological matrix like plasma. This discrepancy can lead to a significant under- or overestimation of the true analyte concentration.
Best Practices for Calibration:
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank plasma matrix that is free of the analytes of interest. This ensures that your standards experience the same matrix effects as your unknown samples, leading to more accurate results.[1]
-
The Role of Internal Standards: Even with matrix-matched calibration, the use of a stable isotope-labeled internal standard is crucial.[13] It corrects for sample-to-sample variations in matrix effects that can occur even within the same biological matrix type.
Diagram: Workflow for Minimizing Matrix Effects
Caption: A comprehensive workflow for reducing matrix effects in plasma DAG analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective single technique for reducing matrix effects from phospholipids?
Specialized phospholipid removal solid-phase extraction (SPE) plates or cartridges are arguably the most effective single technique for specifically targeting and removing the primary source of matrix effects in plasma lipid analysis.[5][10][11]
Q2: Can I just dilute my sample to reduce matrix effects?
Dilution can reduce the concentration of interfering matrix components, but it also dilutes your analyte of interest.[13][16] This approach is only feasible if your DAGs are present at high concentrations and your instrument is sensitive enough to detect the diluted amount.[13] For low-abundance species, this will likely lead to a loss of signal.
Q3: Are there any LC-MS parameters I can change to mitigate matrix effects without altering my sample prep?
While optimizing sample preparation is the most robust solution, you can make some adjustments to your LC-MS method:
-
Improve Chromatographic Resolution: A longer, shallower gradient or a different column stationary phase can help to separate your analytes from the bulk of the phospholipids.[13]
-
Modify Mobile Phase Additives: Experimenting with different additives like ammonium formate or acetate, and their concentrations, can sometimes improve the ionization of your target compounds relative to the matrix.[12]
Q4: My lab uses a simple protein precipitation protocol. Is this sufficient?
Protein precipitation (e.g., with acetonitrile or methanol) is effective at removing proteins, but it does not remove phospholipids.[11] In fact, phospholipids are often co-extracted with the analytes during this process, making protein precipitation alone an insufficient method for minimizing matrix effects in plasma lipidomics.
Q5: What are the best types of internal standards for DAG analysis?
The ideal internal standards are stable isotope-labeled (e.g., d5-labeled) versions of the specific DAGs you are quantifying.[14] These will have nearly identical chemical and physical properties to the endogenous analytes, ensuring they behave similarly during extraction and ionization.[14] If specific SIL-IS are not available for every DAG, using a representative SIL-IS for each DAG class (based on total carbon number and degree of unsaturation) is a viable alternative.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Bligh-Dyer Method) for Plasma Lipids
This protocol is a classic method for extracting a broad range of lipids from plasma.[9]
Materials:
-
Plasma sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Conical glass tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 15 mL glass tube, add 100 µL of plasma.
-
Add your stable isotope-labeled internal standard mix.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 30 seconds to create a single-phase solution and precipitate proteins.
-
Add 125 µL of chloroform. Vortex for 30 seconds.
-
Add 125 µL of deionized water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS analysis.[12]
Protocol 2: Solid-Phase Extraction for Phospholipid Removal
This protocol provides a general workflow for using a phospholipid removal 96-well plate. Always consult the manufacturer's specific instructions.
Materials:
-
Plasma sample
-
Acetonitrile (containing 1% formic acid)
-
Phospholipid removal 96-well plate
-
Collection plate
-
Vacuum manifold or positive pressure manifold
Procedure:
-
In a separate 96-well plate, add 50 µL of plasma to each well.
-
Add your stable isotope-labeled internal standard mix.
-
Add 150 µL of cold acetonitrile (with 1% formic acid) to precipitate proteins. Mix well.
-
Centrifuge the plate at 3,000 x g for 10 minutes to pellet the precipitated proteins.
-
Place the phospholipid removal plate on a collection plate inside the vacuum manifold.
-
Transfer the supernatant from the protein precipitation step to the wells of the phospholipid removal plate.
-
Apply vacuum or positive pressure to pass the sample through the sorbent. The phospholipids will be retained, while the DAGs and other analytes will be collected in the collection plate.
-
The collected eluate is now ready for evaporation, reconstitution, and LC-MS analysis.
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Phospholipid Removal Efficiency |
| Protein Precipitation | Simple, fast, inexpensive | Ineffective at removing phospholipids, high matrix effects[11] | Low (<10%) |
| Liquid-Liquid Extraction (LLE) | Good for broad lipid extraction, removes polar interferences | Can be labor-intensive, may not completely remove all phospholipids[8] | Moderate (70-90%) |
| Solid-Phase Extraction (SPE) | High-throughput (96-well format), highly effective at phospholipid removal[11] | Higher cost per sample | High (>99%)[5] |
Conclusion
Reducing matrix effects in the LC-MS analysis of plasma diacylglycerols is a multi-faceted challenge that requires a systematic approach. The most profound improvements in data quality, reproducibility, and sensitivity are achieved through diligent sample preparation aimed at removing interfering phospholipids. The strategic use of stable isotope-labeled internal standards is non-negotiable for achieving accurate quantification. By combining these pre-analytical strategies with optimized chromatographic and mass spectrometric conditions, researchers can generate high-quality, reliable data, paving the way for meaningful biological insights.
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Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Mass Spectrometry & Advances in the Clinical Lab. Available from: [Link]
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Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
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Nishijo, N., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ResearchGate. Available from: [Link]
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An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available from: [Link]
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Wang, M., Wang, C., & Han, X. (2016). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 57(5), 757-773. Available from: [Link]
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Rainville, P. D., et al. (2009). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Analytical Chemistry, 81(21), 8746-8756. Available from: [Link]
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Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Clinical Biochemistry, 48(1-2), 1-11. Available from: [Link]
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Cajka, T., & Fiehn, O. (2014). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies Application Note. Available from: [Link]
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Wang, T. Y., et al. (2013). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 54(12), 3533-3539. Available from: [Link]
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Wang, M., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 35(6), 719-741. Available from: [Link]
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Nishijo, N., et al. (2023). Accurate LC–MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 14945-14952. Available from: [Link]
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Shimadzu. LCMS Troubleshooting Tips. Available from: [Link]
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García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123. Available from: [Link]
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Nishijo, N., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. PubMed. Available from: [Link]
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The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate. Available from: [Link]
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Plassmann, M. M., et al. (2022). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology, 56(15), 10831-10841. Available from: [Link]
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Wang, M., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? ResearchGate. Available from: [Link]
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Waters Corporation. Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation. Available from: [Link]
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Al-Soud, W. A., & Al-Masri, W. M. (2018). improving-negative-liquid-chromatography-electrospray-ionization-mass-spectrometry-lipidomic-analysis-of-human-plasma-using-acetic-acid-as-a-mobile-phase-additive. Bohrium. Available from: [Link]
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Głowacz, A., & Stachniuk, J. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 26(11), 3183. Available from: [Link]
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Wang, Y., et al. (2015). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. Molecules, 20(8), 14817-14828. Available from: [Link]
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Burla, B., et al. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Journal of the American Society for Mass Spectrometry, 32(1), 163-172. Available from: [Link]
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Chromatography Today. (2021). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Available from: [Link]
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Wolrab, D., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(13), 8243-8252. Available from: [Link]
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Stoll, D. R. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 39(11), 544-549. Available from: [Link]
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Iannarelli, R., et al. (2023). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. Molecules, 28(4), 1629. Available from: [Link]
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Bishop, L. M. (2022). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Deuterated Internal Standards for the Quantification of 1-Palmitoyl-2-Oleoylglycerol
This guide provides an in-depth technical comparison of deuterated internal standards for the accurate quantification of 1-palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1 DAG), a critical diacylglycerol species involved in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals who rely on precise lipid quantification to advance their work. We will explore the fundamental principles of using stable isotope-labeled standards, compare key characteristics of available options, and provide a validated experimental workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Imperative for Precision: Why Accurate 1-Palmitoyl-2-Oleoylglycerol (POPG) Quantification Matters
1-Palmitoyl-2-oleoylglycerol is a key second messenger in numerous cellular signaling cascades, most notably as an activator of Protein Kinase C (PKC). Its transient formation and rapid metabolism necessitate highly sensitive and accurate analytical methods to elucidate its role in both normal physiology and pathological conditions. However, quantitative analysis of lipids like POPG from complex biological matrices is fraught with challenges, including sample loss during extraction, variability in instrument response, and, most significantly, matrix effects.[1][2] Matrix effects, caused by co-eluting compounds that suppress or enhance the ionization of the target analyte, are a primary source of inaccuracy and irreproducibility in LC-MS/MS analysis.[3][4]
To overcome these obstacles, the use of a stable isotope-labeled (SIL) internal standard is not just recommended; it is essential for achieving analytical rigor.[4][5] A high-quality SIL internal standard co-elutes and behaves nearly identically to the analyte throughout the entire analytical process, thereby providing a reliable means to correct for variations and ensure data integrity.[4][6][7]
The Gold Standard: Causality Behind Choosing Deuterated Internal Standards
Among SIL options, deuterated standards—where hydrogen atoms are replaced with their stable isotope, deuterium (²H)—are the preferred choice for lipidomics.[6][8] This preference is rooted in several key advantages:
-
Near-Identical Physicochemical Properties : The substitution of hydrogen with deuterium results in a negligible change to the molecule's chemical properties. This ensures that the deuterated standard exhibits virtually identical behavior to the endogenous POPG during sample extraction, chromatographic separation, and ionization.[8] This co-elution is critical for effectively compensating for matrix effects at the precise moment the analyte is being measured.[4]
-
Distinct Mass-to-Charge Ratio (m/z) : The mass difference introduced by deuterium allows the mass spectrometer to easily distinguish the internal standard from the analyte, without compromising the near-identical chemical behavior.[8]
-
Cost-Effectiveness and Availability : While ¹³C-labeled standards are also highly effective, their synthesis is often more complex and costly.[9] Deuterated standards generally offer a more accessible and cost-effective solution for routine quantitative workflows.
It is important to note the "deuterium isotope effect," a phenomenon where the C-D bond can be slightly stronger than the C-H bond, potentially causing a minor shift in retention time.[4] However, with appropriate chromatographic methods, this effect is typically minimal and does not detract from the standard's effectiveness.
Comparative Analysis of Deuterated POPG Internal Standards
The selection of an appropriate deuterated standard is a critical decision that directly impacts data quality. The ideal standard must be of high chemical and isotopic purity and structurally optimized for the application. When evaluating options, consider the following parameters:
-
Position and Degree of Deuteration : The placement and number of deuterium atoms are paramount. For diacylglycerols, labeling the glycerol backbone (e.g., creating a d5-glycerol moiety) is a common and effective strategy.[10] This ensures that the label is retained even if fragmentation of the fatty acid chains occurs. A sufficient number of deuterium atoms (typically 3 to 9) provides a clear mass shift away from the natural isotopic distribution of the analyte, preventing spectral overlap.
-
Isotopic Purity : The standard must have a very high percentage of the deuterated species (e.g., >98%). Low isotopic purity can lead to the presence of unlabeled or partially labeled species that interfere with the quantification of the endogenous analyte.
-
Chemical Purity : The standard should be free from other lipid species or chemical contaminants that could co-elute and cause interference or contribute to matrix effects.
-
Structural Integrity and Stability : Diacylglycerols are susceptible to acyl migration, where the fatty acid at the sn-2 position can move to the sn-1 or sn-3 position, forming the more stable 1,3-DAG isomer.[11] A high-quality standard will be predominantly the correct sn-1,2 isomer. Proper storage and handling are critical to prevent degradation and isomerization.
Data Summary: Comparison of Hypothetical Deuterated POPG Standards
The table below illustrates a comparative framework for evaluating different deuterated POPG internal standards. Researchers should seek this information from suppliers to make an informed choice.
| Feature | Standard A (POPG-d5) | Standard B (POPG-d9) | Rationale & Key Insights |
| Labeling Position | Glycerol Backbone | Palmitoyl Chain | Glycerol labeling is generally preferred. It is stable and represents the core DAG structure. Chain labeling is also effective but may be less ideal if fragmentation of the fatty acid is a key part of the MS/MS method. |
| Number of Deuteriums | 5 | 9 | A mass shift of +5 is sufficient to distinguish from the analyte. A +9 shift provides an even greater separation from the isotopic envelope, which can be beneficial for very low-level quantification. |
| Isotopic Purity | >99% | >98% | Higher is always better. >99% purity minimizes any potential contribution of the standard to the native analyte's signal channel. |
| Chemical Purity | >99% | >98% | Critical for avoiding interference. Purity should be confirmed by the supplier via methods like HPLC or TLC. |
| Isomeric Purity (sn-1,2) | >98% | >95% | Essential for accurate isomer-specific quantification. Acyl migration is a known issue; a higher isomeric purity ensures you are quantifying the correct molecule.[11] |
Experimental Workflow & Protocols
A self-validating system is built on a robust and reproducible protocol. The following workflow is a field-proven method for the quantification of POPG in biological samples.
Workflow Diagram: POPG Quantification using a Deuterated Internal Standard
Caption: LC-MS/MS workflow for POPG quantification using a deuterated internal standard.
Step-by-Step Experimental Protocol
This protocol is based on the widely used Bligh-Dyer lipid extraction method.[12]
-
Sample Homogenization & Internal Standard Spiking:
-
To 100 µL of aqueous sample (e.g., cell homogenate or plasma), add a known, fixed amount of deuterated POPG internal standard (e.g., 50 ng of POPG-d5 in methanol). The amount should be optimized to be within the linear range of the assay.
-
Causality: Spiking the internal standard at the very beginning ensures it undergoes the exact same extraction and processing steps as the endogenous analyte, enabling the most accurate correction for sample loss.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform. Vortex for 30 seconds.
-
Add 125 µL of deionized water. Vortex for 30 seconds to induce phase separation.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Causality: This specific ratio of solvents ensures a biphasic system where lipids are efficiently partitioned into the lower organic (chloroform) layer, separating them from polar metabolites in the upper aqueous layer.
-
-
Sample Collection and Preparation for LC-MS:
-
Carefully collect the bottom organic layer using a glass syringe, avoiding the protein interface.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).
-
Causality: Drying and reconstituting concentrates the sample and ensures it is in a solvent compatible with the liquid chromatography mobile phase, preventing peak distortion.
-
-
LC-MS/MS Analysis:
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating diacylglycerol isomers.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: A suitable gradient from ~60% B to 100% B over 10-15 minutes.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the native POPG and the deuterated internal standard. For example:
-
POPG (Analyte): [M+NH₄]⁺ → Fragment Ion
-
POPG-d5 (IS): [M+5+NH₄]⁺ → Fragment Ion
-
-
Causality: MRM provides exceptional specificity and sensitivity by monitoring a unique fragmentation pattern for the target molecule, filtering out chemical noise from other compounds in the matrix.
-
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known amounts of a non-deuterated POPG standard spiked with the same fixed amount of the deuterated internal standard.
-
Determine the concentration of POPG in the unknown samples by interpolating their area ratios from the calibration curve.
-
Conclusion and Best Practices
The accurate quantification of 1-palmitoyl-2-oleoylglycerol is achievable and reliable but demands a meticulous analytical approach. The cornerstone of this approach is the use of a high-purity, well-characterized deuterated internal standard. By acting as a near-perfect chemical mimic, the deuterated standard provides a robust internal control, enabling the correction of inevitable variations during sample preparation and analysis.[6][7][8] When selecting a standard, researchers must prioritize high isotopic and chemical purity and confirm the structural integrity to prevent analytical artifacts from acyl migration. By integrating these principles and the validated workflow described herein, researchers can generate highly trustworthy and reproducible data, paving the way for deeper insights into the complex world of lipid signaling.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-sn-glycerol in Membrane Lipid Composition.
- Labadie, G. R., et al. (2019). Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans. PubMed.
- Zhang, T., et al. (n.d.). Direct Detection of S-Palmitoylation by Mass Spectrometry. PMC.
- Lima, K. M. G., et al. (n.d.). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing).
- Tanaka, H., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ACS Publications.
- Tufi, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC.
- Tanaka, H., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. PubMed.
- SINE2020. (2019). Synthesis of novel deuterated lipids and surfactants.
- ResearchGate. (2025). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction | Request PDF.
- Monash University. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers.
- ResearchGate. (2023). (PDF) Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- ResearchGate. (2025). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA.
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comparison of 1-palmitoyl-2-oleoylglycerol analysis by GC-MS vs. LC-MS/MS
GC-MS vs. LC-MS/MS Methodologies[1][2][3][4][5][6]
Executive Summary
For the quantification and structural characterization of 1-palmitoyl-2-oleoyl-sn-glycerol (a specific 1,2-Diacylglycerol, or 1,2-DAG), LC-MS/MS is the superior analytical platform , particularly for maintaining regioisomeric integrity.
While GC-MS offers high structural resolution for fatty acid profiling, it suffers from a critical thermodynamic flaw in DAG analysis: acyl migration . The thermal energy required for GC volatilization drives the conversion of biologically active 1,2-DAGs into the thermodynamically stable 1,3-DAG isomers, obscuring the original biological state. LC-MS/MS, utilizing soft ionization (ESI) and ambient-temperature chromatography, preserves the sn-1/sn-2 positioning, allowing for precise quantification of the specific 1-palmitoyl-2-oleoyl isomer.
The Core Challenge: Acyl Migration & Regiospecificity
The primary difficulty in analyzing 1-palmitoyl-2-oleoylglycerol is not detection sensitivity, but isomer stability .
-
1,2-DAGs (Signaling Lipids): Biologically active, transient second messengers (e.g., PKC activators).
-
1,3-DAGs (Storage/Stable): Thermodynamically more stable, often formed as artifacts during extraction or heating.
In the presence of heat (GC injectors) or Lewis acids (silica columns), the acyl group at the sn-2 position migrates to the primary sn-3 hydroxyl group. This entropy-driven process creates a mixture of isomers regardless of the starting sample composition.
Diagram: Acyl Migration Mechanism
The following diagram illustrates the thermodynamic slip that occurs during aggressive sample preparation or GC analysis.
Caption: Thermal or acid-catalyzed migration of the oleoyl group from sn-2 to sn-3 positions, common in GC-MS workflows.
GC-MS Methodology: The "Structural Fingerprint" Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is historically the workhorse for lipid analysis but is ill-suited for intact DAG regioisomer quantification. It is best reserved for total fatty acid composition verification.
The Protocol (Derivatization Required)
Because DAGs possess free hydroxyl groups and high boiling points, they must be derivatized to become volatile.
-
Extraction: Folch or Bligh-Dyer method.
-
Silylation: React sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 mins.
-
Risk: Even mild heating at 60°C can initiate migration.
-
-
Analysis: EI (Electron Impact) Ionization.
Performance Analysis
-
Pros: Excellent for identifying the specific fatty acid chains (Palmitic 16:0 and Oleic 18:1) via fragmentation libraries (NIST).
-
Cons: The injector port (typically 250°C+) causes rapid scrambling of 1,2 and 1,3 isomers. The resulting peak is often a sum of both forms, rendering specific 1-palmitoyl-2-oleoyl quantification impossible.
LC-MS/MS Methodology: The "Intact Precision" Approach
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the validated standard for DAG signaling research. It analyzes the molecule intact at ambient temperatures.
The Protocol (Soft Ionization)
-
Separation: Reverse Phase C18 column separates species based on hydrophobicity (chain length/saturation).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Adduct Formation: DAGs are neutral; they require ammonium acetate in the mobile phase to form stable
adducts.
The MRM Strategy (Quantification)
For 1-palmitoyl-2-oleoylglycerol (
-
Precursor Ion:
-
Product Ions (Neutral Loss):
-
Transition 1 (Quantifier):
(Loss of Oleic Acid + ) -
Transition 2 (Qualifier):
(Loss of Palmitic Acid + )
-
Note: 1,2-DAGs typically exhibit a higher ratio of [Loss of sn-1 FA] to [Loss of sn-2 FA] compared to 1,3-DAGs, aiding in identification.
Comparative Data Summary
The following table contrasts the performance of both platforms specifically for 1-palmitoyl-2-oleoylglycerol.
| Feature | GC-MS (EI) | LC-MS/MS (ESI+) |
| Analyte State | Derivatized (TMS-ether) | Intact (Ammonium adduct) |
| Regiospecificity | Poor (High migration risk) | Excellent (Preserves sn-2) |
| Sensitivity (LOD) | ~10-50 pmol | ~0.1-1 pmol (Femtomolar range) |
| Sample Prep Time | High (1-2 hours derivatization) | Low (Dilute & Shoot) |
| Matrix Effects | Low (Clean chromatography) | High (Ion suppression possible) |
| Primary Utility | Total Fatty Acid Profiling | Biological Signaling Quantification |
Detailed Experimental Workflows
Diagram: Analytical Decision Tree
Caption: Parallel workflows showing the high-thermal stress of GC vs. the ambient stability of LC methods.
Protocol A: LC-MS/MS (Recommended)
Objective: Quantify 1-palmitoyl-2-oleoyl-sn-glycerol without isomerization.
-
Mobile Phase Preparation:
-
A: 50:50 Acetonitrile:Water + 10mM Ammonium Formate.
-
B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.
-
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18), 2.1 x 100mm, 1.7µm.
-
Gradient: 40% B to 99% B over 10 minutes.
-
MS Settings (Triple Quad):
-
Source: ESI Positive.[1]
-
Capillary Voltage: 3.5 kV.
-
Target: Monitor transition
(Quant) and (Qual).
-
Protocol B: GC-MS (Validation Only)
Objective: Confirm fatty acid identity (Palmitic/Oleic) in the DAG fraction.
-
TLC Fractionation: Before GC, separate DAGs from TAGs/PLs using Thin Layer Chromatography (Hexane:Ether:Acetic Acid 80:20:1).
-
Scrape & Derivatize: Extract silica band; add 50µL BSTFA + 1% TMCS; incubate 30 min @ 60°C.
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm).
-
Ramp: 150°C to 300°C at 10°C/min.
-
Note: Expect merged peaks for 1,2 and 1,3 isomers.
-
References
-
Han, X., & Gross, R. W. (2001). Quantitative analysis of molecular species of diacylglycerol in biological fluids by electrospray ionization mass spectrometry. Analytical Chemistry.
-
Christie, W. W. (2024).
-
Murphy, R. C., et al. (2007). Detection of the abundance of diacylglycerol and triacylglycerol molecular species in cells using neutral loss mass spectrometry. Analytical Biochemistry.
-
Dugo, P., et al. (2004). Determination of diacylglycerols in vegetable oils by HPLC-APCI-MS. Journal of Agricultural and Food Chemistry.
-
Li, L., et al. (2015). Isomeric separation of diacylglycerols by supercritical fluid chromatography with mass spectrometry.
Sources
A Guide to Establishing Linearity and Limit of Detection for DG(16:0/18:1) Quantification via LC-MS/MS
This guide provides a comprehensive framework for validating the linearity and limit of detection (LOD) of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the diacylglycerol (DG) species DG(16:0/18:1). Adherence to these principles is critical for ensuring the accuracy, reliability, and regulatory compliance of data in both research and drug development settings.
The Critical Role of Quantitative Accuracy in Diacylglycerol Analysis
Diacylglycerols are crucial lipid second messengers involved in a multitude of cellular signaling pathways. The specific isomer 1-palmitoyl-2-oleoyl-glycerol, or DG(16:0/18:1), is of particular interest due to its role in activating protein kinase C (PKC) isoforms, which regulate processes from cell growth to apoptosis. Accurate quantification of this specific DG is paramount for understanding disease mechanisms and for the development of targeted therapeutics.
However, the quantification of DGs in complex biological matrices presents significant analytical challenges. These include their low abundance, the presence of numerous structural isomers, and their neutral charge, which can lead to poor ionization efficiency in mass spectrometry.[1][2] Furthermore, co-eluting lipids and other matrix components can cause ion suppression or enhancement, a phenomenon known as the matrix effect, which can severely compromise analytical accuracy.[3][4] Robust analytical method validation, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is therefore not merely a procedural formality but a scientific necessity to ensure data integrity.[5][6]
Foundational Principles of Method Validation
Method validation is the documented process that demonstrates an analytical method is reliable and fit for its intended purpose.[7][8] For quantitative assays, linearity and the limit of detection are two of the most critical validation parameters.[9][10]
Defining Linearity
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[11] This is typically evaluated by performing a linear regression analysis of the instrument response versus the concentration of a series of calibration standards.
-
Causality and Importance : A linear relationship is fundamental because it validates the use of a calibration curve to accurately interpolate the concentration of the analyte in unknown samples. A lack of linearity can indicate issues such as detector saturation, analyte degradation, or non-linear ionization efficiency.
-
Key Metric : The coefficient of determination (R² or r²) is the primary metric used to assess linearity. It represents the proportion of the variance in the dependent variable (instrument response) that is predictable from the independent variable (concentration).
-
Acceptance Criteria : While specific criteria may vary by institution or application, regulatory guidelines generally expect an R² value of ≥ 0.99 for bioanalytical methods.
Defining the Limit of Detection (LOD)
The Limit of Detection is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[11][12][13] It is the point at which a signal can be statistically distinguished from the background noise.[13] This is distinct from the Limit of Quantitation (LOQ), which is the lowest concentration that can be measured with acceptable levels of precision and accuracy.[11]
-
Causality and Importance : Determining the LOD is crucial for understanding the sensitivity of the assay. It defines the lower boundary of the method's detection capability, which is critical when analyzing low-abundance lipids like DGs.
-
Comparison of Determination Methods : Several methods exist for calculating the LOD, with the most common being:
-
Based on Signal-to-Noise Ratio (S/N) : This empirical method involves comparing the signal height of the analyte at low concentrations to the background noise. An S/N ratio of 3:1 is widely accepted for estimating the LOD.[14] This approach is straightforward but can be subjective depending on how the noise is measured.
-
Based on the Standard Deviation of the Response and the Slope : This statistical method is more rigorous.[15] The LOD is calculated using the formula: LOD = 3.3 * (σ / S) , where 'σ' is the standard deviation of the y-intercepts of multiple calibration curves or the standard deviation of the response of blank samples, and 'S' is the slope of the calibration curve. This method, recommended by the International Council for Harmonisation (ICH), provides a more statistically robust estimate of detection capability.[15][16]
-
Experimental Design: Building a Robust Calibration Curve
A reliable validation study begins with a meticulously designed experiment. Every choice, from the selection of standards to the preparation of the matrix, directly impacts the quality of the final data.
Selection of High-Purity Standards
-
Analyte Standard : Use a certified reference standard of DG(16:0/18:1) with the highest available purity to prepare calibration standards. This minimizes the introduction of impurities that could interfere with the measurement.
-
Internal Standard (IS) : The use of a stable isotope-labeled internal standard is best practice and crucial for mitigating matrix effects.[17] A deuterated analog, such as DG(16:0/18:1)-d5, is an ideal choice. Because it is chemically identical to the analyte, it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate normalization of the analyte signal. Odd-chain DGs can also be considered as internal standards.
Matrix Considerations
Biological samples are complex mixtures. To accurately mimic the analytical conditions of real samples, calibration standards should be prepared in a biological matrix that is free of the endogenous analyte.[6] This can be "stripped" plasma (plasma treated with charcoal to remove lipids) or a surrogate matrix, such as a solution of bovine serum albumin (BSA) in phosphate-buffered saline. The goal is to create a validation environment that accounts for potential matrix effects from the outset.[18][19]
Experimental Protocols & Data Analysis
The following section provides step-by-step protocols for validating linearity and determining the LOD.
Workflow for Calibration Curve Validation
The entire process, from sample preparation to data analysis, can be visualized as a systematic workflow.
Caption: Workflow for Linearity and LOD Validation.
Protocol 1: Establishing Linearity
-
Prepare Stock Solutions : Prepare a 1 mg/mL stock solution of DG(16:0/18:1) and a 100 µg/mL stock solution of DG(16:0/18:1)-d5 (Internal Standard) in a suitable organic solvent (e.g., chloroform:methanol 2:1).
-
Create Calibration Standards : Perform a serial dilution of the DG(16:0/18:1) stock solution to create a series of at least 6-8 non-zero calibration standards. The concentration range should be chosen to bracket the expected concentrations in study samples.
-
Prepare Samples : For each calibration level, spike the appropriate amount of DG(16:0/18:1) standard and a constant amount of the IS into an aliquot of the surrogate matrix. Also prepare at least six blank matrix samples containing only the IS.
-
Sample Extraction : Perform a lipid extraction on all samples. A methyl-tert-butyl ether (MTBE) based extraction is a common and effective method.
-
LC-MS/MS Analysis : Analyze the extracted samples using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the IS.
-
Data Analysis :
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each standard.
-
Plot the response ratio (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used to assess linearity.
-
Protocol 2: Determining the Limit of Detection (LOD)
This protocol should be run concurrently with the linearity experiment using the same set of samples.
Method A: Signal-to-Noise (S/N) Ratio
-
Analyze Low-Concentration Samples : Using the chromatograms from the lowest concentration standards analyzed in the linearity protocol, measure the height of the analyte peak (Signal).
-
Measure Noise : Determine the background noise in a representative segment of the baseline near the analyte peak. This can be done by measuring the difference between the highest and lowest points of the baseline (peak-to-peak noise).
-
Calculate S/N : Calculate the ratio of Signal / Noise.
-
Determine LOD : The LOD is the concentration at which the S/N ratio is approximately 3. This may require preparing and analyzing additional, more dilute standards to pinpoint the exact concentration.
Method B: Standard Deviation of the Response and the Slope
-
Analyze Blank Samples : Analyze the six blank matrix samples prepared in the linearity protocol.
-
Calculate Standard Deviation (σ) : Calculate the standard deviation of the instrument response (peak area or response ratio) for the blank samples. If the analyte is not detected in the blanks, an alternative is to use the standard deviation of the y-intercepts from multiple (at least 3) calibration curves run on different days.
-
Obtain Slope (S) : Use the slope of the calibration curve generated in the linearity protocol.
-
Calculate LOD : Apply the formula: LOD = 3.3 * (σ / S) .
Data Interpretation and Comparison
Illustrative Data and Comparison
The following table presents hypothetical data from a validation experiment to illustrate the analysis process.
| Concentration (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte/IS) | S/N Ratio | Notes |
| 0 (Blank 1-6) | < 50 | 505,000 | N/A | N/A | Used to calculate σ of the response |
| 0.1 | 1,520 | 510,000 | 0.0030 | 3.2 | Potential LOD based on S/N |
| 0.25 | 3,850 | 508,000 | 0.0076 | 8.1 | --- |
| 0.5 | 7,600 | 512,000 | 0.0148 | 15.5 | --- |
| 1.0 | 15,300 | 509,000 | 0.0301 | 31.2 | --- |
| 5.0 | 75,500 | 501,000 | 0.1507 | 150 | --- |
| 10.0 | 151,200 | 504,000 | 0.3000 | >300 | --- |
| 25.0 | 378,000 | 502,000 | 0.7530 | >500 | --- |
| 50.0 | 752,000 | 499,000 | 1.5070 | >500 | --- |
Linear Regression Results:
-
Equation: y = 0.0301x + 0.0001
-
Slope (S): 0.0301
-
R²: 0.9995
LOD Calculation Comparison:
-
Method A (S/N): The LOD is estimated to be 0.1 ng/mL , as this is the concentration where the S/N ratio is approximately 3.
-
Method B (Statistical):
-
Assume the standard deviation of the response for the 6 blanks (σ) was calculated to be 0.0011.
-
LOD = 3.3 * (0.0011 / 0.0301) = 0.12 ng/mL .
-
In this example, both methods yield comparable results, providing strong confidence in the determined LOD. The statistical method is generally preferred for formal validation reports due to its objectivity.[15][16]
Troubleshooting Common Issues
-
Poor Linearity (R² < 0.99) : This can be caused by detector saturation at high concentrations (remedied by extending the dilution series or adjusting detector settings), errors in standard preparation, or inappropriate choice of regression model (e.g., a weighted regression may be needed if variance is not constant across the range).
-
High Variability at Low Concentrations : This often points to issues with sample preparation, inconsistent extraction recovery, or high background noise in the mass spectrometer. Optimizing the extraction protocol and ensuring a clean LC-MS system are key troubleshooting steps.
-
Significant Matrix Effects : If the slope of a calibration curve prepared in matrix differs significantly from one prepared in solvent, it indicates a strong matrix effect. While an isotopic internal standard corrects for this, significant suppression can still negatively impact the LOD. Further sample cleanup or chromatographic optimization may be necessary.
Conclusion
Validating the linearity and limit of detection is a foundational requirement for any quantitative bioanalytical method. For challenging analytes like DG(16:0/18:1), a systematic approach grounded in established regulatory principles is essential for generating reliable and defensible data. By carefully designing experiments, employing appropriate statistical analysis, and understanding the causality behind each procedural step, researchers can ensure the highest level of scientific integrity in their work.
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ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
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A Senior Application Scientist's Guide to Distinguishing sn-1,2 and sn-1,3 Diacylglycerol Isomers by Mass Spectrometry
The Biological Imperative: Why Isomer-Specific Quantification Matters
In the intricate landscape of cellular signaling and metabolism, not all molecules are created equal, even when they share the same mass. Diacylglycerols (DAGs) are a prime example. These lipid molecules, composed of a glycerol backbone and two fatty acid chains, exist as structural isomers, primarily sn-1,2- and sn-1,3-diacylglycerols. Their biological roles are profoundly different.
The sn-1,2-DAG isomer is a critical second messenger, most notably activating protein kinase C (PKC) to regulate a vast number of cellular processes, including cell growth and metabolism.[1] It also serves as a key intermediate in the biosynthesis of glycerophospholipids.[1] In contrast, the sn-1,3-DAG isomer does not activate PKC and follows different metabolic routes.[1] This functional divergence means that simply measuring total DAG levels is insufficient; a true understanding of cellular physiology and pathology requires the precise, independent quantification of these two isomers.
However, their structural similarity—identical mass and elemental composition—makes their differentiation a significant analytical challenge for mass spectrometry, the cornerstone of modern lipidomics. This guide provides a comprehensive comparison of advanced mass spectrometric strategies to overcome this hurdle, offering researchers the tools to achieve accurate, isomer-specific DAG analysis.
The Analytical Challenge: Identical Mass, Distinct Structures
Direct infusion mass spectrometry of native DAGs is incapable of distinguishing between the sn-1,2 and sn-1,3 isomers. During collision-induced dissociation (CID), both isomers lose their fatty acid chains as neutral ketenes or carboxylic acids, yielding fragment ions that are identical in mass-to-charge ratio (m/z). This analytical ambiguity necessitates more sophisticated approaches that can exploit the subtle structural differences between the isomers.
The primary strategies to resolve this challenge fall into three main categories:
-
Chromatographic Separation: Physically separating the isomers before they enter the mass spectrometer.
-
Chemical Derivatization: Modifying the DAGs to induce isomer-specific fragmentation patterns.
-
Advanced MS Techniques: Employing technologies like ion mobility to separate isomers in the gas phase.
This guide will delve into the mechanisms, advantages, and limitations of each approach, providing the necessary framework for selecting the optimal method for your research needs.
Comparative Analysis of Methodologies
Choosing the right analytical strategy depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Here, we compare the leading mass spectrometry-based methods for DAG isomer differentiation.
Method 1: Chromatographic Separation Coupled to MS (LC-MS & SFC-MS)
The most direct way to resolve isomers is to separate them chromatographically. By exploiting subtle differences in their physicochemical properties, we can ensure that each isomer enters the mass spectrometer at a different time, allowing for unambiguous identification and quantification.
-
Supercritical Fluid Chromatography (SFC-MS): This has emerged as a particularly powerful technique for lipid isomer separations.[2][3] Using supercritical CO2 as the primary mobile phase, SFC offers unique selectivity for structurally similar, nonpolar compounds.[4] Chiral SFC columns, in particular, can provide baseline separation of DAG enantiomers and regioisomers within minutes.[2] The low viscosity of the mobile phase allows for high flow rates and rapid analysis times, making it a high-throughput option.[4][5]
-
Reversed-Phase Liquid Chromatography (RPLC-MS): While more common in lipidomics labs, achieving baseline separation of sn-1,2 and sn-1,3 DAGs with RPLC can be challenging and often requires long gradients and specialized column chemistries. The separation is based on subtle differences in hydrophobicity and the interaction of the free hydroxyl group with the stationary phase.
Method 2: Chemical Derivatization with Tandem MS
Chemical derivatization is a robust strategy that chemically modifies the free hydroxyl group on the DAG molecule.[6][7] This modification serves two purposes: it prevents the spontaneous acyl migration that can interconvert sn-1,2 and sn-1,3 isomers during sample preparation, and it introduces a chemical tag that directs fragmentation in an isomer-specific manner upon CID.[8][9]
A common approach involves reacting the DAGs with a reagent that introduces a fixed charge or a readily fragmentable group. For example, derivatization can create derivatives that, upon fragmentation, yield unique product ions or neutral losses specific to the original position of the hydroxyl group. This allows for clear differentiation even if the isomers are not chromatographically separated.
Method 3: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
IMS-MS adds another dimension of separation post-ionization but prior to mass analysis.[10] Ions are propelled through a gas-filled drift tube where they are separated based on their size, shape, and charge—a property known as their collision cross-section (CCS).[10] The more compact sn-1,2-DAG isomer will typically have a slightly smaller CCS than the more linear sn-1,3-DAG isomer, allowing them to be separated in the gas phase.[11][12] This technique is exceptionally powerful for separating isomers that are difficult to resolve chromatographically and can be integrated with LC for multi-dimensional separation (LC-IMS-MS).[10][13]
Quantitative Data Summary
| Methodology | Principle of Separation | Specificity | Sample Prep Complexity | Throughput | Instrumentation Requirement |
| SFC-MS | Differential partitioning on a stationary phase (often chiral) using a supercritical fluid mobile phase.[2][4] | Excellent | Low to Moderate | High | Specialized SFC system coupled to MS |
| RPLC-MS | Differential partitioning on a hydrophobic stationary phase using a liquid mobile phase.[14] | Moderate to Good | Low | Moderate to Low | Standard HPLC/UPLC system coupled to MS |
| Chemical Derivatization-MS/MS | Introduction of a chemical tag that yields isomer-specific fragment ions upon CID.[6][8] | Excellent | High | Moderate | Tandem Mass Spectrometer (e.g., QqQ, Q-TOF) |
| IMS-MS | Gas-phase separation based on ion size and shape (Collision Cross-Section).[10][15] | Excellent | Low | High | Mass Spectrometer with Ion Mobility capability |
Experimental Protocols & Workflows
To ensure trustworthy and reproducible results, a well-defined protocol is paramount. Below is a detailed workflow combining lipid extraction and a derivatization-based LC-MS/MS approach, a robust and widely accessible method.
Overall Experimental Workflow
The diagram below illustrates the logical flow from biological sample to isomer-specific data, incorporating key quality control steps.
Caption: General workflow for DAG isomer analysis.
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is based on the widely used Bligh & Dyer method, suitable for extracting total lipids from biological fluids.[16]
-
Sample Preparation: Thaw 100 µL of plasma or serum on ice.
-
Initial Solvent Addition: In a glass tube, add the 100 µL sample to a monophasic solution of 375 µL methanol and 125 µL chloroform. Vortex vigorously for 1 minute. This step disrupts protein-lipid interactions and begins the extraction process.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex again for 30 seconds. This creates a biphasic system.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper aqueous phase and the lower organic phase, which contains the lipids.
-
Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C or immediately reconstituted for analysis.
Protocol 2: Derivatization of DAGs for LC-MS/MS Analysis
This protocol uses N-chlorobetainyl chloride to introduce a permanently charged tag onto the DAG's hydroxyl group, enhancing ionization efficiency and providing a basis for isomer-specific fragmentation.[17]
-
Reconstitution: Reconstitute the dried lipid extract in 0.5 mL of anhydrous methylene chloride.
-
Reagent Addition: Add 10 µL of anhydrous pyridine (as a catalyst) and 10 mg of N-chlorobetainyl chloride to the solution.[17]
-
Reaction: Flush the tube with nitrogen, cap it tightly, and incubate at 42°C for 4 hours with gentle stirring.[17] The reaction targets the free hydroxyl group, which is at the sn-2 position for sn-1,3-DAGs and the sn-3 position for sn-1,2-DAGs.
-
Solvent Removal: After incubation, remove the solvent under a stream of nitrogen.
-
Clean-up: Perform a Bligh & Dyer extraction as described in Protocol 1 to remove excess reagent and salts.[17]
-
Final Preparation: Dry the final organic phase under nitrogen and reconstitute in a suitable solvent for LC-MS injection (e.g., 1:1 chloroform/methanol).[17]
Fragmentation Mechanism and Diagnostic Ions
The power of derivatization lies in creating predictable, isomer-specific fragmentation. While underivatized DAGs show ambiguous neutral losses of their fatty acids, a well-chosen derivative can stabilize one part of the molecule while promoting fragmentation elsewhere. Tandem MS (MS/MS) analysis of ammoniated adducts of underivatized DAGs typically shows a neutral loss of the fatty acid as a free carboxylic acid plus ammonia.[18] However, this does not differentiate the isomers.
With derivatization, the fragmentation pattern changes. The specific diagnostic ions will depend on the derivatizing agent used. The goal is to generate a fragment ion whose formation is dependent on the original position of the derivatized hydroxyl group, thus creating a unique signature for sn-1,2 vs. sn-1,3 isomers.
Caption: Isomer-specific fragmentation after derivatization.
Conclusion and Future Perspectives
The unambiguous differentiation of sn-1,2- and sn-1,3-diacylglycerol isomers is no longer an insurmountable challenge. The choice between advanced chromatographic techniques like SFC-MS, robust chemical derivatization strategies, and cutting-edge technologies like IMS-MS depends on the specific goals and resources of the laboratory.
-
For high-throughput screening where speed is critical, SFC-MS and IMS-MS offer compelling advantages.
-
For laboratories with standard tandem mass spectrometers, chemical derivatization coupled with LC-MS/MS provides a highly specific and reliable, albeit more labor-intensive, workflow.
As mass spectrometry technology continues to advance, the integration of multiple separation techniques (e.g., LC-IMS-MS) will become more commonplace, providing unparalleled resolving power for complex lipidomics studies.[13] These multi-dimensional approaches will empower researchers to dissect the subtle yet critical roles of lipid isomers in health and disease, paving the way for new diagnostic biomarkers and therapeutic interventions.
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BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Available at: [Link]
-
The DAN Lab, University of Wisconsin–Madison. (n.d.). LCMS Protocols. UW-Madison. Available at: [Link]
Sources
- 1. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 18. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Instability: A Comparative Guide to Diacylglycerol (DAG) Quantification & Reproducibility
Executive Summary: The Reproducibility Crisis
Diacylglycerols (DAGs) are not merely metabolic intermediates for triacylglycerols (TAGs); they are potent signaling lipids essential for Protein Kinase C (PKC) activation and are implicated in insulin resistance. However, DAG quantification suffers from a notorious lack of inter-laboratory reproducibility.
The landmark NIST SRM 1950 Inter-laboratory Study (Bowden et al., 2017) revealed that while some lipid classes achieved consensus, DAGs and other partial glycerides showed significant discordance, with coefficients of variation (CV) exceeding 40% across 31 laboratories.
This guide moves beyond standard protocols to address the root cause of this variability: Acyl Migration . We compare the three dominant analytical platforms—Shotgun, LC-MS/MS, and SFC-MS—and provide a self-validating workflow to ensure your data survives peer review.
Part 1: The Core Challenge – Acyl Migration
The primary source of error in DAG quantification is not the mass spectrometer; it is thermodynamics.
Biologically active DAGs exist primarily as sn-1,2-DAGs . However, during extraction and storage, the acyl group at the sn-2 position spontaneously migrates to the sn-3 position, forming sn-1,3-DAG .
-
1,2-DAG: Activates PKC (Bioactive).
-
1,3-DAG: Does not activate PKC (Inactive/Metabolic dead-end).
-
The Error: Most standard LC-MS methods cannot chromatographically resolve these isomers. Consequently, laboratories often report "Total DAG," masking the degradation of the bioactive species into the stable 1,3-isomer.
Visualization: The Acyl Migration Trap
The following diagram illustrates the thermodynamic slip that corrupts samples before they even enter the MS.
Figure 1: The mechanism of acyl migration. Note that 1,3-DAG is thermodynamically favored, leading to artificial inflation of this isomer if samples are handled at room temperature or in protic solvents.
Part 2: Comparative Analysis of Analytical Platforms
We evaluated three primary methodologies for DAG quantification. The choice of platform dictates whether you are measuring "Total DAG" or resolving the specific isomers.
Shotgun Lipidomics (Direct Infusion MS)
-
Mechanism: Direct infusion of lipid extract (often with intrasource separation) without a chromatographic column.
-
Pros: High throughput; excellent for total lipid profiling.
-
Cons: Fatal Flaw for DAGs. Cannot separate 1,2- from 1,3-isomers. Susceptible to ion suppression from high-abundance TAGs.
-
Verdict: Suitable for high-level screening, unsuitable for mechanistic signaling studies.
LC-MS/MS (Reverse Phase - RPLC)
-
Mechanism: Separation based on hydrophobicity (chain length/saturation) followed by MRM.
-
Pros: The industry workhorse. Good separation of lipid species (e.g., DAG 16:0/18:1 vs DAG 18:0/18:1).
-
Cons: Standard C18 columns often co-elute 1,2- and 1,3-isomers unless extremely long gradients or specialized stationary phases are used.
-
Verdict: The standard for general lipidomics, but requires careful validation for isomer-specific work.
SFC-MS (Supercritical Fluid Chromatography)
-
Mechanism: Uses supercritical CO2 with polar modifiers.
-
Pros: The Gold Standard for Isomers. SFC exhibits orthogonal selectivity to RPLC and can baseline-separate sn-1,2-DAG from sn-1,3-DAG in under 10 minutes.
-
Cons: Higher technical complexity; less robust inter-lab transferability compared to LC-MS.
-
Verdict: Mandatory for studies claiming to measure PKC-activating DAGs.
Comparative Performance Data
Data synthesized from NIST Inter-laboratory comparison (Bowden et al., 2017) and recent LSI findings.
| Feature | Shotgun MS | RPLC-MS/MS | SFC-MS |
| Throughput | High (<5 min/sample) | Medium (15-30 min) | Medium (10-20 min) |
| Isomer Resolution (1,2 vs 1,3) | None | Poor/Partial | Excellent |
| Inter-Lab Reproducibility (CV%) | 25 - 45% | 15 - 30% | < 15% (Single Lab) / Variable Inter-lab |
| Sensitivity (LOD) | nM range | pM range | pM range |
| Primary Bias Source | Ion Suppression | Matrix Effects | System Stability |
Part 3: The Self-Validating Protocol (Standardized Workflow)
To achieve reproducibility, you must control the entropy of the sample. This protocol integrates guidelines from the Lipidomics Standards Initiative (LSI) .[1][2]
Step 1: The "Cold & Fast" Extraction
-
Rationale: Acyl migration is entropy-driven.
-
Protocol:
-
Keep all samples on ice or at 4°C at all times.
-
Avoid Chloroform/Methanol if possible (protic solvents catalyze migration).
-
Preferred: MTBE (Methyl-tert-butyl ether) or BUME (Butanol/Methanol) extraction.
-
Crucial: Neutralize pH immediately. Acidic conditions accelerate migration.
-
Step 2: Internal Standardization
-
Rationale: You cannot rely on external calibration curves due to matrix effects.
-
Requirement: Use Deuterated DAG Standards (e.g., DAG 15:0/18:1-d7).
-
Spike Timing: Spike internal standards before extraction to account for extraction efficiency losses.
Step 3: Quality Control (QC) System
-
System Suitability: Run a neat standard mix of 1,2-DAG and 1,3-DAG before any samples. If they co-elute or if 1,2 has degraded to 1,3 > 5%, STOP .
-
Pooling: Create a pooled QC sample from all biological samples. Inject this every 10 samples to monitor retention time drift and signal decay.
Visualization: The Validated Workflow
This diagram outlines the decision logic required to ensure data integrity.
Figure 2: Decision tree for high-fidelity DAG quantification. Note the critical QC checkpoint for isomer resolution.
References
-
Bowden, J. A., et al. (2017). Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma. Journal of Lipid Research, 58(12), 2275–2288.[3] [Link]
-
Liebisch, G., et al. (2019). Lipidomics needs more standardization. Nature Metabolism, 1, 745–747. [Link]
-
Cajka, T., & Fiehn, O. (2014).[4] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. [Link]
-
Lipidomics Standards Initiative (LSI). (2023). Guidelines for Lipid Species Quantification. [Link]
-
Holčapek, M., et al. (2015). Lipidomic Analysis of Human Plasma by Supercritical Fluid Chromatography Mass Spectrometry. Analytical Chemistry, 87(16), 8421–8429. [Link]
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- 3. Harmonizing Lipidomics : NIST Interlaboratory Comparison Exercise for Lipidomics using Standard Reference Material 1950 Metabolites in Frozen Human Plasma [oru.diva-portal.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to PKC Binding Affinity: 1-Palmitoyl-2-Oleoylglycerol vs. Dioleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Protein Kinase C Activation by Diacylglycerols
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central hubs in cellular signaling, regulating a vast array of physiological processes from cell proliferation and differentiation to apoptosis.[1] The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG), which is generated at the cell membrane.[2][3] Upon binding to the C1 domain of PKC, DAG recruits the enzyme from the cytosol to the membrane, inducing a conformational change that relieves autoinhibition and initiates downstream signaling cascades.[2][4]
While the role of DAG in PKC activation is well-established, the specific contributions of different molecular species of DAG are often underappreciated. The fatty acid composition of a DAG molecule is a key determinant of its efficacy and selectivity in activating the diverse family of PKC isoforms.[2][5][6] This guide provides an in-depth, objective comparison of the PKC binding and activation profiles of two prominent diacylglycerols: 1-palmitoyl-2-oleoylglycerol (POG) and dioleoylglycerol (DOG), supported by experimental data and detailed methodologies.
Comparative Analysis: 1-Palmitoyl-2-Oleoylglycerol (POG) vs. Dioleoylglycerol (DOG)
The primary structural difference between POG and DOG lies in their fatty acid constituents. POG is a mixed-chain diacylglycerol containing a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated oleic acid (18:1) at the sn-2 position. In contrast, DOG contains two unsaturated oleic acid (18:1) chains at both the sn-1 and sn-2 positions. This seemingly subtle difference in saturation and fatty acid composition has significant implications for their interaction with PKC.
| Feature | 1-Palmitoyl-2-Oleoylglycerol (POG) | Dioleoylglycerol (DOG) | Key Implications for PKC Binding |
| Structure | sn-1: Palmitic Acid (16:0, saturated) sn-2: Oleic Acid (18:1, monounsaturated) | sn-1: Oleic Acid (18:1, monounsaturated) sn-2: Oleic Acid (18:1, monounsaturated) | The presence of a saturated fatty acid in POG may influence its packing in the membrane and its interaction with the C1 domain. |
| PKC Isoform Selectivity | Likely exhibits isoform preference, though less extensively studied than DOG. | Demonstrated to be a potent activator of PKCα and other isoforms.[5] | Unsaturated diacylglycerols are generally more potent activators of PKCα than saturated ones.[5] |
| Potency (PKCα Activation) | Expected to be a potent activator. | K₀.₅ of 0.82 mol% for activation in POPC/POPS vesicles.[7] More effective than 1,3-DOG in promoting PKCα binding to vesicles.[5] | The higher degree of unsaturation in DOG may contribute to greater potency for certain PKC isoforms. |
Expert Insights on the Structural and Functional Differences:
The presence of an unsaturated fatty acid at the sn-2 position is a common feature of physiologically relevant diacylglycerols that are potent PKC activators. Both POG and DOG share this characteristic. However, the saturated fatty acid at the sn-1 position of POG introduces a degree of structural rigidity compared to the two unsaturated chains of DOG. This can influence how the molecule is presented within the lipid bilayer and how it fits into the DAG-binding pocket of the C1 domain.
Studies have shown that unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than their saturated counterparts when tested in mixed micelles and pure phosphoserine vesicles.[5] This suggests that the two oleoyl chains of DOG may confer a higher binding affinity or a more effective conformational change in PKCα compared to the palmitoyl/oleoyl combination of POG. However, it is important to note that these differences can be context-dependent, with the lipid environment of the membrane playing a crucial role.[5]
Signaling Pathway and Experimental Workflows
Canonical PKC Activation Pathway
The activation of conventional PKC isoforms is a multi-step process initiated by the stimulation of cell surface receptors, leading to the activation of Phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and DAG.[8] IP₃ triggers the release of intracellular calcium, which then binds to the C2 domain of PKC, promoting its translocation to the plasma membrane.[8] At the membrane, DAG binds to the C1 domain, leading to the full activation of the kinase.[2]
Experimental Protocol: In Vitro PKC Activity Assay (Radiometric)
This protocol provides a standard method for quantifying PKC activity by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific peptide substrate.
Materials:
-
Purified Protein Kinase C enzyme (specific isoform of interest)
-
1-palmitoyl-2-oleoylglycerol (POG) or dioleoylglycerol (DOG)
-
Phosphatidylserine (PS)
-
[γ-³²P]ATP
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Methodology:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix the desired amounts of POG or DOG and PS in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in assay buffer by vortexing and sonication to create small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add [γ-³²P]ATP to the reaction mixture to a final concentration of 100 µM.
-
Incubate at 30°C for 10-20 minutes.
-
-
Stop the Reaction:
-
Spot a portion of the reaction mixture onto a phosphocellulose paper square.
-
Immediately immerse the paper in a beaker of 75 mM phosphoric acid to stop the reaction.
-
-
Wash and Quantify:
-
Wash the phosphocellulose papers several times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let the papers air dry.
-
Place the dry papers in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC (in pmol/min/µg) by determining the amount of ³²P incorporated into the substrate peptide.
-
Compare the specific activities obtained with POG and DOG at various concentrations to determine their relative potencies.
-
Concluding Remarks for the Field Expert
The choice between 1-palmitoyl-2-oleoylglycerol and dioleoylglycerol as a tool to study PKC activation is not trivial and should be guided by the specific research question and the PKC isoforms of interest. While both are effective activators, the subtle structural differences arising from their fatty acid composition can lead to variations in binding affinity and isoform selectivity.
Dioleoylglycerol, with its two unsaturated oleoyl chains, is generally considered a highly potent activator, particularly for conventional PKC isoforms like PKCα.[5] Its fluid nature within the membrane may facilitate a more efficient interaction with the C1 domain.
1-palmitoyl-2-oleoylglycerol represents a more physiologically common species of DAG. The presence of a saturated fatty acid at the sn-1 position might confer a different type of selectivity, potentially favoring interactions with specific novel PKC isoforms that have distinct lipid-binding requirements.
For drug development professionals, understanding these nuances is critical. Targeting specific PKC isoforms requires a detailed knowledge of how the structure of an activator, such as a DAG mimetic, influences its interaction with the C1 domain. The development of isoform-selective PKC modulators will likely depend on exploiting the subtle differences in the lipid-binding pockets of the various PKC family members.
Ultimately, the self-validating nature of the described experimental protocols allows researchers to empirically determine the most suitable diacylglycerol for their specific cellular model and PKC isoform of interest. By systematically comparing the dose-response curves for PKC activation by POG and DOG, investigators can make an informed decision based on quantitative data, thereby ensuring the scientific rigor of their findings.
References
-
Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. (2020). PubMed. Retrieved from [Link]
-
Sánchez-Piñera, P., Micol, V., Corbalán-García, S., & Gómez-Fernández, J. C. (1999). A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. Biochemical Journal, 337(Pt 3), 387–395. Retrieved from [Link]
-
Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells. (1988). PubMed. Retrieved from [Link]
-
Newton, A. C. (2010). Lipid activation of protein kinases. The Journal of Lipid Research, 51(9), 2269–2277. Retrieved from [Link]
-
Nishizuka, Y. (1988). Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 320(1199), 363–374. Retrieved from [Link]
-
Griner, E. M., & Kazanietz, M. G. (2021). Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks. International Journal of Molecular Sciences, 22(10), 5245. Retrieved from [Link]
-
de la Cruz, M. J., et al. (2024). Opposite Effects of Diacylglycerol and Phosphatidic Acid in the Modulation of the Plasma Membrane Ca 2+ -ATPase from Kidney Proximal Tubules: A Regulatory Role for Diacylglycerol Kinase in Calcium Homeostasis?. MDPI. Retrieved from [Link]
-
Katti, P. S., & Igumenova, T. I. (2021). Reactivity of Thiol-Rich Zn Sites in Diacylglycerol-Sensing PKC C1 Domain Probed by NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 706821. Retrieved from [Link]
-
Topham, M. K., & Prescott, S. M. (2001). Association of diacylglycerol kinase ζ with protein kinase C α. The Journal of Cell Biology, 152(6), 1135–1143. Retrieved from [Link]
-
Gómez-Fernández, J. C., & Corbalán-García, S. (2002). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 19(2), 89–98. Retrieved from [Link]
-
Samuel, V. T., & Shulman, G. I. (2012). Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance. Cell Metabolism, 15(5), 574–585. Retrieved from [Link]
-
Ali, A. S., et al. (2022). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 23(21), 13188. Retrieved from [Link]
-
Goldberg, E. M., & Zidovetzki, R. (1998). Synergistic Effects of Diacylglycerols and Fatty Acids on Membrane Structure and Protein Kinase C Activity. Biochemistry, 37(16), 5623–5632. Retrieved from [Link]
-
Balciunaite, E., et al. (2005). The timing and extent of activation of diacylglycerol-responsive protein kinase-cs determines their ability to inhibit or promote platelet-derived growth factor-dependent DNA synthesis. The Journal of Biological Chemistry, 280(14), 14106–14116. Retrieved from [Link]
-
Kular, J. K., & Casarotto, M. G. (2011). Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation. The Journal of Biological Chemistry, 286(43), 37199–37209. Retrieved from [Link]
-
Purves, D., et al. (Eds.). (2001). Diacylglycerol. In Neuroscience (2nd ed.). Sinauer Associates. Retrieved from [Link]
-
Calcium signaling. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Slater, S. J., et al. (2001). Protein kinase C expression and activity after global incomplete cerebral ischemia in dogs. Stroke, 32(6), 1399–1406. Retrieved from [Link]
-
Corbalan-Garcia, S., et al. (2003). Dependence of PKCa activation on DOG. ResearchGate. Retrieved from [Link]
-
Kalappurakkal, H., et al. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Proceedings of the National Academy of Sciences, 117(14), 7793–7802. Retrieved from [Link]
-
Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. (2024). MDPI. Retrieved from [Link]
-
Protein kinase C expression and subcellular distribution in chronic myocardial ischemia. Comparison of two different canine models. (2001). PubMed. Retrieved from [Link]
-
Malaisse, W. J., et al. (1985). Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol. Biochemical and Biophysical Research Communications, 129(1), 1–7. Retrieved from [Link]
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- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effects of diacylglycerols and fatty acids on membrane structure and protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium signaling - Wikipedia [en.wikipedia.org]
validation of neutral loss scan methods for profiling diacylglycerol species
Executive Summary
Diacylglycerols (DAGs) are pivotal lipid intermediates, functioning as both membrane structural components and potent secondary messengers (e.g., PKC activation).[1] However, their analysis via Mass Spectrometry (MS) is fraught with a critical liability: source fragmentation of Triacylglycerols (TAGs). [1]
Since TAGs are often
This guide objectively compares Neutral Loss (NL) Scanning against Multiple Reaction Monitoring (MRM) and High-Resolution Mass Spectrometry (HRMS) .[1] It establishes a self-validating protocol to ensure that the DAGs you profile are biological realities, not analytical artifacts.
Part 1: The Analytical Challenge (The "Ghost" DAG)
Before comparing methods, we must define the failure mode.[1] In electrospray ionization (ESI) with ammonium acetate (the standard for neutral lipids), DAGs and TAGs form ammoniated adducts:
The danger lies in the lability of the TAG ester bond.[1]
-
True DAG Signal:
-
False DAG Signal:
If your method relies solely on mass filtration without chromatographic separation, a significant portion of your "DAG profile" may actually be fragmented TAGs.[1]
Part 2: Methodological Comparison
The following table contrasts the three primary approaches for DAG profiling.
Table 1: Comparative Performance Matrix
| Feature | Neutral Loss Scan (NL) | Targeted MRM (QqQ) | HRMS (Q-TOF/Orbitrap) |
| Primary Utility | Class-specific screening & discovery.[1] | Absolute quantitation & high sensitivity. | Untargeted lipidomics & structural elucidation.[1] |
| Scan Mechanism | Q1 and Q3 scan simultaneously with a fixed mass offset (e.g., NL 35 or NL Fatty Acid). | Q1 selects precursor; Q3 selects specific fragment (static). | Full scan MS1 + Data Dependent MS2 (simulated NL). |
| Sensitivity | Moderate (scanning reduces duty cycle).[1] | High (Duty cycle focused on targets). | Moderate to High (depends on scan speed).[1] |
| Specificity | Medium. Prone to isobaric overlap if resolution is low.[1] | High. Specific precursor/product pairs reduce noise.[1] | Very High. Exact mass resolves isobars (e.g., ether lipids).[1] |
| TAG Interference | High Risk. Requires rigorous LC separation.[1] | Medium Risk. Requires selection of unique transitions.[1] | Low Risk. Post-acquisition filtering can identify TAG precursors.[1] |
| Throughput | High (Direct Infusion possible, but risky).[1] | Medium (Requires LC elution windows).[1] | Medium (Data processing heavy). |
Part 3: Deep Dive – The Neutral Loss Mechanism[1]
To validate an NL method, you must understand the chemistry of the transition.[1]
The Generic DAG Scan (NL 35)
When analyzing DAGs as ammonium adducts (
-
Transition:
[1] -
Net Neutral Loss: 35 Da.[1]
-
Pros: Detects all DAG species in a single run.
-
Cons: Highly non-specific. Fragments of TAGs and phospholipids also undergo this loss.[1]
The Fatty Acid Scan (NL of FA + 17)
A more robust validation method scans for the loss of a specific fatty acid moiety (as a neutral acid + ammonia).[1]
-
Transition:
-
Utility: If you scan for NL 273 (Palmitic acid +
), you specifically detect all DAGs containing a 16:0 chain.[1]
Visualization: The Fragmentation Pathway
The following diagram illustrates the ionization and fragmentation logic, highlighting the critical interference point.
Figure 1: The "Ghost DAG" Pathway. Note how the TAG fragment (red path) mimics a DAG ion, creating false positives if not separated chromatographically.[1]
Part 4: The Validation Protocol (Self-Validating System)
To ensure scientific integrity, do not run samples without this 3-step validation workflow.
Step 1: The "TAG Interference Check" (Mandatory)
Before running biological samples, you must quantify the extent of source fragmentation.[1]
-
Prepare a Pure Standard: Purchase a pure Triolein (TAG 18:0/18:0/18:0) standard.[1] Ensure it is free of DAG impurities (check via TLC if necessary).[1]
-
Infuse/Inject: Run this standard using your DAG Neutral Loss method.
-
Analyze: Any signal detected in the DAG mass range (e.g., m/z 600–700) is an artifact.[1]
-
Calculate Cross-Talk:
-
Acceptance Criteria: If Interference > 5%, you must use LC separation to resolve TAGs from DAGs.[1]
-
Step 2: Chromatographic Separation
Direct infusion (Shotgun) is discouraged for DAGs due to the issue above. Use a Reverse-Phase (C18) or HILIC method.[1]
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 100mm).[1]
-
Mobile Phase:
-
Validation: DAGs elute earlier than TAGs on C18. Ensure baseline resolution between the DAG region and the TAG region.
Step 3: Linearity and Dynamic Range
DAGs exist at low physiological concentrations.[1]
-
Curve: Prepare a 7-point dilution series of a DAG mix (e.g., DAG 16:0/18:1) from 1 nM to 10 µM.[1]
-
Matrix Spike: Spike these standards into a "blank" matrix (e.g., stripped plasma or charcoaled serum) to account for ion suppression.[1]
-
Adduct Stability: Monitor the ratio of
vs. .[1] Sodium adducts do not undergo the specific Neutral Loss of 35 Da as efficiently as ammonium adducts, potentially leading to signal loss if salt contamination is high.[1]
Part 5: Workflow Visualization
The following diagram outlines the validated workflow for analyzing DAGs using Neutral Loss scanning.
Figure 2: Validated Workflow. The LC Separation step (Red) is the primary firewall against false positives.[1]
References
-
LIPID MAPS® Lipidomics Methods. Glycerolipids: LC-MS Analysis of Neutral Glycerolipids.[1][2] [Link]
-
Murphy, R. C. Lipidomic Analysis of Glycerolipids.[1][3] AOCS Lipid Library.[1] [Link]
-
Han, X., & Gross, R. W. (2001).[1] Quantitative analysis of cellular lipids by electrospray ionization mass spectrometry.[1][4] (Foundational text on Shotgun Lipidomics and NL scanning). [Link]
-
Holčapek, M., et al. (2015).[1][5] Determination of triacylglycerol regioisomers using differential mobility spectrometry. (Discusses adduct formation and separation). [Link]
-
SCIEX Technical Note. Powerful Scan Modes of QTRAP® System Technology. (Explains the mechanics of NL vs MRM scanning). [Link]
Sources
Technical Guide: Reference Profiling of 1-Palmitoyl-2-Oleoylglycerol (DAG 16:0/18:1) in Metabolic Disease Models
Executive Summary
1-Palmitoyl-2-oleoylglycerol (1,2-DAG 16:0/18:1) is a distinct diacylglycerol species containing palmitic acid (C16:[1]0) at the sn-1 position and oleic acid (C18:1) at the sn-2 position.[2][3] In the context of metabolic syndrome, it is not merely a structural lipid but a potent bioactive second messenger.[4]
Elevated intracellular levels of sn-1,2-DAGs are causally linked to lipid-induced insulin resistance in skeletal muscle and liver. This guide provides reference benchmarks for researchers utilizing DAG 16:0/18:1 as a biomarker or standard in High-Fat Diet (HFD) and genetic (ob/ob, db/db) mouse models. It contrasts high-resolution LC-MS/MS quantification against lower-specificity enzymatic alternatives.
Part 1: Scientific Rationale & Mechanism of Action
The Lipotoxicity Axis
The accumulation of DAG 16:0/18:1 is a hallmark of "lipotoxicity"—the ectopic storage of lipids in non-adipose tissue. Unlike triglycerides (TAG), which are generally inert storage vessels, 1,2-DAGs are signaling-active.
Mechanism:
-
Accumulation: Saturated fatty acids (Palmitate) and mono-unsaturated fats (Oleate) drive the de novo synthesis of DAG 16:0/18:1 via the glycerol-3-phosphate pathway.
-
Activation: This specific DAG species translocates to the plasma membrane, where it allosterically activates Novel Protein Kinase C isoforms (PKC
in muscle; PKC in liver). -
Inhibition: Activated PKC phosphorylates the Insulin Receptor Substrate-1 (IRS-1) on serine residues (e.g., Ser1101), preventing its tyrosine phosphorylation and blocking downstream PI3K-Akt signaling.
Visualization: The DAG-PKC-Insulin Resistance Pathway
Figure 1: The molecular pathway linking DAG 16:0/18:1 accumulation to insulin resistance. Red nodes indicate pathological checkpoints.
Part 2: Comparative Reference Values
The following data aggregates findings from validated lipidomics studies (e.g., Shulman et al., Han et al.) comparing healthy C57BL/6 mice against diabetic models.
Table 1: Reference Ranges for DAG 16:0/18:1
Note: Absolute values vary by extraction efficiency. Fold-change is the most reliable metric.
| Tissue | Model | Condition | Fold Change (vs Control) | Est. Relative Abundance | Physiological Context |
| Liver | ob/ob (Leptin deficient) | 4-Month (Insulin Resistant) | ~16x Increase | High (Major Species) | 34:1 DAG species in ob/ob liver is ~97.5% 16:0/18:[5]1. Correlates with severe hepatic steatosis. |
| Liver | NAFLD (HFD) | 16-Week High Fat Diet | ~2.5x (Membrane) ~500x (Lipid Droplet) | High | Critical distinction: Massive accumulation in Lipid Droplets (inert) vs. moderate increase in membrane (signaling active). |
| Skeletal Muscle | C57BL/6 | 3-Day High Fat Diet | ~2-3x Increase | Moderate | Rapid accumulation precedes weight gain. Associated with reduced mitochondrial oxidative phosphorylation efficiency.[6] |
| Skeletal Muscle | db/db | Type 2 Diabetic | ~2-4x Increase | Moderate | Chronic elevation sustains PKC |
Key Interpretive Insights
-
The "34:1" Dominance: In mass spectrometry, the precursor ion for DAG 34:1 (total carbons:double bonds) is often the most abundant signal in diabetic liver. Isomeric analysis confirms this is predominantly 16:0/18:1 (>90%) rather than 18:0/16:1.[5]
-
Compartmentalization Matters: Total tissue DAG levels may be misleading. In NAFLD, the vast majority of DAG 16:0/18:1 is sequestered in Lipid Droplets (LDs). Only the fraction at the plasma membrane drives insulin resistance.
Part 3: Methodological Comparison (Alternatives)
When quantifying 1-palmitoyl-2-oleoylglycerol, researchers must choose between specificity (LC-MS) and throughput (Enzymatic).
Option A: Targeted LC-MS/MS (The Gold Standard)
-
Target: Specific molecular species (e.g., 16:0/18:1).[7][8][9]
-
Differentiation: Distinguishes sn-1,2-DAG (active) from sn-1,3-DAG (inactive).
-
Performance: High sensitivity (pmol range). Essential for mechanistic studies.
-
Requirement: Requires stable isotope internal standards (e.g., DAG 16:0/18:1-d5).
Option B: Enzymatic Kinase Assays (The Alternative)
-
Target: Total DAG content.
-
Mechanism: Uses DAG Kinase to convert all DAGs to Phosphatidic Acid (
P-labeled). -
Performance: Low Specificity. Cannot distinguish between benign species (e.g., 18:0/20:4) and lipotoxic species (16:0/18:1).
-
Verdict: Not recommended for modern lipotoxicity research as it masks species-specific effects.
Part 4: Experimental Protocol (Self-Validating)
Objective: Quantify 1-palmitoyl-2-oleoylglycerol in mouse liver/muscle while preventing isomerization.
Critical Causality: The Isomerization Trap
sn-1,2-DAGs are thermodynamically unstable and spontaneously isomerize to sn-1,3-DAGs (acyl migration) in protic solvents or acidic conditions. 1,3-DAGs do not activate PKC.
-
Control: Keep samples on ice. Avoid strong acids. Analyze immediately.
Workflow Diagram
Figure 2: Quantitative Lipidomics Workflow. Internal standardization prior to extraction is mandatory for accuracy.
Step-by-Step Protocol
-
Homogenization:
-
Homogenize 50mg frozen tissue in ice-cold methanol containing 500 pmol of DAG 16:0/18:1-d5 (Internal Standard).
-
Why: Adding IS immediately corrects for extraction losses and ionization suppression.
-
-
Extraction (Modified Bligh & Dyer):
-
Add Chloroform (CHCl3) to reach a ratio of 1:1:0.9 (MeOH:CHCl3:Buffer).
-
Vortex 30s.[10] Centrifuge at 3000xg for 5 min.
-
Note: MTBE extraction is a valid alternative for high-throughput but Folch/Bligh & Dyer is preferred for DAG recovery in liver.
-
-
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).
-
Mobile Phase: Isocratic elution or shallow gradient with Acetonitrile/Isopropanol.
-
Separation: 1,2-DAG elutes after 1,3-DAG in many systems, or can be distinguished by MS/MS ratios.
-
-
Mass Spectrometry (MS/MS):
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transition: Monitor the neutral loss of the fatty acid.[5]
-
Example: Precursor [M+NH4]+ -> Product [M-RCOOH]+.
-
-
Validation: The ratio of the loss of Palmitate (sn-1) vs Oleate (sn-2) confirms the regio-isomer structure.
-
References
-
Shulman, G. I. (2018). Mechanisms of Insulin Action and Insulin Resistance. Physiological Reviews.
-
Erion, D. M., & Shulman, G. I. (2010).[11] Diacylglycerol-mediated insulin resistance.[11][12] Nature Medicine.[11]
-
Han, X., et al. (2014).[13] Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Analytical Chemistry.
-
JutHE, N., et al. (2019). A New Targeted Lipidomics Approach Reveals Lipid Droplets in Liver... as a Repository for Diacylglycerol. MDPI Cells.
-
Larkin, G., et al. (2021). Short-Term High-Fat Feeding...[13] Triggers Mitophagy Response in Skeletal Muscle of Mice.[6] Frontiers in Physiology.
Sources
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- 4. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
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- 13. mdpi.com [mdpi.com]
Cross-Validation of NMR and MS Methods for Diacylglycerol Purity Analysis
Executive Summary: The Isomerization Challenge
Diacylglycerols (DAGs) are critical lipid intermediates in the biosynthesis of triacylglycerols (TAGs) and phospholipids, and they function as potent second messengers activating Protein Kinase C (PKC). However, for researchers and drug developers, DAGs present a unique analytical failure mode: acyl migration .
Under standard laboratory conditions (and accelerated by heat, silica chromatography, or protic solvents), 1,2-diacyl-sn-glycerols (biologically active) isomerize into 1,3-diacyl-sn-glycerols (thermodynamically stable but biologically distinct).
-
The Problem: Standard LC-MS methods often struggle to separate these regioisomers completely or suffer from differential ionization efficiencies.
-
The Solution: A cross-validated workflow where qNMR (Quantitative Nuclear Magnetic Resonance) establishes absolute molar purity and regioisomer ratios, while LC-MS/MS resolves molecular speciation and trace impurities.
This guide details a self-validating protocol to ensure data integrity in DAG analysis.
Method A: qNMR – The Primary Reference[1]
qNMR is the "gold standard" for this application because it is inherently quantitative. The signal intensity is directly proportional to the number of nuclei, independent of the chemical structure's ionization potential.
Mechanism of Action
By utilizing the distinct chemical environments of the glycerol backbone protons,
| Feature | 1,2-DAG Isomer | 1,3-DAG Isomer |
| Thermodynamics | Kinetic product (Unstable) | Thermodynamic product (Stable) |
| Diagnostic Signal ( | Methine proton ( | Methine proton ( |
| Quantification Basis | Integration of | Integration of |
Advantages & Limitations
-
Pros: Absolute quantification (SI-traceable), non-destructive, no response factor calibration needed.
-
Cons: Low sensitivity (requires mg-level sample), spectral overlap in complex biological matrices.
Method B: LC-MS/MS – The High-Sensitivity Screen
While NMR provides the "bulk" truth, Mass Spectrometry (LC-MS) provides the "molecular" truth. It identifies the specific fatty acyl chains (e.g., 16:0/18:1 vs. 18:0/18:1) that NMR averages out.
Mechanism of Action
DAGs are neutral lipids and ionize poorly compared to phospholipids. The method relies on adduct formation (typically
-
Ionization: ESI(+) with Ammonium Acetate.
-
Fragmentation: Neutral loss scanning (loss of fatty acid + NH
) allows identification of specific acyl chains.
Advantages & Limitations
-
Pros: Extreme sensitivity (picomole range), resolves complex mixtures of DAG species.
-
Cons: Response Factor Variation. A saturated DAG (e.g., 16:0/16:0) ionizes differently than a polyunsaturated DAG (e.g., 20:4/20:4), making absolute quantification unreliable without isotopically labeled internal standards for every species.
The Cross-Validation Protocol
To ensure scientific integrity, we do not rely on a single method. Instead, we use qNMR to "value assign" a reference material, which then calibrates the LC-MS method.
Workflow Diagram
Caption: Integrated workflow where qNMR establishes the quantitative baseline to correct LC-MS response factors.
Experimental Methodologies
Protocol A: Absolute Purity by H-qNMR
Objective: Determine mass purity and 1,2/1,3 isomer ratio.
-
Internal Standard Selection: Use 1,3,5-trimethoxybenzene or TCNB (2,3,5,6-tetrachloronitrobenzene) . These are non-hygroscopic and have signals in the aromatic region (6-8 ppm), distinct from lipid signals.
-
Sample Preparation:
-
Weigh ~10 mg of DAG sample (precision
0.01 mg). -
Weigh ~5 mg of Internal Standard (precision
0.01 mg). -
Dissolve both in 600
L CDCl (Chloroform-d). -
Note: Avoid Methanol-d4 if possible, as protic solvents can accelerate acyl migration during storage.
-
-
Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1):
60 seconds (must be of the slowest relaxing nucleus). -
Scans: 16 or 32 (sufficient for mg quantities).
-
Temperature: 298 K.
-
-
Data Analysis:
-
Integrate the Internal Standard signal (set to calibrated proton count).
-
Integrate the 1,2-DAG methine (~5.08 ppm, quintet).
-
Integrate the 1,3-DAG methine (~4.10 ppm, quintet).
-
Calculate mass purity using the standard qNMR equation [1].
-
Protocol B: Speciation by LC-MS/MS
Objective: Identify acyl chain composition and trace impurities.
-
Mobile Phase:
-
A: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate.
-
Note: Ammonium Acetate is required to drive
adduct formation [2].[1]
-
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 100 mm.
-
Gradient: 40% B to 99% B over 15 minutes.
-
MS Settings (ESI Positive):
Comparative Data Summary
The following table illustrates why cross-validation is necessary. This data represents a hypothetical analysis of a synthesized "1,2-Dioleoyl-sn-glycerol" standard.
| Parameter | qNMR Result | LC-MS Result (Uncorrected) | Combined Insight |
| Total DAG Purity | 98.5% (Absolute) | 99.9% (Area %) | MS overestimates purity by missing non-ionizable impurities (e.g., residual solvents). |
| 1,2-DAG Content | 92.0% | 95.0% | MS often fails to fully resolve the 1,3-isomer shoulder, overestimating the active isomer. |
| 1,3-DAG Content | 6.5% | 4.0% | NMR confirms significant acyl migration has occurred. |
| Acyl Chain ID | Indistinguishable | 18:1 / 18:1 | MS confirms the chains are Oleic acid (no 18:0 or 18:2 contamination). |
The Isomerization Logic
Understanding the shift from 1,2-DAG to 1,3-DAG is vital for interpreting the data.
Caption: Thermodynamic drift from 1,2-DAG to 1,3-DAG via acyl migration.
References
-
Simova, S., et al. (2022). Quantitative NMR (qNMR) spectroscopy in the analysis of organic compounds. ISO 24583:2022.[4]
-
Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometry of lipids. Mass Spectrometry Reviews, 30(4), 579-599.
-
Li, L., et al. (2014). Distinguishing 1,2- and 1,3-diacylglycerol isomers by liquid chromatography/mass spectrometry. Journal of Lipid Research.
-
Vlahov, G. (2006). 13C Nuclear Magnetic Resonance Spectroscopy to Determine the Structure of Diacylglycerols. Journal of Agricultural and Food Chemistry.
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A Researcher's Guide to Diacylglycerol Signaling: Unpacking the Influence of Fatty Acid Chain Length
Introduction: Beyond a Simple Lipid Intermediate
Diacylglycerol (DAG) is far more than a simple intermediate in lipid metabolism; it is a critical second messenger that orchestrates a vast array of cellular processes, from cell growth and proliferation to immune responses and neurotransmission.[1] Generated transiently at cellular membranes, DAG exerts its influence by recruiting and activating a specific set of effector proteins, most notably the Protein Kinase C (PKC) family.[2] However, the cellular pool of DAG is not a single molecular entity. It is a complex mixture of species differing in the length and saturation of their two fatty acid acyl chains. This structural diversity raises a pivotal question for researchers in cell signaling and drug development: Does the fatty acid chain length of DAG dictate its signaling potency and specificity?
This guide provides an in-depth comparison of how fatty acid chain length impacts the biophysical properties and signaling functions of DAG. We will explore the causality behind experimental choices for studying this phenomenon and provide validated protocols to empower your research.
The Biophysical Imperative: How Acyl Chains Dictate Membrane Behavior
The signaling function of DAG is inextricably linked to its behavior within the lipid bilayer. The fatty acid chains are not passive anchors; they are active determinants of the molecule's orientation, mobility, and interaction with the membrane environment.
-
Membrane Insertion and Dynamics: Short-chain DAGs (e.g., with 8-10 carbons) are more water-soluble and can be readily added to cell culture media to artificially elevate intracellular DAG levels. However, their biophysical behavior differs significantly from endogenous long-chain DAGs. Long-chain DAGs, particularly those with unsaturated acyl chains, are more hydrophobic and reside stably within the membrane. Studies have shown that increasing the length and unsaturation of DAG's acyl chains can subtly alter membrane curvature, which can influence membrane fusion and the localization of other proteins.[3][4]
-
Transbilayer Movement (Flip-Flop): The rate at which DAG moves between the inner and outer leaflets of the plasma membrane is influenced by its acyl chain composition. Research suggests that DAGs with a higher degree of unsaturation and longer acyl chains can exhibit faster trans-bilayer movement and turnover rates.[5] This kinetic property is crucial, as it dictates the duration and spatial confinement of the signal. A DAG species that flips rapidly might produce a more transient and localized signal compared to one that is kinetically trapped in the inner leaflet.
-
Phase Behavior: At high concentrations, DAG can induce the formation of non-lamellar lipid phases, which can significantly disrupt membrane structure and function.[6][7] The propensity to form these structures is influenced by the geometry of the DAG molecule, which is in turn determined by the length and saturation of its fatty acid tails.[6]
Differential Activation of Key Signaling Effectors
The ultimate test of DAG's potency is its ability to recruit and activate downstream effector proteins. The acyl chain composition of DAG plays a significant, though complex, role in this process.
Protein Kinase C (PKC) Family
PKC isozymes are the most well-characterized DAG effectors. They are recruited to the membrane by binding to DAG via their conserved C1 domains.[2] While it was once thought that chain length was not a critical factor for activation, evidence now suggests a more nuanced relationship.[8]
-
Isoform Specificity: Different PKC isoforms can exhibit varied responses to different DAG species.[8] For instance, DAGs with polyunsaturated fatty acids in the sn-2 position may show specificity for certain PKC isoenzymes.[8] This suggests that the specific shape and biophysical properties conferred by different acyl chains can be "read" by the C1 domains of different PKC isoforms, leading to differential activation.
-
Role of Membrane Fluidity: The activation of PKC by DAG is highly dependent on the physical state of the membrane. Saturated and unsaturated DAGs have similar capacities to activate PKC when the membrane is in a fluid state.[8] This highlights the importance of considering the entire lipid context, not just the DAG species in isolation.
-
Competition and Calcium: In living cells, different PKC isoforms compete for binding to the available pool of DAG. Conventional PKCs (e.g., PKCα) also require calcium for membrane association. A rise in intracellular calcium can allow conventional PKCs to outcompete novel PKCs (e.g., PKCε) for DAG binding, even if the novel isoforms have a higher intrinsic affinity for a particular DAG species.[9]
Diacylglycerol Kinases (DGKs)
DGKs are the "off-switches" for DAG signaling, phosphorylating DAG to produce phosphatidic acid (PA), another important signaling lipid.[10][11] This enzymatic conversion terminates the DAG signal. Crucially, DGK isoforms exhibit distinct substrate specificities based on the fatty acid composition of DAG.
-
Acyl Chain Preference: DGKε, for example, plays a key role in the phosphatidylinositol (PI) cycle and shows a strong preference for DAG species containing an arachidonoyl (20:4) chain at the sn-2 position and a stearoyl (18:0) chain at the sn-1 position.[12]
-
Membrane Morphology Dependence: The substrate specificity of some DGKs can be influenced by the physical shape of the membrane. DGKα, for instance, shows little specificity in flat model membranes but develops a preference for palmitic acid-containing DAG in curved membrane structures.[13] This suggests that the cellular location of DAG generation (e.g., at sites of high membrane curvature) can influence which DGK isoform is responsible for terminating the signal.
Other DAG Effectors: RasGRPs and Beyond
DAG signaling is not limited to PKC. Other C1 domain-containing proteins are also crucial players.
-
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins provide a direct link between DAG and the activation of Ras and Rap1 small GTPases.[14][15] Like PKCs, the C1 domains of RasGRPs can show specificity for different DAG pools. For example, the C1 domain of RasGRP1 appears to bind strongly to saturated DAG, while the C1 domains of PKCθ act as a sensor for polyunsaturated DAG at the plasma membrane.[14] This differential localization helps to explain their distinct functional roles in T-cell activation.[14][16]
-
Munc13, Chimaerins: These families of proteins, involved in vesicle priming and Rac GTPase signaling respectively, also contain DAG-binding C1 domains and contribute to the complexity of cellular responses to DAG.[11]
Comparative Data on DAG Analog Potency
To provide a clearer picture, the following table summarizes qualitative and quantitative findings from the literature on the properties and effects of different DAG species.
| DAG Species | Acyl Chain Characteristics | Key Biophysical/Signaling Properties |
| Short-Chain (e.g., DiC8, DiC10) | Saturated, 8-10 carbons | Relatively water-soluble, allowing for easy addition to cells. Can activate PKC but may not fully mimic endogenous DAGs.[8] Induces significant membrane curvature.[3][4] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Mixed; one long unsaturated (18:1), one very short (2:0) | A commonly used synthetic analog due to its cell permeability and ability to activate PKC.[2] |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Long, monounsaturated (18:1) at both positions | A physiologically relevant species. In simulations, it reaches higher levels in the inner plasma membrane leaflet compared to SAG or SOG.[17] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Mixed; one long saturated (18:0), one long polyunsaturated (20:4) | A major endogenous species, particularly in the brain.[2] It is a preferred substrate for DGKε.[12] Slower trans-bilayer movement may prolong its signaling duration.[17] |
Visualizing the DAG Signaling Hub
The following diagram illustrates the central role of DAG in cell signaling and highlights the key proteins whose function is modulated by its acyl chain composition.
Caption: Experimental workflow for comparing DAG analog potency.
Implications for Research and Drug Development
Understanding the structure-activity relationship of DAG is not merely an academic exercise. It has profound implications:
-
Tool Compound Selection: Researchers must choose DAG analogs for cell stimulation experiments wisely. A short-chain, soluble DAG might be convenient, but it may not activate the same signaling pathways or with the same kinetics as the endogenous, long-chain species generated by receptor stimulation.
-
Therapeutic Targeting: Many diseases, including cancer and metabolic disorders like type 2 diabetes, are associated with aberrant DAG signaling. [1][18]The development of drugs that target specific DGK or PKC isoforms could offer new therapeutic avenues. A detailed understanding of how these enzymes recognize specific DAG species is essential for designing potent and selective inhibitors or activators. For example, inhibiting a specific DGK isoform could prolong the signal from a particular pool of DAG, which might be beneficial in immunotherapy contexts. [11]
Conclusion
The fatty acid composition of diacylglycerol is a critical determinant of its signaling potency and specificity. Chain length and saturation govern the molecule's biophysical behavior within the membrane, which in turn dictates its interaction with a host of effector proteins. The simple model of DAG as a generic activator has given way to a more complex and elegant paradigm where a spectrum of DAG species can elicit distinct, context-dependent cellular responses. For researchers and drug developers, appreciating this complexity is the key to accurately interpreting experimental data and designing next-generation therapeutics that can precisely modulate this vital signaling network.
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Almena, M., & Mérida, I. (2011). Diacylglycerols as activators of protein kinase C (Review). Taylor & Francis Online. [Link]
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Agranoff, B. W., & Fisher, S. K. (n.d.). Diacylglycerol. Basic Neurochemistry - NCBI Bookshelf. [Link]
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Aris, M., et al. (2021). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. MDPI. [Link]
-
Szewczyk, N. J., et al. (2010). Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans. Journal of Clinical Investigation. [Link]
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Mihailovska, E., et al. (2021). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and Molecular Life Sciences. [Link]
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Leikin, S., & Zimmerberg, J. (1995). The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature. PubMed. [Link]
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Leikin, S., & Zimmerberg, J. (1995). The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature. PMC - NIH. [Link]
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Lopes, C. P., et al. (2024). Opposite Effects of Diacylglycerol and Phosphatidic Acid in the Modulation of the Plasma Membrane Ca2+-ATPase from Kidney Proximal Tubules: A Regulatory Role for Diacylglycerol Kinase in Calcium Homeostasis? MDPI. [Link]
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Gerhard, F., et al. (2021). Quantifying single-cell diacylglycerol signaling kinetics after uncaging. PMC - NIH. [Link]
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Newton, A. C. (2005). The biology and biochemistry of diacylglycerol signalling. EMBO reports. [Link]
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Graber, Z. T., et al. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. PNAS. [Link]
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Carrasco, S., & Merida, I. (2004). Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes. Molecular Biology of the Cell. [Link]
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Torres-Maravilla, E., et al. (2024). Enteric Infections, Dysbiosis, and Metabolic Dysfunction: The Role of Diarrheagenic Pathogens in Insulin Resistance. MDPI. [Link]
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Stone, J. C. (2011). Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells. Genes & Cancer. [Link]
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Lung, M., et al. (2011). Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle. FEBS Letters. [Link]
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Goñi, F. M., & Alonso, A. (1999). Physiological levels of diacylglycerols in phospholipid membranes induce membrane fusion and stabilize inverted phases. Biochemistry. [Link]
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Irie, K., et al. (2004). Diacylglycerol kinase ι regulates Ras guanyl-releasing protein 3 and inhibits Rap1 signaling. PNAS. [Link]
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Ammit, A. J., & Moir, L. M. (2021). Diacylglycerol kinase is a keystone regulator of signaling relevant to the pathophysiology of asthma. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
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Wang, L., et al. (2024). DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies. Signal Transduction and Targeted Therapy. [Link]
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Merida, I., et al. (2005). The biology and biochemistry of diacylglycerol signalling: Meeting on Molecular Advances in Diacylglycerol Signalling. ResearchGate. [Link]
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Roose, J. P., et al. (2005). A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells. Molecular and Cellular Biology. [Link]
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Schmidt, M. H., & Stukey, J. (2022). Physiological Functions of Phospholipid:Diacylglycerol Acyltransferases. Oxford Academic. [Link]
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Al-Hayali, S., et al. (2018). A novel live cell assay to measure diacylglycerol lipase α activity. Biochemical Society Transactions. [Link]
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Hart, M., et al. (2015). DAG has the potential to activate Rasgrp1 and stimulate increased RasGTP production in T-ALL. ResearchGate. [Link]
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Vanni, S., et al. (2019). Local accumulation of diacylglycerol alters membrane properties nonlinearly due to its transbilayer activity. Communications Chemistry. [Link]
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del Campo, M., et al. (2022). Membrane morphology determines diacylglycerol kinase α substrate acyl chain specificity. Journal of Biological Chemistry. [Link]
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Mérida, I., et al. (2008). Diacylglycerol, when simplicity becomes complex. Trends in Cell Biology. [Link]
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- 9. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]
- 11. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane morphology determines diacylglycerol kinase α substrate acyl chain specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-Palmitoyl-2-oleoylglycerol
Executive Summary & Chemical Profile
1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a diacylglycerol (DAG) analogue commonly used to study Protein Kinase C (PKC) activation and lipid signaling pathways.[1][2][3] While the pure lipid is biologically benign and non-toxic, it is frequently supplied or dissolved in organic solvents (e.g., Chloroform, Methanol) which dictates the disposal protocol.[3]
Crucial Directive: Do not classify waste based solely on the lipid. You must classify based on the solvent system and biological contamination status .
Chemical Identifiers
| Property | Detail |
| Chemical Name | 1-Palmitoyl-2-oleoyl-sn-glycerol |
| Common Abbreviation | POG, DAG (16:0/18:[1][2][3][4]1) |
| CAS Number | 29541-66-0 (sn-isomer); 3123-73-7 (racemic) |
| Physical State | Waxy solid or oil (pure); Liquid (in solvent) |
| Primary Hazard | Low (Pure); High (if in Chloroform/Methanol) |
Hazard Assessment & Waste Classification
Effective disposal requires understanding the "Causality of Hazard." The lipid itself poses a plumbing risk (clogging), while the solvent poses a toxicity/flammability risk.
A. The Pure Substance (Solid/Powder)
-
Operational Risk: Lipophilic nature means it will adhere to pipes, leading to "fatbergs" and plumbing blockages.
-
Disposal Route: Solid Chemical Waste (Incineration recommended). NEVER flush down the drain.
B. Solvated Forms (The Critical Risk)
Most research grade POG is supplied in Chloroform or Methanol .
-
Chloroform: Carcinogenic, volatile, and hepatotoxic.[3] EPA Waste Code: D022 (Toxic), F002. [3]
-
Methanol: Highly Flammable and toxic. EPA Waste Code: F003 (Ignitable). [1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Expired/Excess Pure Solids
-
Context: You have a vial of lyophilized powder that has oxidized or is no longer needed.
-
Containment: Keep the lid tightly closed. Do not empty the vial.
-
Labeling: Apply a "Non-Hazardous Chemical Waste" label. Explicitly write: 1-Palmitoyl-2-oleoylglycerol (Solid Lipid).
-
Segregation: Place in the solid waste drum destined for incineration.
-
Prohibition: Do not throw in regular trash unless explicitly authorized by your facility's EHS, as it can be confused with hazardous chemical salts.
Scenario B: Disposal of Organic Solutions (Stock Solutions)
-
Context: You have POG dissolved in Chloroform or Methanol.
-
Identification: Determine if the solvent is Halogenated (Chloroform, Methylene Chloride) or Non-Halogenated (Methanol, Ethanol, DMSO).[3]
-
Segregation (Critical):
-
If Chloroform: Pour into the Halogenated Waste carboy.
-
If Methanol/Ethanol: Pour into the Non-Halogenated/Flammable Waste carboy.
-
-
Rinsing: Rinse the original vial with a small amount of matching solvent and add to the waste stream.
-
Vial Disposal: Allow the empty glass vial to dry in a fume hood (if volatile) before placing it in the "Broken Glass/Sharps" container.
Scenario C: Biological Waste (Cell Culture Media)[1][8]
-
Context: POG was added to cell culture media (aqueous) to stimulate cells.
-
Assessment: Is the concentration of organic solvent <1%? (Usually yes for cell assays).
-
Deactivation: Add bleach (10% final volume) to the media to kill biologicals.
-
Disposal:
-
If solvent content is negligible (<1%): Flush down the drain with copious water (if local regulations permit for bleached media).
-
If solvent content is significant (>5%): Collect as Aqueous Chemical Waste .
-
Visual Decision Logic (Waste Stream Segregation)
The following diagram illustrates the decision-making process for segregating POG waste to ensure compliance with EPA and local regulations.
Figure 1: Decision tree for segregating lipid waste based on solvent composition and physical state.[1][2][3]
Regulatory Reference Table: EPA Waste Codes
When filling out waste tags, use the following codes based on the solvent present, as the lipid itself is unregulated in small quantities.
| Component | Hazard Class | EPA Waste Code | Storage Requirement |
| Chloroform | Toxic, Carcinogen | D022, F002 | Glass/Fluoropolymer, Vented Cap |
| Methanol | Ignitable, Toxic | F003, U154 | Flammables Cabinet |
| Ethanol | Ignitable | D001 | Flammables Cabinet |
| Pure Lipid | None (Nuisance) | None | Cool, Dry Place |
Emergency Spill Response
Scenario: You drop a 25mg vial of POG dissolved in Chloroform.
-
Evacuate & Ventilate: Chloroform is volatile. Alert nearby staff and ensure fume hoods are active.
-
PPE: Wear nitrile gloves (double glove recommended for chloroform), safety goggles, and a lab coat.
-
Absorb: Use a solvent absorbent pad or vermiculite. Do not use paper towels (chloroform can degrade some cellulose binders or react).
-
Clean: Wipe the area with ethanol to solubilize the remaining lipid residue (greasy spot).
-
Dispose: Place all contaminated absorbent materials into a sealed bag and label as "Solid Hazardous Waste (Chloroform Contaminated)."
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5282283, 1-Palmitoyl-2-oleoyl-sn-glycerol.[1][2][3] Retrieved from [Link][1]
-
Avanti Polar Lipids. (2023). Storage and Handling of Lipids.[8][9][10] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed Wastes (F-Codes and K-Codes). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Chloroform.[8][11] Retrieved from [Link][1]
Sources
- 1. 1-Palmitoyl-2-oleoyl-sn-glycerol | C37H70O5 | CID 5282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol | C40H77O10P | CID 155293303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. laballey.com [laballey.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 1-Palmitoyl-2-oleoylglycerol
Part 1: Executive Safety & Integrity Summary[1]
As researchers, we often conflate "low toxicity" with "low risk."[1] While 1-Palmitoyl-2-oleoyl-sn-glycerol (1,2-PO-DAG) is a physiological lipid intermediate and generally classified as non-hazardous by GHS standards (Sigma-Aldrich, 2023), the operational risk profile is twofold:[1]
-
Solvent Hazard: This lipid is frequently supplied or reconstituted in Chloroform , Methanol , or DMSO .[1] Your PPE must protect against the solvent, not just the solute.[1]
-
Data Integrity Hazard: 1,2-DAGs are thermodynamically unstable and prone to acyl migration, isomerizing into the inactive 1,3-DAG form.[1] They are also subject to oxidative degradation.[1]
The Protocol below treats "Safety" as a dual discipline: protecting the scientist from solvents and protecting the molecule from the environment.
Part 2: Risk Assessment & PPE Matrix[1]
The Hazard Profile
| Component | Primary Hazard | GHS Classification | Critical Note |
| 1,2-PO-DAG (Neat) | Low | Not Classified | May cause mild skin/eye irritation.[1] |
| Chloroform (Solvent) | High | Carcinogen, Irritant | Penetrates Nitrile gloves instantly. |
| Methanol (Solvent) | Moderate | Flammable, Toxic | Transdermal toxicity.[1] |
| Oxidation Products | Unknown | Variable | Peroxidized lipids can be cytotoxic.[1] |
PPE Selection Matrix
Standard laboratory nitrile gloves are insufficient for chloroform-based handling.[1]
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Neat Solid/Oil | Nitrile (4 mil) Standard protection is sufficient.[1] | Safety Glasses Side shields required.[1] | None Unless generating aerosols.[1] |
| Solubilizing (Chloroform) | PVA or Viton ORDouble Nitrile (Change immediately upon splash).[1] | Chemical Goggles Required if splash risk exists.[1][2] | Fume Hood Mandatory. |
| Solubilizing (DMSO/EtOH) | Nitrile (4 mil) Good resistance.[1] | Safety Glasses Side shields required.[1] | Fume Hood Recommended. |
Part 3: Operational Protocol (Step-by-Step)
Storage & Retrieval
Objective: Prevent acyl-migration (isomerization to 1,3-DAG) and oxidation.[1]
-
Temperature: Store at -20°C (minimum) or -80°C (preferred).
-
Atmosphere: Vials must be purged with Argon or Nitrogen before closure.[1]
-
Vessel: Use Glass or Stainless Steel .[1] Never use polypropylene tubes for long-term storage; lipids absorb into the plastic, and plasticizers (phthalates) leach into the lipid, ruining mass spec data.[1]
Weighing & Solubilization
Objective: Accurate dosing without solvent exposure.
-
Equilibration: Remove vial from freezer and place in a desiccator. Allow to warm to room temperature (approx. 15-20 mins) before opening.
-
Weighing:
-
Solubilization:
Experimental Usage
Objective: Deliver lipid to cell culture or assay.
-
Vehicle: For cell culture, dry down the organic solvent under a stream of Nitrogen and reconstitute in DMSO or complex with BSA (Bovine Serum Albumin).[1]
-
Timing: Prepare fresh. 1,2-DAGs begin isomerizing to 1,3-DAGs within hours in protic solvents or aqueous buffers.[1]
Part 4: Visualization of Workflow
Workflow Diagram
The following diagram illustrates the critical path for handling 1,2-PO-DAG to ensure safety and stability.
Caption: Operational workflow emphasizing the critical equilibration step to prevent hydrolysis and the divergence of PPE requirements based on solvent selection.
Part 5: Disposal & Emergency Response[1]
Disposal Protocol
Do not pour down the drain. Lipids can clog plumbing, and solvents are environmental hazards.[1]
-
Organic Solvents: Collect in a dedicated "Halogenated" (if Chloroform) or "Non-Halogenated" (if Ethanol/DMSO) waste container.[1]
-
Solid Waste: Contaminated pipettes and vials must be disposed of as hazardous chemical waste.[1]
-
Sharps: Glass ampoules must go into a rigid sharps container.
Emergency Procedures
-
Skin Contact (Solvent): Immediately wash with soap and water for 15 minutes.[1] If Chloroform penetrates the glove, remove the glove immediately, wash hands, and seek medical attention if irritation persists.[1]
-
Spill (Small): Absorb with vermiculite or spill pads.[1] Place in a sealed bag for chemical disposal. Ventilate the area.[1]
References
-
Avanti Polar Lipids. (n.d.). Lipid Storage and Handling. Retrieved from [Link]
-
PubChem. (n.d.).[1][3] Compound Summary: 1-Palmitoyl-2-oleoyl-sn-glycerol.[1][3][4][5] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol [cymitquimica.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. 1-Palmitoyl-2-oleoyl-3-stearoylglycerol | C55H104O6 | CID 11366450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Palmitoyl-2-oleoyl-sn-glycerol | C37H70O5 | CID 5282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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